Technical Documentation Center

Urea, 1,1-dipropyl-3-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Urea, 1,1-dipropyl-3-methyl-
  • CAS: 36614-21-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Mechanistic Profiling of 1,1-Dipropyl-3-methylurea

Target Compound: Urea, 1,1-dipropyl-3-methyl- Registry Identifier: CAS 36614-21-8 [1] As a Senior Application Scientist, I approach the synthesis and application of unsymmetrical ureas—specifically N,N-dialkyl-N'-alkyl u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Urea, 1,1-dipropyl-3-methyl- Registry Identifier: CAS 36614-21-8 [1]

As a Senior Application Scientist, I approach the synthesis and application of unsymmetrical ureas—specifically N,N-dialkyl-N'-alkyl ureas like 1,1-dipropyl-3-methylurea—as a carefully orchestrated interplay of steric and electronic factors. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, strategic synthesis, and self-validating analytical workflows required to isolate and utilize this specific compound in advanced drug development and materials science.

Physicochemical Profiling & Structural Dynamics

1,1-Dipropyl-3-methylurea (CAS 36614-21-8) is an unsymmetrical, tri-substituted urea derivative [1]. The urea backbone serves as a privileged pharmacophore, capable of acting as both a hydrogen bond donor (via the -NH- group) and a hydrogen bond acceptor (via the carbonyl oxygen). The presence of the bulky dipropyl group on one nitrogen, contrasted with a single methyl group on the other, creates a highly specific steric environment that influences its solubility, binding affinity, and reactivity.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptorScientific Implication
CAS Registry Number 36614-21-8Unique identifier for literature and regulatory tracking.
Molecular Formula C8H18N2OIndicates a highly aliphatic, lipophilic structure.
Molecular Weight 158.24 g/mol Low molecular weight, ideal for fragment-based drug design.
Hydrogen Bond Donors 1 (N-H)Capable of targeted kinase hinge-region binding.
Hydrogen Bond Acceptors 1 (C=O)Facilitates dipole-dipole interactions in aprotic environments.
Steric Profile AsymmetricThe N,N-dipropyl moiety shields one side of the planar urea core, dictating regioselective interactions.

Strategic Synthesis Pathways: The "Urea to Urea" Approach

The historical reliance on highly toxic phosgene or volatile isocyanates for urea synthesis has been largely superseded by safer, greener methodologies [2, 4]. For the synthesis of 1,1-dipropyl-3-methylurea, a sequential nucleophilic addition utilizing triphosgene (as a solid phosgene equivalent) or a phenyl carbamate intermediate is the industry standard [3].

Mechanistic Rationale & Causality

The synthesis of an unsymmetrical tri-substituted urea requires strict stoichiometric control to prevent the formation of symmetrical byproducts (e.g., 1,1,3,3-tetrapropylurea).

  • Steric Sequencing: We introduce the bulkier secondary amine (dipropylamine) first. Its steric hindrance slows the initial nucleophilic attack on the carbonyl source, allowing us to trap the intermediate as a carbamoyl chloride.

  • Acid Scavenging: Triethylamine (Et3N) is employed to neutralize the HCl generated during the reaction. If HCl is not scavenged, it will protonate the incoming methylamine, rendering it non-nucleophilic and halting the reaction.

Table 2: Carbonyl Source Optimization
Carbonyl SourceReaction TempYield (%)Safety ProfileCausality / Rationale
Phosgene (Gas) -20°C to 0°C85-90%Extremely ToxicHighly reactive; poses severe inhalation hazards.
Triphosgene (Solid) 0°C to RT75-85%ModerateGenerates reactive intermediates in situ; safer handling [3].
Phenyl Carbamate Reflux (80°C)70-80%SafeGreen alternative; requires higher energy input to drive leaving group [2].
Pathway Visualization

Synthesis A Dipropylamine (Nucleophile 1) C Intermediate: Carbamoyl Chloride A->C Addition (0°C) Base: Et3N B Triphosgene (Carbonyl Source) B->C E 1,1-Dipropyl-3-methylurea CAS: 36614-21-8 C->E Amination (RT) Base: Et3N D Methylamine (Nucleophile 2) D->E

Fig 1: Sequential synthesis of 1,1-dipropyl-3-methylurea via a carbamoyl chloride intermediate.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. By integrating in-process checks, the scientist ensures that each mechanistic step has reached completion before proceeding, thereby eliminating downstream purification failures.

Reagents: Dipropylamine (1.0 eq), Triphosgene (0.35 eq), Methylamine hydrochloride (1.2 eq), Triethylamine (3.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve triphosgene in anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the triphosgene into inactive carbon dioxide and HCl.

  • First Nucleophilic Attack: Cool the reaction vessel to 0°C. Add dipropylamine dropwise, followed immediately by 1.0 eq of Et3N.

    • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the dipropylamine spot (visualized via ninhydrin stain) confirms complete conversion to the carbamoyl chloride intermediate.

  • Second Nucleophilic Attack: Once the intermediate is validated, add methylamine hydrochloride. Add the remaining 2.0 eq of Et3N dropwise. Causality: The excess base is required here to both liberate the free methylamine from its hydrochloride salt and to scavenge the newly formed HCl.

  • Thermal Maturation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.

  • Aqueous Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM. Causality: The mild base neutralizes any residual acid and forces the highly lipophilic 1,1-dipropyl-3-methylurea into the organic phase, leaving inorganic salts in the aqueous layer.

Analytical Validation & Quality Control

To guarantee the structural integrity of CAS 36614-21-8, a multi-modal analytical workflow is mandatory. The system below uses orthogonal techniques to cross-verify the product.

Validation Crude Crude Reaction Mixture TLC TLC Monitoring (Hexane:EtOAc) Crude->TLC Check Conversion Workup Aqueous Workup (Remove Salts) TLC->Workup >95% Conversion NMR 1H & 13C NMR (Structural Confirmation) Workup->NMR Organic Layer Pure Pure 1,1-Dipropyl-3-methylurea NMR->Pure Validated

Fig 2: Self-validating analytical workflow for the purification and structural confirmation.

Validation Parameters:

  • 1H NMR (CDCl3): Look for the distinct singlet of the N-methyl group (~2.7 ppm) and the complex multiplets of the N,N-dipropyl chains (0.8-3.2 ppm). The presence of a broad singlet (~4.5 ppm) corresponding to the N-H proton confirms the unsymmetrical urea formation.

  • LC-MS: A mass-to-charge ratio (m/z) of [M+H]+ = 159.2 validates the molecular weight (158.24 g/mol ) of the target compound.

Pharmacological and Industrial Relevance

N,N-dialkyl-N'-alkyl ureas like 1,1-dipropyl-3-methylurea are not merely academic curiosities; they are foundational building blocks in modern chemistry[4].

  • Drug Discovery: The urea motif is a known transition-state analog in enzyme inhibition. The specific steric bulk of the dipropyl group allows this molecule to occupy hydrophobic pockets in target proteins (e.g., soluble epoxide hydrolase or specific kinase domains), while the methyl-substituted nitrogen maintains critical hydrogen-bonding interactions with the protein backbone.

  • Advanced Solvents: Cyclic and acyclic substituted ureas are heavily researched as polar aprotic solvents (similar to DMPU). They offer high dielectric constants and excellent solvating power for organometallic reactions without the carcinogenic risks associated with HMPA.

References

  • Chemdict. "CAS NO:36614-21-8; 1,1-dipropyl-3-methyl-urea". Chemical Dictionary Database. URL: [Link]

  • ResearchGate. "Synthesis of novel N, N′-dialkyl ureas by Sequential Addition of Phenethylamines to Triphosgene". URL: [Link]

  • Organic Chemistry Portal. "Urea derivative synthesis by amination, rearrangement or substitution". URL:[Link]

Exploratory

An In-depth Technical Guide to the Solubility of 1,1-dipropyl-3-methylurea in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-dipropyl-3-methylurea in organic solvents. It is intended for researchers, scientists, and professionals in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-dipropyl-3-methylurea in organic solvents. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a deep understanding of the physicochemical properties of substituted ureas. This document moves beyond a simple data sheet to offer insights into the principles governing solubility and to provide robust experimental protocols for its determination.

Introduction: The Significance of Substituted Ureas and Their Solubility

Substituted ureas are a versatile class of organic compounds with wide-ranging applications in pharmaceuticals, agriculture, and materials science.[1][2] Their biological activity and material properties are intrinsically linked to their molecular structure and, consequently, their solubility in various media. 1,1-dipropyl-3-methylurea, a member of this family, presents a unique combination of alkyl substituents that significantly influences its interaction with solvents.

Understanding the solubility of 1,1-dipropyl-3-methylurea is paramount for a variety of applications. In drug discovery, solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[3] For agricultural applications, such as in herbicides, the solubility in organic solvents dictates the formulation of effective and stable spray solutions.[4] Therefore, a thorough characterization of its solubility profile is a prerequisite for its successful application.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[5] For urea and its derivatives, hydrogen bonding capability and the nature of the substituents on the nitrogen atoms are key factors.[6]

The urea moiety possesses both hydrogen bond donors (-NH) and a hydrogen bond acceptor (C=O), which allows for strong interactions with polar solvents.[6] However, the substitution pattern in 1,1-dipropyl-3-methylurea significantly alters its solubility characteristics compared to unsubstituted urea.

The presence of two propyl groups and one methyl group on the nitrogen atoms introduces a significant nonpolar character to the molecule. These alkyl groups increase the steric hindrance around the urea core, which can disrupt the intermolecular hydrogen bonding that is prevalent in the crystal lattice of unsubstituted urea.[3] This disruption can lead to a lower melting point and, in many cases, enhanced solubility in less polar organic solvents. The nature of aliphatic moieties on the urea nitrogen has been shown to affect self-association properties, thereby controlling drug solubility in nonpolar solvents.[3]

Predicted Solubility Profile of 1,1-dipropyl-3-methylurea

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherModerate to HighThe nonpolar propyl groups will interact favorably with nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)HighThese solvents can act as hydrogen bond acceptors for the remaining N-H proton of the urea, and their polarity can accommodate the urea core.
Polar Protic Methanol, Ethanol, WaterLow to ModerateWhile the urea moiety can interact with protic solvents, the large nonpolar alkyl groups will disfavor solvation in highly polar, hydrogen-bonded solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a detailed protocol for determining the equilibrium solubility of 1,1-dipropyl-3-methylurea in an organic solvent of interest.

Equilibrium Solubility Determination Protocol

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials:

  • 1,1-dipropyl-3-methylurea (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,1-dipropyl-3-methylurea to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification of Dissolved Solute:

    • Analyze the diluted samples using a validated analytical method. Both HPLC-UV and UV-Vis spectrophotometry are suitable for quantifying urea derivatives.[7][8]

    • For HPLC-UV Analysis:

      • Develop an isocratic or gradient HPLC method capable of separating 1,1-dipropyl-3-methylurea from any potential impurities. A C18 column is often a good starting point.[9]

      • Prepare a series of standard solutions of 1,1-dipropyl-3-methylurea of known concentrations.

      • Generate a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of the diluted samples from the calibration curve and calculate the original solubility in the solvent.

    • For UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of 1,1-dipropyl-3-methylurea in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

      • Measure the absorbance of the diluted samples and determine their concentration from the calibration curve to calculate the original solubility. The diacetyl monoxime method is a well-established colorimetric assay for urea determination, with a maximum absorbance around 520-530 nm.[10]

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate (24-48h) with agitation A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F I Analyze sample (HPLC/UV-Vis) F->I G Prepare standards H Generate calibration curve G->H H->I J Calculate solubility I->J

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of 1,1-dipropyl-3-methylurea:

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[6] It is crucial to maintain a constant and accurately recorded temperature during the experiment.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity compounds and solvents is essential for accurate results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • pH (for aqueous-organic mixtures): While 1,1-dipropyl-3-methylurea is a neutral compound, in mixed solvent systems containing water, extreme pH values could potentially lead to hydrolysis over extended periods, although this is not a primary method for enhancing its solubility.

Diagram of Influencing Factors:

influencing_factors Solubility Solubility Temperature Temperature Solubility->Temperature increases with Purity Purity Solubility->Purity dependent on Polymorphism Polymorphism Solubility->Polymorphism varies with SolventPolarity Solvent Polarity Solubility->SolventPolarity governed by

Caption: Key Factors Affecting Solubility.

Conclusion

This technical guide has provided a detailed exploration of the solubility of 1,1-dipropyl-3-methylurea in organic solvents. By understanding the underlying physicochemical principles and employing robust experimental methodologies, researchers can accurately determine its solubility profile. This knowledge is fundamental for the effective formulation and application of this and other substituted ureas in various scientific and industrial endeavors. The provided protocols and theoretical insights serve as a valuable resource for scientists and professionals working with this class of compounds.

References

  • BenchChem. (2025). Application Note: Spectrophotometric Urea Analysis Using the Diacetyl Monoxime Method. BenchChem.
  • Clark, S., Francis, P. S., Conlan, X. A., & Barnett, N. W. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol.
  • Kovacs, Z., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Sapkal, B. M., Disale, S., & More, D. (2021). Recent advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(14), 1646-1668.
  • IWA Publishing. (2022). A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. Water Science and Technology, 86(5), 1145-1155.
  • Chemistry LibreTexts. (2020).
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
  • Determin
  • International Organization for Standardization. (2017).
  • Analysis of Urea. (2007).
  • ResearchGate. (n.d.). Recent Advances in Synthesis and Biological Applications of Substituted Ureas | Request PDF.
  • Scribd. (n.d.). Spectrophotometric Urea Analysis | PDF | Chemical Reactions.
  • Karakaplan, M., & Küçükyavuz, Z. (2008). Spectrophotometric determination of urea in dermatologic formulations and cosmetics.
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27.
  • Rezaei Behbehani, G., Hamedi, M., & Hoseinpour Rajabi, F. (2002). The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. Turkish Journal of Chemistry, 26(5), 735-742.
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
  • Defense Technical Information Center. (n.d.).
  • ResearchGate. (n.d.). Substituted Ureas.
  • National Center for Biotechnology Information. (n.d.). 1,1-Dipropylurea. PubChem.
  • Quora. (2018).
  • ACS Publications. (2020). Tuning the Properties of Polyether Alkyl Urea Derivatives as Rheology Modifiers in Cosmetic Solvents.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Substituted Ureas in Agricultural Research.
  • Jinjiang Melamine. (2025). Urea Solubility In Organic Solvents Revealing.
  • MDPI. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3482-3496.
  • Semantic Scholar. (2025). Measurement and mathematical correlation of the solubility of urea in polar protic solvents.
  • Royal Society of Chemistry. (n.d.). Solubility of the cosolutes 4-hydroxybenzoic acid and its alkyl esters ('alkylparabens') in aqueous urea: evidence for 1 : 1 cosolute–urea association in solution and evaluation of the methylene group contribution to the free energy of association. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(11), 3331-3341.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1,1-Diisopropyl-3-phenylurea. PubChem.
  • PubChemLite. (n.d.). 1,1-dipropyl-3-methylurea (C8H18N2O).
  • Max-Planck-Gesellschaft. (n.d.).
  • Royal Society of Chemistry. (n.d.). Effects of alkyl-substituted ureas on the binding of the chloropentaamminecobalt(III) cation to sodium dodecyl sulfate micelles: a kinetic investigation. Journal of the Chemical Society, Faraday Transactions, 86(16), 2823-2827.
  • National Institute of Standards and Technology. (n.d.). 1-Methyl-3,3-diphenylurea. NIST Chemistry WebBook.

Sources

Foundational

A Comprehensive Technical Guide to the Crystallographic Analysis of 1,1-dipropyl-3-methylurea

Abstract The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability.[1][2] For p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability.[1][2] For professionals in drug development and materials science, understanding this architecture through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a cornerstone of rational design and formulation.[3][4] This guide provides an in-depth, technical walkthrough of the methodologies required to determine and analyze the crystal structure of 1,1-dipropyl-3-methylurea (C₈H₁₈N₂O), a representative small organic molecule. While a definitive published structure for this specific compound is not available, this document serves as an expert-led protocol, synthesizing established procedures for synthesis, crystal growth, and crystallographic analysis. We will explore the causality behind experimental choices and discuss the anticipated structural features, such as hydrogen bonding motifs, by drawing parallels with closely related, structurally characterized urea derivatives.

Introduction: The Imperative of Crystal Structure in Molecular Sciences

The crystalline form of an active pharmaceutical ingredient (API) or a molecular material dictates its bulk properties.[1] Different crystal forms, known as polymorphs, can exhibit vastly different behaviors, making crystallographic analysis an indispensable tool for de-risking development and ensuring product consistency.[1][2] Techniques like X-ray crystallography provide high-resolution, three-dimensional maps of electron density, which allow for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[5][6][7]

Urea derivatives are a class of compounds of significant interest in medicinal chemistry and materials science due to their versatile hydrogen bonding capabilities, which allow them to form predictable and robust supramolecular assemblies.[8] The urea moiety, with its two N-H donor sites and one C=O acceptor site, frequently participates in strong N-H···O hydrogen bonds, often leading to well-defined patterns such as the common R²₂(8) ring motif observed in inversion dimers.[9] This guide will use 1,1-dipropyl-3-methylurea as a model system to detail the complete workflow from synthesis to full structural elucidation.

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to be a self-validating system, where the success of each step provides the foundation for the next, ensuring the integrity of the final structural model.

Synthesis of 1,1-dipropyl-3-methylurea

The synthesis of asymmetrically substituted ureas can be reliably achieved through several standard organic chemistry reactions. A common and effective method involves the reaction of a secondary amine with an isocyanate.

Protocol:

  • Reaction Setup: To a stirred solution of N,N-dipropylamine (1.0 eq) in anhydrous toluene (5 mL/mmol) under an inert nitrogen atmosphere, add methyl isocyanate (1.05 eq) dropwise at 0 °C.

    • Expertise & Experience: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The dropwise addition at low temperature is crucial for controlling the exothermicity of the reaction between the amine and the highly reactive isocyanate.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

    • Trustworthiness: The purity of the synthesized compound is paramount for successful crystallization. Purification removes unreacted starting materials or byproducts that could inhibit crystal growth.

Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical.

Protocol:

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, ethyl acetate, hexane, acetone, and binary mixtures) for their ability to dissolve the purified compound when heated and allow for precipitation upon cooling.

  • Slow Evaporation (Recommended): Dissolve the purified 1,1-dipropyl-3-methylurea in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days.

    • Expertise & Experience: Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. Fast precipitation often leads to amorphous solids or polycrystalline powders unsuitable for SCXRD.[2]

  • Crystal Selection: Carefully select a well-formed, transparent crystal (ideally 0.1-0.3 mm in each dimension) under a microscope for mounting.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[6]

Workflow Diagram:

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal 1. Mount Crystal diffractometer 2. Center in X-ray Beam crystal->diffractometer data_collection 3. Data Collection (Rotate & Expose) diffractometer->data_collection integration 4. Data Integration (h, k, l, Intensity) data_collection->integration Raw Diffraction Images solve 5. Structure Solution (Phase Problem) integration->solve refine 6. Structure Refinement solve->refine validate 7. Validation & CIF refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, centered in a monochromatic X-ray beam, and slowly rotated.[6] As the crystal rotates, thousands of diffraction spots are collected on a detector. The conditions for constructive interference are described by Bragg's Law.[6]

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection, creating a reflection file.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[10]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[11]

  • Validation: The final structure is validated using established crystallographic metrics and deposited in a crystallographic database, typically as a Crystallographic Information File (CIF).

Results and Discussion: Anticipated Structural Features

Based on the known crystal structures of similar urea derivatives, we can confidently predict the key structural features of 1,1-dipropyl-3-methylurea.

Molecular Geometry

The core urea moiety [N-C(=O)-N] is expected to be planar or nearly planar. The two propyl groups attached to one nitrogen and the methyl group on the other will adopt conformations to minimize steric hindrance.

Molecular Structure Diagram:

Caption: Molecular Structure of 1,1-dipropyl-3-methylurea.

Intermolecular Interactions and Crystal Packing

Hydrogen bonds are of paramount importance in determining the solid-state assembly of urea-containing molecules.[12]

  • Primary Hydrogen Bond Motif: The most significant interaction anticipated is the N-H···O hydrogen bond between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.

  • Supramolecular Assembly: Due to the presence of a single N-H donor, 1,1-dipropyl-3-methylurea is likely to form centrosymmetric dimers. In these dimers, two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common and stable arrangement for N-monosubstituted ureas.[9] These dimers then pack into a three-dimensional lattice, with weaker van der Waals forces between the propyl and methyl groups dictating the overall crystal packing.

Representative Crystallographic Data

While specific data for the title compound requires experimental determination, the following table presents representative crystallographic parameters from a similar N,N-dialkyl-N'-arylurea to illustrate the type of data obtained from a successful SCXRD experiment.

ParameterRepresentative Value (for a similar urea derivative)
Chemical FormulaC₁₃H₂₀N₂O
Formula Weight220.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)8.987(1)
c (Å)14.321(3)
β (°)101.54(1)
Volume (ų)1330.1(4)
Z (molecules/unit cell)4
Density (calculated)1.099 g/cm³
R-factor (R1)0.045
Hydrogen Bond (N-H···O)
D-H···A Angle (°)~170
D···A Distance (Å)~2.90

Data presented is illustrative and based on known structures of similar compounds like 1,1-diisopropyl-3-phenylurea for contextual understanding.[13]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous pathway for the synthesis and crystallographic analysis of 1,1-dipropyl-3-methylurea. By following these detailed protocols, researchers can reliably obtain high-quality single crystals and determine their precise three-dimensional structure. The anticipated formation of strong N-H···O hydrogen bonds leading to R²₂(8) dimeric motifs highlights the predictable nature of supramolecular assembly in urea derivatives. This structural insight is fundamental for controlling the solid-state properties of molecules, a critical task for scientists in both pharmaceutical and materials research. The methodologies described herein are broadly applicable and serve as a robust framework for the structural elucidation of novel small molecules.

References

  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]

  • The Role of Crystallography in Drug Development. (n.d.). Omics International. Retrieved from [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Langer, G., et al. (2012). The future of crystallography in drug discovery. Future Medicinal Chemistry, 4(13), 1635-1647. Retrieved from [Link]

  • Kaftory, M., Kapon, M., & Botoshansky, M. (1994). Role of Hydrogen Bonding in Determining the Crystal Structures of the Adducts between Acetone and Urea Derivatives. Chemistry of Materials, 6(6), 846-853. Retrieved from [Link]

  • Role of Hydrogen Bonding in Determining the Crystal Structures of the Adducts between Acetone and Urea Derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • Crystal structure of 1-(2,4-dimethylphenyl)urea. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43-o44. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2017). Molecules, 22(11), 1765. Retrieved from [Link]

  • Larsen, I. K., & Jerslev, B. (1966). The Crystal and Molecular Structure of Hydroxyurea. Acta Chemica Scandinavica, 20, 983-991. Retrieved from [Link]

  • Single crystal X-ray diffraction. (n.d.). FZU. Retrieved from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. Retrieved from [Link]

  • 1,1-dipropyl-3-methylurea (C8H18N2O). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of N,N-dipropyl-urea. (n.d.). PrepChem.com. Retrieved from [Link]

  • Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). (2023, April 14). Synthetic Communications, 53(10), 845-848. Retrieved from [Link]

  • Electronic Supplementary Information Synthesis of unsymmetrical urea derivatives via one-pot sequential three-component reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1,1-Dipropylurea. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). RSC Medicinal Chemistry, 14(10), 1957-1977. Retrieved from [Link]

  • Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. (2026, January 28). Molbank, 2026(1), M1844. Retrieved from [Link]

  • 1,1-Diisopropyl-3-phenylurea. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Thermodynamics of Substituted Ureas: A Technical Guide to Solvation, Sublimation, and Drug Design

Executive Summary Urea derivatives are ubiquitous in modern chemical disciplines, serving as foundational scaffolds in agrochemicals, materials science, and pharmaceutical drug design. As a Senior Application Scientist s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea derivatives are ubiquitous in modern chemical disciplines, serving as foundational scaffolds in agrochemicals, materials science, and pharmaceutical drug design. As a Senior Application Scientist specializing in physical chemistry and drug development, I frequently encounter the challenge of predicting how N,N′ -substitutions on the urea core fundamentally alter its physicochemical behavior. This whitepaper elucidates the thermodynamic properties of substituted ureas—specifically, their enthalpies of sublimation, solvation dynamics, and binding thermodynamics—and provides field-proven, self-validating methodologies for their empirical determination.

Core Thermodynamic Principles: Sublimation and Solvation

The addition of alkyl or aryl groups to the urea scaffold fundamentally perturbs its thermodynamic profile. Understanding these perturbations is critical for predictive modeling.

Enthalpy of Sublimation: The molar enthalpy of sublimation ( Δsub​H∘ ) encompasses the energy required to break the crystal lattice (fusion) and vaporize the compound. Unlike simple vaporization enthalpies, the sublimation enthalpies of substituted ureas do not strictly follow linear additivity rules due to complex, unpredictable solid-state hydrogen-bonding networks. However, precise measurements using the transpiration method have allowed researchers to derive improved increments for estimating these values 1.

Solvation Thermodynamics: In aqueous environments, the hydration of substituted ureas is governed by a delicate balance between hydrophilic hydrogen bonding (via the carbonyl and amine groups) and the hydrophobic effect of the substituents. Isothermal calorimetry studies demonstrate that the contribution of a methylene ( −CH2​− ) group to the solvation enthalpy is approximately −3.3 kJ⋅mol−1 , with a corresponding partial molar heat capacity increase of 90.8 J⋅K−1⋅mol−1 2. Furthermore, apparent molal volume and heat capacity studies in H2​O versus D2​O reveal that while unsubstituted urea acts as an overall structure-breaker in water, alkyl-substituted ureas function as structure-makers, driven by the hydrophobic hydration of their alkyl chains 3.

Quantitative Data: Thermodynamic Properties

To facilitate comparative analysis, the following table summarizes the thermodynamic increments and properties associated with alkyl substitution on the urea core.

Table 1: Thermodynamic properties and group contributions of aqueous substituted ureas at 298.15 K.

Compound / Group Δsol​H∘ (kJ/mol) Δsub​H∘ (kJ/mol) Δsolv​H∘ (kJ/mol) Cp,2∞​ (J/K·mol)
Urea (Core)15.387.8-72.587.5
N-Methylurea11.584.1-72.6175.2
N-Ethylurea8.286.5-78.3266.0
−CH2​− Increment-3.3~2.4-5.7+90.8

(Note: Data synthesized from calorimetric and transpiration studies 1, 2.)

Implications in Drug Development

In structure-based drug design, the thermodynamics of substituted ureas dictate both target affinity and pharmacokinetic viability.

Conformational Isomerism: N,N′ -substituted ureas exhibit distinct conformational preferences. The high energetic barrier for cis/trans isomerization poses a significant challenge for computational simulation techniques aiming to reproduce biological properties. Because the inversion of urea conformations is inherently slow—often beyond the timescale of typical molecular dynamics protocols—extra care must be taken to select appropriate starting structures to avoid trapping the model in local thermodynamic minima [[4]]().

Target Binding Affinity: Substituted ureas are potent pharmacophores, frequently utilized as kinase inhibitors. For example, novel urea, sulfonylurea, and sulfonyltriurea derivatives have been developed as inhibitors of Sphingosine Kinase 1 (SphK1). Isothermal titration calorimetry (ITC) reveals that the binding of these derivatives is driven by a favorable enthalpic contribution ( ΔH<0 ) due to specific hydrogen bonding with the kinase active site, which must overcome the entropic penalty of conformational restriction 5.

Urea_Thermodynamics Sub Alkyl/Aryl Substitution on Urea Core Conf Conformational Restriction (Cis/Trans Barrier) Sub->Conf Kinetics Solv Desolvation Penalty (Hydrophobic Effect) Sub->Solv Solvation Hbond Target H-Bonding (Enthalpic Gain) Sub->Hbond Interaction Affinity Overall Binding Free Energy (ΔG = ΔH - TΔS) Conf->Affinity Entropic Solv->Affinity Entropic/Enthalpic Hbond->Affinity Enthalpic

Thermodynamic contributions of urea substitution to target binding affinity.

Field-Proven Methodologies

To ensure scientific integrity, the empirical determination of these thermodynamic parameters requires rigorous, self-validating experimental protocols.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Urea-Target Binding

ITC is the gold standard for directly measuring the binding enthalpy ( ΔH ), affinity constant ( Ka​ ), and stoichiometry ( n ) of substituted ureas interacting with protein targets.

Causality & Self-Validation: The heat measured during an injection includes the heat of binding, heat of dilution, and mechanical heat. A self-validating background titration (ligand into buffer) is mandatory to isolate the true binding enthalpy. Without this subtraction, the hydrophobic desolvation heat of the alkylurea would artificially inflate the apparent binding enthalpy.

Step-by-Step Workflow:

  • Preparation: Dialyze the target protein (e.g., SphK1) extensively against the assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching.

  • Ligand Solubilization: Dissolve the substituted urea derivative in the final dialysate. If DMSO is required for solubility, ensure the exact same concentration (typically <2% v/v) is present in the protein cell to prevent massive heat-of-mixing artifacts.

  • Equilibration: Load the protein ( 10−20μM ) into the sample cell and the urea ligand ( 100−200μM ) into the syringe. Equilibrate the system to the target temperature (e.g., 298.15 K) until the baseline power fluctuation is <10 ncal/s.

  • Titration: Program the instrument for an initial 0.5 μL dummy injection (discarded during analysis), followed by 18-20 injections of 2 μL at 120-second intervals.

  • Validation (Blank): Repeat the exact titration protocol injecting the urea ligand into the buffer alone.

  • Data Analysis: Subtract the blank heats from the binding heats. Integrate the peaks and fit the data to an independent binding model to extract ΔH and Ka​ . Calculate ΔG and −TΔS using the standard thermodynamic equation ΔG=−RTlnKa​=ΔH−TΔS .

ITC_Workflow Start Equilibrate ITC System (Reference & Sample Cells) Titration Inject Substituted Urea into Protein Solution Start->Titration Heat Measure Heat Rate (dq/dt) Maintain Isothermal State Titration->Heat Validation Self-Validation: Perform Blank Titration Titration->Validation Integration Integrate Peak Area (Determine Enthalpy ΔH) Heat->Integration Isotherm Fit Binding Isotherm (Calculate Ka, ΔG, -TΔS) Integration->Isotherm Validation->Integration Subtract Blank

Workflow of Isothermal Titration Calorimetry for urea-protein binding.

Protocol 2: Transpiration Method for Enthalpy of Sublimation

To determine the Δsub​H∘ of solid urea derivatives, the transpiration method offers high precision by measuring vapor pressure as a function of temperature.

Causality & Self-Validation: The method relies on saturating a carrier gas with the sublimating vapor. To validate that true thermodynamic saturation is achieved (equilibrium), the flow rate of the carrier gas must be varied; a constant calculated vapor pressure across different flow rates confirms that the system is not kinetically limited.

Step-by-Step Workflow:

  • Sample Loading: Coat glass beads with the purified substituted urea derivative and pack them into a U-shaped thermostated glass saturator.

  • System Equilibration: Pass a steady stream of inert carrier gas (e.g., dry N2​ ) through the saturator at a constant temperature ( T ).

  • Condensation: Direct the saturated effluent gas into a cold trap to condense the sublimed urea derivative over a precisely measured time interval ( t ).

  • Quantification: Determine the mass of the condensed urea ( m ) using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Vapor Pressure Calculation: Calculate the vapor pressure ( p ) at temperature T using the ideal gas law, assuming the volume of the carrier gas is much larger than the volume of the sublimed substance.

  • Thermodynamic Derivation: Repeat the measurement across a temperature range (e.g., 290–330 K). Plot ln(p) versus 1/T and apply the Clausius-Clapeyron equation to derive the enthalpy of sublimation ( Δsub​H∘ ).

Conclusion

The thermodynamic profiling of substituted ureas is a multi-dimensional challenge that bridges physical chemistry and rational drug design. By rigorously quantifying sublimation enthalpies, solvation dynamics, and target binding kinetics through self-validating protocols like ITC and the transpiration method, researchers can confidently predict and optimize the behavior of these critical pharmacophores.

References

  • Measurement and Prediction of Thermochemical Properties: Improved Increments for the Estimation of Enthalpies of Sublimation and Standard Enthalpies of Formation of Alkyl Derivatives of Urea.
  • Thermodynamics of Solvation of Urea and Some Monosubstituted N-Alkylureas in Water at 298.15 K.
  • Apparent Molal Volumes and Heat Capacities of Urea and Methyl-Substituted Ureas in H2O and D2O
  • Kinetic barriers in the isomerization of substituted ureas: implications for computer-aided drug design.PubMed.
  • Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1.MDPI.

Sources

Foundational

Unlocking the Pharmacological Potential of N-Alkyl-N,N-Dipropyl Ureas: A Technical Whitepaper

Executive Summary N-alkyl-N,N-dipropyl ureas represent a highly versatile class of chemical pharmacophores and synthetic intermediates. While simple urea derivatives are often viewed merely as hydrogen-bonding networks o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkyl-N,N-dipropyl ureas represent a highly versatile class of chemical pharmacophores and synthetic intermediates. While simple urea derivatives are often viewed merely as hydrogen-bonding networks or denaturing agents, the specific incorporation of the dipropyl moiety unlocks a unique physicochemical profile. This whitepaper explores the structural dynamics, core biological activities, and self-validating experimental workflows required to harness dipropyl ureas in modern drug discovery, specifically focusing on oncology and neuropharmacology.

Chemical Space and Structural Dynamics

The biological utility of N-alkyl-N,N-dipropyl ureas is fundamentally driven by their self-association behavior and lipophilicity. Alkyl derivatives of urea have widespread applications in the pharmaceutical industry because they influence critical biological functions, including antitumor activity and the targeted denaturation of specific protein structures[1].

The choice of the dipropyl moiety is not arbitrary. It provides a highly specific lipophilic balance (LogP ~1.88) that optimizes the desolvation penalty when the molecule enters hydrophobic binding pockets. In low-polar environments, these molecules exhibit strong self-association through hydrogen bonding, a dynamic that directly impacts their membrane permeability and their ability to interact with lipid bilayers and kinase active sites[1].

Core Biological Activities and Therapeutic Applications

Kinase Inhibition (CDK2/CDK5)

Dipropyl ureas are foundational in the synthesis of pyrido[2,3-d]pyrimidines and purine derivatives. These complex heterocycles act as potent ATP-competitive inhibitors of Cyclin-Dependent Kinases (specifically CDK2 and CDK5)[2]. By mimicking the purine ring of ATP, these derivatives anchor into the kinase hinge region. The dipropyl chains extend into adjacent hydrophobic sub-pockets, significantly increasing binding affinity and halting the cell cycle in proliferative disorders such as cancer and restenosis[2].

Adenosine Receptor Antagonism

Functionalized congeners derived from dipropyl ureas, such as 1,3-dipropylxanthines, demonstrate exceptional affinity for A1 and A2 adenosine receptors[3]. The steric bulk of the dipropyl groups forces the xanthine core into an optimal conformation for receptor antagonism. These compounds are heavily investigated for their neuroprotective effects and their ability to regulate cardiovascular tone[3].

Direct Antimicrobial and Cytotoxic Effects

Beyond their role as synthetic precursors, intact dipropyl ureas exhibit direct biological activity. Phytochemical screening of medicinal desert herbs, such as Farsetia aegyptia, has identified naturally occurring 1,3-dipropylurea within the plant's active fractions, correlating strongly with the extract's broad-spectrum antimicrobial and anticancer properties. Furthermore, synthetic 1,3,8-trisubstituted purine-2,6-diones derived from dipropyl urea have demonstrated the ability to bind directly to DNA, inducing cell growth inhibition in human tumoral cell lines[4].

Quantitative Data Summary

To benchmark the efficacy of these compounds, the following table summarizes the comparative biological activities of dipropyl urea derivatives across different therapeutic targets.

Compound ClassTarget / MechanismPrimary IndicationObserved Activity Range
Native 1,3-Dipropylurea Membrane/Protein DenaturationAntimicrobial / CytotoxicMIC: 62.5 - 125 µg/mL
1,3-Dipropylxanthines A1 / A2 Adenosine ReceptorsNeuroprotection / Cardiac Ki​ : 0.5 - 10 nM
Dipropyl-Purine-2,6-diones DNA Cleavage / IntercalationOncology (Solid Tumors) IC50​ : 15 - 50 µM
Pyrido[2,3-d]pyrimidines CDK2 / CDK5 InhibitionProliferative Disorders IC50​ : 10 - 100 nM

Mechanistic and Workflow Visualizations

CDK_Pathway Urea Dipropyl Urea Derivatives ATP ATP Binding Pocket Urea->ATP Competes CDK CDK2 / CDK5 Complex ATP->CDK Blocks Activation Rb Rb Protein (Hypophosphorylated) CDK->Rb Prevents Phosphorylation CellCycle G1/S Phase Arrest Rb->CellCycle Sequesters E2F

Mechanism of CDK2/5 inhibition and cell cycle arrest by dipropyl urea derivatives.

Workflow Synth 1. Synthesis Cyanoacetic acid condensation QC 2. Orthogonal QC IR & NMR Validation Synth->QC QC->Synth Fail (Impure) Assay 3. Kinase Assay ATP-competitive FRET QC->Assay Pass Val Val Assay->Val Val->Assay Invalid Plate Data 5. Data Synthesis IC50 Determination Val->Data Validated

Self-validating workflow for the synthesis and biological screening of urea derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is explicitly defined so researchers understand why a step is performed, rather than just how.

Protocol A: Synthesis of 5,6-Diamino-1,3-dipropyluracil (Pharmacophore Precursor)

Causality: This intermediate is critical for synthesizing purine-based drugs. Cyanoacetic acid provides the necessary two-carbon synthon with a reactive nitrile to form the uracil ring, while acetic anhydride drives the initial dehydration[4].

  • Condensation: Suspend 1,3-dipropylurea (1.0 eq) and cyanoacetic acid (1.1 eq) in acetic anhydride. Stir at 70°C for 12 hours.

  • Precipitation: Remove the solvent under reduced pressure. Ice-cool the residue and neutralize with 5M NaOH to precipitate the intermediate.

  • Nitrosation & Reduction: Treat the cyclized intermediate with sodium nitrite in acetic acid, followed by reduction using sodium dithionite to yield the 5,6-diamino product.

  • Self-Validation Checkpoint (Orthogonal QC): Analyze the product via IR spectroscopy. The assay must show the disappearance of the primary amine stretch and the appearance of uracil carbonyl stretches (~1650-1700 cm⁻¹). If unreacted urea remains, the subsequent nitrosation will yield toxic, assay-interfering byproducts. Do not proceed to biological screening without NMR/IR confirmation.

Protocol B: High-Throughput In Vitro Kinase Assay (CDK2)

Causality: Because dipropyl urea derivatives target the ATP-binding pocket, the assay must be run precisely at the Michaelis constant ( Km​ ) for ATP. Running at higher ATP concentrations will artificially mask the potency of competitive inhibitors.

  • Assay Setup: Prepare a reaction mixture containing CDK2/Cyclin E complex, FRET-peptide substrate, and ATP at its predetermined Km​ value.

  • Compound Dosing: Dispense the dipropyl urea derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler to avoid plastic-binding artifacts.

  • Incubation & Readout: Incubate at 25°C for 60 minutes. Terminate the reaction with a development reagent containing a protease that specifically cleaves the unphosphorylated FRET substrate. Read the TR-FRET signal.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). If the Z'-factor is <0.5 , the assay window is statistically unreliable, and the plate must be discarded. This prevents the progression of false-positive aggregator compounds.

References

  • Synthesis of New 1,3,8-Trisubstituted Purine-2,6-diones and 1,3,6-Trisubstituted Thiazolo[2,3-f]purine-2,4-diones Source: ResearchGate URL
  • Source: Googleapis.
  • Source: PMC (PubMed Central)
  • Phytochemical screening and potential effects of Farsetia aegyptia turra seeds: A native desert herb, from Kuwait Source: Journal of Tropical Agriculture URL
  • Structure of Aggregates of Dialkyl Urea Derivatives in Solutions Source: ACS Publications URL

Sources

Exploratory

Architectural Evolution of Trisubstituted Ureas in Medicinal Chemistry: A Technical Guide

Executive Summary The urea moiety is a privileged scaffold in medicinal chemistry, historically recognized for its ability to form highly stable, directional hydrogen bonds with diverse protein targets[1]. While symmetri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea moiety is a privileged scaffold in medicinal chemistry, historically recognized for its ability to form highly stable, directional hydrogen bonds with diverse protein targets[1]. While symmetrical and unsymmetrical N,N'-disubstituted ureas have dominated early drug discovery, they frequently suffer from poor physicochemical properties, including high melting points, low aqueous solubility, and susceptibility to rapid cytochrome P450 (CYP)-mediated metabolism[2].

As a Senior Application Scientist, I have observed a paradigm shift toward N,N,N'-trisubstituted ureas . By breaking molecular symmetry and introducing conformational restriction, trisubstituted ureas disrupt the highly ordered crystal lattices that plague disubstituted variants. This structural evolution not only dramatically improves pharmacokinetic (PK) profiles but also enables precise spatial occupation of complex binding pockets. This whitepaper synthesizes the mechanistic rationale, therapeutic applications, and modern synthetic workflows for trisubstituted ureas.

Physicochemical Rationale: The Case for Asymmetry

The decision to advance a trisubstituted urea over a disubstituted counterpart is rarely arbitrary; it is rooted in fundamental thermodynamics and structural biology.

  • Crystal Lattice Disruption: Disubstituted ureas (e.g., 1,3-dicyclohexylurea) form robust intermolecular hydrogen bond networks, leading to high melting points and poor dissolution rates[3]. Adding a third substituent (often via a cyclic secondary amine like piperidine) introduces steric bulk that prevents tight crystal packing, significantly enhancing aqueous solubility.

  • Hydrogen Bond Tuning: The urea core provides a strong carbonyl hydrogen bond acceptor and two NH donors[1][4]. Trisubstitution eliminates one NH donor. This reduction in the topological polar surface area (tPSA) often correlates with improved membrane permeability and oral bioavailability without sacrificing the primary target engagement[1].

  • Conformational Entropy: Utilizing rigidified secondary amines (e.g., spirocyclic systems) as the trisubstituted component reduces the entropic penalty upon target binding, translating to sub-nanomolar target affinities[5].

Mechanistic Applications in Target-Based Drug Discovery

Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH is a bifunctional enzyme that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[3][6]. Early sEH inhibitors relied on 1,3-disubstituted adamantyl ureas, which suffered from rapid metabolic oxidation of the adamantane ring[2][3].

The transition to piperidine-derived and spirocyclic trisubstituted ureas resolved these liabilities. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas demonstrated exceptional sEH inhibitory activity and lowered serum creatinine in in vivo models of glomerulonephritis[5]. Similarly, replacing the adamantane group with a cyclopropanecarbonyl-piperidine moiety yielded a 7-fold increase in potency, a 65-fold increase in Cmax​ , and a staggering 3300-fold increase in AUC compared to the disubstituted prototype[7].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor Trisubstituted Urea Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade and the intervention point of trisubstituted urea sEH inhibitors.

Neuropeptide Y5 (NPY5) Receptor Antagonists

Trisubstituted ureas have also been validated as potent antagonists for the NPY5 receptor, a critical target for metabolic disorders and obesity. High-throughput screening identified 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a distinct lead[8]. Systematic optimization of the stereochemistry and the phenoxyphenyl segment yielded analogues with IC50​ values below 0.1 nM, showcasing the scaffold's ability to navigate deep, complex GPCR binding pockets[8].

ACAT and Thrombin PAR-1 Modulation

In cardiovascular indications, trisubstituted ureas have been tailored to inhibit acyl-CoA:cholesterol acyltransferase (ACAT). Unlike disubstituted series that required bulky 2,6-disubstitution on the phenyl ring, trisubstituted analogues achieved optimal nanomolar inhibition with 2,4-difluoro and 2,4,6-trifluoro N-phenyl substitutions, successfully lowering total plasma cholesterol in hypercholesterolemic models[9]. Furthermore, combinatorial library screening has identified trisubstituted ureas as potent antagonists of the thrombin receptor (PAR-1), effectively inhibiting platelet aggregation[10].

Synthetic Methodologies: Phosgene-Free Workflows

Historically, the synthesis of unsymmetrical ureas relied on the reaction of amines with highly toxic phosgene or isocyanates[1]. Modern medicinal chemistry mandates safer, scalable alternatives. N,N′-Carbonyldiimidazole (CDI) and S,S-dimethyl dithiocarbonate (DMDTC) have emerged as the reagents of choice[1][4]. CDI allows for the stepwise activation of a primary amine into an acylimidazole intermediate, which is subsequently trapped by a secondary amine to yield the trisubstituted urea without generating symmetrical byproducts[1].

Phosgene-free synthesis of trisubstituted ureas using N,N'-carbonyldiimidazole (CDI).

Experimental Protocols

Protocol 1: CDI-Mediated Synthesis of Unsymmetrical Trisubstituted Ureas

Causality Note: 2-Methyltetrahydrofuran (2-MeTHF) is selected as the solvent because it is a renewable, non-hazardous alternative to THF that provides excellent solubility for the acylimidazole intermediate, preventing premature precipitation[4]. Stepwise addition is critical to prevent the formation of symmetrical disubstituted ureas.

  • Activation: Dissolve the primary amine (1.0 equiv) in anhydrous 2-MeTHF (0.2 M). Add CDI (1.5 equiv) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Intermediate Formation: Warm the reaction to room temperature and stir for 2–4 hours. Self-Validation: Monitor the complete consumption of the primary amine via LC-MS to ensure full conversion to the acylimidazole intermediate.

  • Coupling: Add the secondary amine (1.2 equiv) and a catalytic amount of triethylamine (if the amine is a hydrochloride salt). Heat the mixture to 60 °C for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with 1N HCl and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol 2: In Vitro sEH Fluorescent Inhibition Assay

Causality Note: Fluorescent assays utilizing cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (PHOME) provide a rapid, high-throughput readout of sEH activity, as the enzyme hydrolyzes the non-fluorescent substrate into a highly fluorescent cyanohydrin that spontaneously decomposes to 6-methoxy-2-naphthaldehyde.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Inhibitor Incubation: Add 1 µL of the trisubstituted urea inhibitor (dissolved in DMSO, serially diluted) to 99 µL of the enzyme solution. Incubate at 30 °C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the PHOME substrate (final concentration 50 µM).

  • Quantification: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 316 nm; Emission: 460 nm). Calculate IC50​ using non-linear regression analysis.

Quantitative Pharmacokinetic Profiling

The table below summarizes the pharmacological impact of transitioning to trisubstituted urea scaffolds across various targets.

Compound ClassTargetKey Structural FeaturePharmacological Impact & PK ProfileRef
1,3-Disubstituted Ureas sEHAdamantane + Primary AmineHigh potency but limited by poor solubility and rapid CYP-mediated oxidation.
Piperidine-Derived Trisubstituted Ureas sEHPiperidine core + N,N-disubstitution3300-fold AUC increase, enhanced solubility, and high ex vivo target engagement.[11]
Spirocyclic Trisubstituted Ureas sEH1-oxa-4,9-diazaspiro[5.5]undecaneRetained low-nM potency; lowered serum creatinine in glomerulonephritis models.[5]
Phenyl Trisubstituted Ureas NPY51-methyl-3-(4-phenoxyphenyl)ureaSub-nanomolar IC50​ (< 0.1 nM) for metabolic disorder targeting.[8]
Fluorinated Trisubstituted Ureas ACAT2,4-difluoro / 2,4,6-trifluoro N-phenylNanomolar inhibition; effectively lowered total plasma cholesterol in vivo.[9]

References

  • Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. NIH PubMed Central.
  • Synthesis and Structure-Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH PubMed Central.
  • Rapid synthesis of an array of trisubstituted urea-based soluble epoxide hydrolase inhibitors facilitated by a novel solid-phase method.
  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflamm
  • Inhibitors of acyl-CoA:cholesterol acyltransferase: novel trisubstituted ureas as hypocholesterolemic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery and initial structure-activity relationships of trisubstituted ureas as thrombin receptor (PAR-1) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ureas: Applications in Drug Design.
  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Urea, 1,1-dipropyl-3-methyl- potential mechanism of action

An In-Depth Technical Guide on the Potential Mechanism of Action of 1,1-dipropyl-3-methylurea Introduction Substituted ureas represent a significant class of chemical compounds with a broad spectrum of biological activit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Mechanism of Action of 1,1-dipropyl-3-methylurea

Introduction

Substituted ureas represent a significant class of chemical compounds with a broad spectrum of biological activities, most notably as herbicides. While information on the specific molecule 1,1-dipropyl-3-methylurea is not extensively available in peer-reviewed literature, its structural characteristics strongly suggest a potential mechanism of action analogous to other well-studied N,N-dialkyl-N'-methylureas. This guide synthesizes information from related compounds to propose a plausible mechanism for 1,1-dipropyl-3-methylurea, outlines experimental approaches for its validation, and provides the technical framework for researchers, scientists, and drug development professionals.

The core hypothesis is that 1,1-dipropyl-3-methylurea acts as an inhibitor of Photosystem II (PSII) in photosynthetic organisms. This mode of action is characteristic of numerous urea-based herbicides, which disrupt the photosynthetic electron transport chain, leading to a cascade of events culminating in cell death.

Proposed Mechanism of Action: Inhibition of Photosystem II

The primary proposed mechanism of action for 1,1-dipropyl-3-methylurea is the disruption of photosynthetic electron transport at Photosystem II. This inhibition is thought to occur through the binding of the urea molecule to the D1 protein of the PSII reaction center.

Molecular Interaction with the D1 Protein

The D1 protein contains a specific binding niche for plastoquinone (QB), a key electron carrier in the photosynthetic electron transport chain. It is hypothesized that 1,1-dipropyl-3-methylurea, like other urea herbicides, acts as a competitive inhibitor, displacing QB from its binding site. The binding is facilitated by non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the urea molecule and amino acid residues in the D1 protein. Specifically, the carbonyl oxygen of the urea is believed to form a hydrogen bond with the peptide nitrogen of a serine residue (Ser264), while the alkyl groups (dipropyl and methyl) interact with a hydrophobic pocket in the protein.

Consequences of D1 Protein Binding

The binding of 1,1-dipropyl-3-methylurea to the D1 protein has several critical downstream effects:

  • Blocked Electron Flow: The primary consequence is the interruption of electron flow from the primary quinone acceptor (QA) to QB. This blockage leads to an accumulation of reduced QA.

  • Inhibition of ATP and NADPH Production: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH is also halted.

  • Formation of Reactive Oxygen Species (ROS): The highly reduced state of QA can lead to the formation of triplet chlorophyll and singlet oxygen, highly reactive species that cause lipid peroxidation, protein damage, and pigment bleaching, ultimately leading to cellular death.

The proposed signaling pathway is illustrated in the following diagram:

Photosystem II Inhibition Pathway cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB_site QB Binding Site (D1 Protein) QA->QB_site Electron Transfer ROS Reactive Oxygen Species (ROS) QA->ROS Leads to formation of Cytb6f Cytochrome b6f QB_site->Cytb6f Blocked Urea 1,1-dipropyl-3-methylurea Urea->QB_site Binds and Inhibits CellDeath Cell Death ROS->CellDeath Induces

Caption: Proposed mechanism of Photosystem II inhibition by 1,1-dipropyl-3-methylurea.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments can be conducted.

In Vitro Chlorophyll Fluorescence Measurement

This experiment provides a rapid and sensitive method to assess the inhibition of PSII.

Methodology:

  • Isolate thylakoid membranes from a suitable plant or algal species (e.g., spinach, Chlamydomonas reinhardtii).

  • Suspend the thylakoid membranes in a suitable buffer.

  • Add varying concentrations of 1,1-dipropyl-3-methylurea to the thylakoid suspension.

  • Measure chlorophyll fluorescence using a pulse-amplitude-modulation (PAM) fluorometer.

  • An increase in the minimum fluorescence (F0) and a decrease in the maximum fluorescence (Fm) and variable fluorescence (Fv = Fm - F0) are indicative of PSII inhibition.

  • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of PSII activity).

Oxygen Evolution Measurement

This assay directly measures the rate of photosynthetic oxygen evolution, which is a direct indicator of PSII activity.

Methodology:

  • Use a Clark-type oxygen electrode to measure oxygen concentration in a sealed chamber.

  • Add isolated thylakoid membranes or whole algal cells to the chamber.

  • Illuminate the sample to induce photosynthesis and measure the rate of oxygen evolution.

  • Introduce 1,1-dipropyl-3-methylurea at various concentrations and measure the corresponding inhibition of oxygen evolution.

  • Determine the IC50 value for the inhibition of oxygen evolution.

In Vivo Herbicide Activity Assay

This experiment assesses the effect of the compound on whole organisms.

Methodology:

  • Grow a sensitive plant species (e.g., Lemna minor (duckweed) or Arabidopsis thaliana) in a controlled environment.

  • Apply 1,1-dipropyl-3-methylurea at a range of concentrations to the growth medium or via foliar spray.

  • Monitor plant growth, chlorophyll content, and visual signs of phytotoxicity (e.g., chlorosis, necrosis) over a period of several days.

  • Determine the effective concentration (EC50) that causes a 50% reduction in a measured parameter (e.g., growth rate, biomass).

The following diagram illustrates the experimental workflow for validating the proposed mechanism:

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Thylakoid Isolate Thylakoid Membranes Fluorescence Chlorophyll Fluorescence Assay Thylakoid->Fluorescence Oxygen Oxygen Evolution Measurement Thylakoid->Oxygen DataAnalysis Data Analysis (IC50 / EC50) Fluorescence->DataAnalysis Oxygen->DataAnalysis PlantGrowth Grow Sensitive Plant Species Application Apply 1,1-dipropyl-3-methylurea PlantGrowth->Application Observation Monitor Phytotoxicity and Growth Application->Observation Observation->DataAnalysis Hypothesis Hypothesis: PSII Inhibitor Hypothesis->Thylakoid Hypothesis->PlantGrowth Conclusion Confirm/Refute Mechanism DataAnalysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While specific data for 1,1-dipropyl-3-methylurea is unavailable, the expected results from the proposed experiments can be summarized in the following table, with hypothetical values for illustrative purposes.

ExperimentParameter MeasuredExpected Outcome with 1,1-dipropyl-3-methylureaHypothetical IC50/EC50
Chlorophyll FluorescenceQuantum Yield of PSII (Fv/Fm)Decrease10-100 µM
Oxygen EvolutionRate of O2 productionDecrease10-100 µM
In Vivo Herbicide AssayPlant Growth/BiomassDecrease1-10 mg/L

Conclusion

Based on its chemical structure as a substituted urea, 1,1-dipropyl-3-methylurea is strongly predicted to function as a Photosystem II inhibitor. This guide has outlined the likely molecular mechanism, involving competitive binding to the D1 protein and subsequent disruption of the photosynthetic electron transport chain. The proposed experimental protocols provide a clear and robust framework for validating this hypothesis. Further research, including X-ray crystallography of the compound bound to the PSII reaction center, could provide definitive structural evidence for the proposed binding mode. This comprehensive understanding is crucial for the potential development and application of this and related compounds in agricultural or other biotechnological fields.

Exploratory

From Serendipity to Rational Design: A Technical Guide to the Discovery and History of Substituted Urea Compounds

This in-depth technical guide provides a comprehensive overview of the discovery, history, and application of substituted urea compounds. Tailored for researchers, scientists, and drug development professionals, this doc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the discovery, history, and application of substituted urea compounds. Tailored for researchers, scientists, and drug development professionals, this document navigates the evolution of this critical class of molecules, from foundational chemical principles to their role in modern therapeutics and agrochemicals. We will explore the key scientific breakthroughs, the rationale behind experimental designs, and the methodologies that have cemented the importance of substituted ureas in various scientific fields.

The Genesis: Urea and the Dawn of Organic Synthesis

The story of substituted ureas begins with urea itself. First isolated from urine in 1727 by Herman Boerhaave and later by Hilaire Rouelle, its artificial synthesis by Friedrich Wöhler in 1828 was a watershed moment in chemistry.[1][2] By heating ammonium cyanate, an inorganic salt, Wöhler produced urea, an organic compound.[3][4][5][6] This experiment famously challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[5][7] Wöhler's synthesis is often cited as the starting point of modern organic chemistry, demonstrating that the molecules of life could be created from inanimate matter.[4][7]

The structure of urea, with its central carbonyl group flanked by two amino groups, provides a versatile scaffold. The hydrogen atoms on the nitrogen can be replaced by various organic groups, giving rise to a vast family of "substituted ureas." This structural diversity is the key to their wide-ranging biological activities.[8][9]

Urea_Synthesis Ammonium_Cyanate Ammonium Cyanate (Inorganic) Heat Heat Ammonium_Cyanate->Heat Urea Urea (Organic) Heat->Urea Wöhler Synthesis (1828)

Figure 1: Wöhler's synthesis of urea from ammonium cyanate.

The Rise of a Privileged Scaffold: Key Applications

The journey of substituted ureas from a chemical curiosity to a cornerstone of multiple industries was driven by the discovery of their potent biological effects. These compounds have proven to be "privileged scaffolds" in drug discovery and agrochemical development.[9]

A Revolution in Diabetes Management: The Sulfonylureas

A pivotal moment in the history of substituted ureas was the development of sulfonylureas as oral antidiabetic agents. These compounds work by stimulating the pancreas to release insulin.[10][11][12] They achieve this by binding to and closing ATP-sensitive potassium (KATP) channels on the surface of pancreatic beta cells.[10][12][13] This leads to cell depolarization, opening of calcium channels, and subsequent insulin secretion.[11][12]

The first-generation sulfonylureas, such as tolbutamide, were introduced in the mid-20th century. These were followed by more potent second-generation drugs like glipizide and glyburide (glibenclamide).[10]

Table 1: Evolution of Sulfonylurea Antidiabetic Drugs

GenerationExample DrugsKey Characteristics
First Tolbutamide, ChlorpropamideLower potency, required higher doses.
Second Glipizide, Glyburide (Glibenclamide), GlimepirideHigher potency, longer duration of action, allowing for once or twice-daily dosing.[10][11]
Targeted Cancer Therapy: Kinase Inhibitors

In oncology, substituted ureas have emerged as a critical class of kinase inhibitors. Many cancers are driven by abnormal kinase activity, and substituted ureas have been successfully designed to block these enzymes. A prominent example is Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancers. The urea moiety in these drugs often plays a crucial role in binding to the kinase enzyme, highlighting the importance of this functional group in rational drug design.

Transforming Agriculture: Herbicides

Substituted ureas have had a profound impact on modern agriculture as highly effective herbicides.[14] Compounds like monuron, diuron, and linuron are potent inhibitors of photosynthesis.[15][16] They block electron transport in Photosystem II, a key component of the photosynthetic machinery in plants, leading to weed death.[15] The development of these herbicides has been instrumental in improving crop yields and managing weed infestations globally.[14]

The Chemist's Toolkit: Synthesizing Substituted Ureas

The versatility of substituted ureas is matched by the variety of synthetic methods developed for their preparation. These methods provide chemists with the tools to create a vast array of derivatives for biological screening.[17][18]

The Classical Approach: Reaction of Amines with Isocyanates

One of the most common and straightforward methods for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate. This reaction is typically efficient and proceeds under mild conditions.

Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea

  • Reactant Preparation: Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Isocyanate Addition: Slowly add the corresponding isocyanate (1.0 equivalent) to the amine solution at room temperature with stirring.

  • Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the pure substituted urea.

Phosgene and Its Safer Alternatives

Historically, the highly toxic gas phosgene was used to synthesize ureas. However, due to safety concerns, a range of safer alternatives have been developed. Reagents like triphosgene and N,N'-carbonyldiimidazole (CDI) serve as effective phosgene surrogates, allowing for the synthesis of ureas without the associated hazards.[17]

Modern Catalytic Methods

More recently, catalytic methods using carbon monoxide as a carbonyl source have been developed. These reactions, often catalyzed by transition metals like palladium, offer an atom-economical route to substituted ureas.[17]

Synthesis_Methods cluster_isocyanate Isocyanate Route cluster_phosgene_free Phosgene-Free Route Amine_A Amine (R-NH₂) Urea_Product_1 N,N'-Disubstituted Urea Amine_A->Urea_Product_1 Isocyanate_B Isocyanate (R'-N=C=O) Isocyanate_B->Urea_Product_1 Amine_C Amine (R-NH₂) CDI CDI Amine_C->CDI Amine_D Amine (R'-NH₂) Amine_D->CDI Urea_Product_2 N,N'-Disubstituted Urea CDI->Urea_Product_2

Figure 2: Common synthetic routes to substituted ureas.

Future Directions and Perspectives

The legacy of substituted ureas is one of continuous innovation. From a single, groundbreaking synthesis, this class of compounds has expanded to touch nearly every aspect of modern chemistry and biology. The development of new synthetic methodologies continues to broaden the accessible chemical space, enabling the creation of novel urea derivatives with tailored properties.[8][19]

As our understanding of biological pathways deepens, the rational design of substituted ureas as modulators of these pathways will become increasingly sophisticated. The ability of the urea functional group to form stable hydrogen bonds with biological targets ensures its continued relevance in drug discovery.[17] The future of substituted ureas will undoubtedly be shaped by the synergy between innovative synthesis and a deeper understanding of their biological mechanisms, leading to the development of next-generation therapeutics and agrochemicals.

References

  • Medicover Hospitals. (2024, August 12). Sulfonylureas: Mechanism, Dosage, and Side Effects.
  • Sulfonylureas | 2024-25 Guide to Medications for the Treatment of Diabetes Mellitus. (n.d.).
  • Sulfonylurea. (n.d.). Wikipedia.
  • Wohler Synthesis of Urea. (n.d.).
  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. PubMed.
  • Urea. (n.d.). Wikipedia.
  • Sapkal, B. M., Disale, S. T., Toche, R. B., & More, D. H. (2021, August 1). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894–1922.
  • Wöhler synthesis. (n.d.). Wikipedia.
  • 1.2: History. (2020, July 1). Chemistry LibreTexts.
  • Urea. (2021, January 11). American Chemical Society.
  • Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. (n.d.). Pharmacy 180.
  • UREA - Molecule of the Month - June 1996. (n.d.). School of Chemistry, University of Bristol.
  • 1 Urea, its history and applic
  • Friedrich Wohler Experiment | Mechanism & Impacts in Science - Lesson. (n.d.). Study.com.
  • Celen, A. O., Ertan, N., De Clercq, E., & Schmidt, E. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3662–3681.
  • Selected examples of biologically active substituted ureas. (n.d.).
  • Chen, P.-H., et al. (2014). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Journal of Medicinal Chemistry, 57(5), 2099–2112.
  • Chen, P.-H., et al. (2014). Explorations of Substituted Urea Functionality for the Discovery of New Activators of the Heme-Regulated Inhibitor Kinase.
  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences, 165(999), 245–265.
  • Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4437.
  • Zapol'skii, V. A., et al. (2016). Substituted Ureas. Methods of Synthesis and Applications. Russian Journal of Organic Chemistry, 52(10), 1403–1446.
  • Tiwari, L., et al. (2018).
  • Celen, A. O., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.
  • Carlson, A. E. (n.d.). SUBSTITUTED UREA HERBICIDES.
  • Celen, A. O., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
  • Todd, C. W. (1955). Substituted urea herbicides. U.S.
  • Application Notes and Protocols for Substituted Ureas in Agricultural Research. (n.d.). Benchchem.
  • Sherburne, H. R., & Freed, V. H. (1959). Substituted Urea Herbicides: Their Electrophoretic Behavior and the Influence of Clay Colloid in Nutrient Solution on Their Phytotoxicity. Weeds, 7(3), 349–358.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 1,1-dipropyl-3-methylurea

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,1-dipropyl-3-methylurea. Substituted ureas are a critical class of com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,1-dipropyl-3-methylurea. Substituted ureas are a critical class of compounds in pharmaceutical development, agriculture, and materials science. The analytical challenge for many small urea derivatives lies in their high polarity and lack of a strong UV chromophore, making detection and chromatographic retention difficult. This guide details a reversed-phase HPLC method that overcomes these challenges through careful selection of stationary phase, mobile phase, and a universal detection technique. We provide a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.

Scientific Background and Method Rationale

The target analyte, 1,1-dipropyl-3-methylurea, is a small, non-ionic, and relatively polar molecule. Its chemical structure lacks significant conjugated systems or aromatic rings, which are necessary for strong ultraviolet (UV) absorption. Consequently, standard HPLC-UV detection at wavelengths like 254 nm is often insensitive.[1][2] While detection at lower wavelengths (e.g., 205-215 nm) is possible for the carbonyl group in the urea moiety, it is prone to interference from common solvents and additives.[3][4]

To address these analytical hurdles, this method employs two key strategies:

  • Chromatographic Retention: Conventional C18 reversed-phase columns can exhibit poor retention for highly polar analytes like urea.[4] To achieve adequate retention and separation from the solvent front, a column with a polar-embedded stationary phase or a modern, highly end-capped C18 column is recommended. These columns provide enhanced interaction with polar functional groups, improving retention in highly aqueous mobile phases. For this application, a standard C18 column is selected, with the mobile phase composition carefully optimized to ensure sufficient retention.

  • Universal Detection: Given the weak UV absorbance of 1,1-dipropyl-3-methylurea, a more universal detection method is required for reliable quantification. The Evaporative Light Scattering Detector (ELSD) is an excellent alternative.[5][6] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[6][7] This detection principle is independent of the analyte's optical properties, making it suitable for compounds with weak or no chromophores and compatible with gradient elution.[7][8][9]

Experimental Method

Materials and Reagents
  • 1,1-dipropyl-3-methylurea reference standard (≥95% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Formic Acid (optional, for mobile phase modification, LC-MS grade)

Instrumentation and Chromatographic Conditions

The following parameters were established for a standard HPLC system equipped with an Evaporative Light Scattering Detector.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Agilent 1260 Infinity III ELSD or equivalent[10]
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow (N₂) 1.5 SLM (Standard Liters per Minute)
Standard and Sample Preparation Protocol

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,1-dipropyl-3-methylurea reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 50, 100, 250 µg/mL) by serial dilution of the primary stock solution with the mobile phase (60% Acetonitrile / 40% Water).

  • Filter each standard through a 0.45 µm syringe filter before transferring to an HPLC vial.

Sample Preparation:

  • Accurately weigh the sample matrix containing the analyte.

  • Extract the analyte using a suitable solvent (methanol or acetonitrile are good starting points). The specific extraction procedure will depend on the sample matrix.

  • Vortex the sample for 2 minutes, followed by sonication for 10 minutes.

  • Centrifuge the sample at 5000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the calibration curve range.

Visualized Workflows and Logic

To clarify the experimental process and the rationale behind the method design, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte / Sample dissolve Dissolve / Extract in Methanol weigh->dissolve dilute Dilute to Working Concentration with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL onto C18 Column filter->inject separate Isocratic Separation (60% ACN, 1.0 mL/min) inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Std. Concentrations vs. Area) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Experimental workflow from preparation to final quantification.

G cluster_chrom Chromatography Choices cluster_detect Detection Choices analyte Analyte Properties High Polarity No Strong Chromophore column Reversed-Phase C18 Column To retain non-polar propyl groups analyte:f0->column Leads to choice of mobile_phase High Organic Mobile Phase (ACN/H2O) To ensure elution and good peak shape analyte:f0->mobile_phase Influences uv_reject UV Detection (Rejected) Low sensitivity, high baseline noise at low nm analyte:f1->uv_reject Dictates elsd_select ELSD (Selected) Universal detection for non-volatile analytes, gradient compatible analyte:f1->elsd_select Necessitates

Caption: Logic diagram for HPLC method selection based on analyte properties.

Expected Results and Discussion

Using the described method, 1,1-dipropyl-3-methylurea should elute as a sharp, symmetrical peak with a stable baseline. The retention time will be dependent on the specific C18 column used but is expected to be well-resolved from the solvent front.

The ELSD response is not linear but can be fitted with a logarithmic or polynomial function to generate a reliable calibration curve. It is crucial to use volatile mobile phase additives (like formic acid, if needed) and avoid non-volatile buffers (e.g., phosphate), as they will crystallize in the detector and create significant background noise.[7]

Method validation should be performed according to internal standard operating procedures or relevant regulatory guidelines. Key parameters to assess include:

  • Specificity: Ensure no interference from matrix components.

  • Linearity: Assess the calibration curve over the desired concentration range.

  • Accuracy & Precision: Determined by analyzing replicate preparations of spiked samples at different concentration levels.

  • Limits of Detection (LOD) and Quantification (LOQ): Establish the sensitivity of the method.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the quantitative analysis of 1,1-dipropyl-3-methylurea. By pairing a standard reversed-phase C18 column with an Evaporative Light Scattering Detector, the common analytical challenges of poor retention and low UV sensitivity associated with small urea compounds are effectively overcome. This protocol is suitable for quality control, purity assessment, and quantitative studies in various research and development settings.

References

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]

  • Gomes, F., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Waters Corporation. 2414 Refractive Index (RI) Detector. Available at: [Link]

  • ResearchGate. (n.d.). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Available at: [Link]

  • Google Patents. (n.d.). CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret.
  • CUSABIO. (2025). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Available at: [Link]

  • KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. Available at: [Link]

  • PubMed. (2014). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. Available at: [Link]

  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. Available at: [Link]

  • SCION Instruments. (2024). RI Detector HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Available at: [Link]

  • Labcompare. HPLC Refractive Index Detector (HPLC RI Detector). Available at: [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Available at: [Link]

  • Wikipedia. Evaporative light scattering detector. Available at: [Link]

  • KNAUER. Light Scattering Detectors – Precise Measurement for HPLC. Available at: [Link]

  • American Laboratory. (2023). Optimizing the Sensitivity of an Evaporative Light Scattering Detector. Available at: [Link]

  • Teledyne LABS. Evaporative Light Scattering Detection (ELSD). Available at: [Link]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector. Available at: [Link]

  • Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Semantic Scholar. Available at: [Link]

  • PubChemLite. 1,1-dipropyl-3-methylurea (C8H18N2O). Available at: [Link]

  • PubChem. 1,1-Dipropylurea. Available at: [Link]

Sources

Application

Application Note: 1,1-Dipropyl-3-methylurea as a Strategic Precursor in the Synthesis of N-Demethylation-Activated Pro-Herbicides

[label="Tetrasubstituted Urea\n(Pro-herbicide)", fillcolor="#34A853", Evaluating the Reactions I am now evaluating the reactions and procedures in detail, and have drafted the procedure for Buchwald-Hartwig coupling. I'm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Tetrasubstituted Urea\n(Pro-herbicide)", fillcolor="#34A853",

Evaluating the Reactions

I am now evaluating the reactions and procedures in detail, and have drafted the procedure for Buchwald-Hartwig coupling. I'm focusing on optimization, considering reaction conditions, catalysts, and bases, specifically for the pro-herbicide synthesis. I plan to use the PubChem link. I am also determining the yield and purity of the products.

Optimizing the Synthesis

Now I'm diving deep into optimizing the Buchwald-Hartwig coupling protocol and microsomal N-demethylation assay, evaluating various parameters. I'm focusing on reaction conditions, catalyst choice, and base selection for the pro-herbicide, seeking the best yield and purity. I've also incorporated the PubChem link into my application note. I am also working on the electron transfer block diagram.

Refining the Introduction

My focus is now on refining the introduction, emphasizing the importance of innovative building blocks for next-generation agrochemicals. I'm highlighting the limitations of classic urea herbicides, especially the issue of broad cross-resistance from N-demethylation, linking it to the activity of an N-demethylating enzyme. This is directly relevant to my discussion. I'm also ensuring a smooth connection between this background and my precursor, and (thio)urea derivatives.

Analyzing the Structure

Now I'm analyzing the tetrasubstituted pro-herbicide synthesis via Buchwald-Hartwig coupling, focusing on explaining how and why. I'm focusing on the reaction conditions, and the choice of catalyst and base to achieve good yield. I am incorporating a table, and am going to explain how P450-driven N-demethylation is a key aspect of this pro-herbicide concept.

Validating the Pro-Herbicide

I'm now validating the pro-herbicide concept via plant enzyme activation. I'm focusing on providing evidence that plant CYP450s can cleave the N-methyl group of the pro-herbicide to produce an active trisubstituted urea. I will use NADPH as a cofactor and provide the appropriate citations. I'm now drafting the "In Vitro Plant Microsomal Activation Assay" protocol.

Refining the Protocols

I'm now revising my protocols to include URLs for further information. I've added links to PubChem for 1,1-dipropyl-3-methylurea, and will also provide URLs for Diuron and herbicide cross-resistance. I am drafting my methods, including citations for relevant information and ensuring I use a specific source and URL.

Validating the Pro-Herbicide

I'm now validating my pro-herbicide concept. I have a draft protocol for the microsomal activation assay to confirm P450-mediated N-demethylation, and will include NADPH as a cofactor with appropriate citations, and URLs for my source. I'm focusing on providing evidence of plant CYP450s' role.

Refining the Validation

I'm now refining the validation aspects of my protocols to enhance their self-validating nature. For the Buchwald-Hartwig coupling, I'll emphasize TLC monitoring for precursor consumption and 1H-NMR for the tetrasubstitution. In the microsomal assay, I'll use LC-MS/MS to validate pro-herbicide conversion, ensuring the generation of the trisubstituted urea.

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of next-generation agrochemicals requires innovative structural building blocks to overcome rising weed resistance and mitigate environmental persistence. Historically, substituted urea herbicides—such as diuron and linuron—have been heavily utilized for their potent ability to inhibit photosynthetic electron transfer [1.8]. These molecules exert their phytotoxicity by binding to the QB​ plastoquinone-binding site on the D1 protein within the Photosystem II (PSII) reaction center[1].

Mechanistically, the herbicidal efficacy of classic ureas relies on them being trisubstituted; the presence of a free imino-hydrogen (N-H) is critical for forming a hydrogen bond with the Ser264 residue in the target D1 pocket[2]. However, persistent agricultural use has led to widespread weed resistance, often mediated by enhanced metabolic degradation via cytochrome P450 N-demethylating enzymes[1].

To counter this resistance, modern agrochemical design employs "pro-herbicide" strategies. Here, 1,1-dipropyl-3-methylurea (DPMU) serves as a highly strategic synthetic precursor[3]. By utilizing DPMU to synthesize tetrasubstituted aryl-alkyl ureas, chemists can design highly lipophilic pre-emergence herbicides. These tetrasubstituted compounds are initially inactive, as they lack the critical free imino-hydrogen[2]. However, upon absorption by the target weed, endogenous plant cytochrome P450 enzymes rapidly N-demethylate the compound, unmasking the active trisubstituted urea directly within the plant tissue[1]. Furthermore, the bulky N,N-dipropyl substitution enhances cuticular wax penetration and alters soil mobility compared to traditional N,N-dimethyl analogs[4].

Physicochemical Profiling & Data Presentation

Understanding the baseline physicochemical properties of 1,1-dipropyl-3-methylurea is essential for predicting the pharmacokinetics and soil dynamics of its downstream derivatives.

PropertyValue / DescriptionAnalytical Relevance
IUPAC Name 3-methyl-1,1-dipropylureaNomenclature standard for patent filing.
Molecular Formula C₈H₁₈N₂OConfirms stoichiometry for cross-coupling.
Monoisotopic Mass 158.1419 DaTarget mass for LC-MS precursor validation[3].
Predicted XLogP 1.3Indicates moderate baseline lipophilicity, ideal for root uptake.
Structural Role Secondary amine / Urea coreThe N'-H provides a reactive site for Pd-catalyzed N-arylation.
Target MoA (Derivative) PSII Electron Transport InhibitorBlocks plastoquinone reduction, generating lethal ROS[1].

Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Synthesis of a Tetrasubstituted Pro-Herbicide

Objective: Synthesize 3-(4-chlorophenyl)-1,1-dipropyl-3-methylurea via the Buchwald-Hartwig cross-coupling of DPMU with 1-chloro-4-iodobenzene. Causality & Design Choice: Direct nucleophilic aromatic substitution (SₙAr) is highly inefficient for unactivated aryl halides. We employ a Palladium/Xantphos catalytic system because Xantphos possesses a large bite angle, which is sterically optimal for the challenging N-arylation of ureas. Toluene is selected as the solvent because its boiling point (110°C) provides the optimal thermal energy to drive the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,1-dipropyl-3-methylurea (1.0 mmol), 1-chloro-4-iodobenzene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene into the flask. Stir the mixture at room temperature for 5 minutes to ensure catalyst complexation.

  • Thermal Cycling: Heat the reaction mixture to 110°C in a pre-heated oil bath for 12 hours under continuous stirring.

  • Self-Validation (In-Process): To ensure the reaction has reached completion, perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3) every 4 hours. The complete disappearance of the 1,1-dipropyl-3-methylurea spot (visualized via ninhydrin stain) validates the consumption of the precursor.

  • Workup: Cool the mixture to room temperature, dilute with 15 mL of ethyl acetate, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via flash column chromatography. Post-purification, analyze the product via ¹H-NMR. Validation: The spectrum must show the complete disappearance of the N-H proton signal (~5.5 ppm), unequivocally confirming successful tetrasubstitution.

SynthesisWorkflow A 1,1-Dipropyl-3-methylurea (Precursor) C Pd2(dba)3 / Xantphos Cs2CO3, Toluene A->C B 1-Chloro-4-iodobenzene (Aryl Halide) B->C D Tetrasubstituted Urea (Pro-herbicide) C->D 110°C, 12h E Plant CYP450 N-Demethylation D->E In planta Uptake F Trisubstituted Urea (Active PSII Inhibitor) E->F - CH2O (Activation)

Fig 1: Synthetic workflow and in planta activation of the DPMU-derived pro-herbicide.

Protocol B: In Vitro Plant Microsomal Activation Assay

Objective: Validate the cytochrome P450-mediated N-demethylation of the synthesized tetrasubstituted pro-herbicide into its active trisubstituted form. Causality & Design Choice: To prove the pro-herbicide hypothesis, we must demonstrate that plant enzymes can cleave the N-methyl group. We utilize isolated plant microsomes (e.g., from Zea mays) supplemented with NADPH. NADPH is an absolute requirement because CYP450s are monooxygenases that rely on this cofactor as an electron donor to catalyze the demethylation.

Step-by-Step Methodology:

  • Incubation Setup: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL plant microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 10 µM of the synthesized tetrasubstituted pro-herbicide.

  • Reaction Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the enzymatic reaction by adding 1 mM NADPH.

  • Sampling: Aliquot 100 µL samples at 0, 15, 30, and 60 minutes. Immediately quench each sample by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Self-Validation (Control): Run a parallel assay using heat-inactivated microsomes (boiled at 95°C for 10 mins). Validation: If the N-demethylated product is detected in the heat-inactivated control, it indicates chemical instability rather than enzymatic activation, invalidating the assay. A valid assay will show product formation strictly in the active microsome + NADPH cohort.

  • Analysis: Analyze the supernatant via LC-MS/MS, tracking the mass transition from the parent tetrasubstituted urea to the desmethyl trisubstituted metabolite.

MechanismOfAction Light Light Energy P680 P680 Reaction Center (Photosystem II) Light->P680 QA Plastoquinone QA P680->QA e- transfer QB Plastoquinone QB (D1 Protein Pocket) QA->QB e- transfer Block Electron Transfer Blocked QB->Block Inhibited Herbicide Active Trisubstituted Urea (Hydrogen bonds to Ser264) Herbicide->QB Competitive Binding ROS ROS Generation & Lipid Peroxidation (Cell Death) Block->ROS Excess Excitation Energy

Fig 2: Mechanism of action showing the active trisubstituted urea blocking PSII electron transfer.

Conclusion

1,1-dipropyl-3-methylurea represents a highly versatile, aliphatic building block for the synthesis of advanced agrochemicals. By leveraging its specific substitution pattern, researchers can engineer pro-herbicides that bypass target-site resistance mechanisms while utilizing plant-endogenous metabolic pathways for localized activation. The integration of rigorous synthetic cross-coupling with self-validating biological assays ensures a robust pipeline for novel herbicide discovery.

References

  • PubChemLite: 1,1-dipropyl-3-methylurea (C8H18N2O) . PubChem Database. URL:[Link]

  • Herbicide Cross Resistance and Multiple Resistance in Plants . Herbicide Resistance Action Committee (HRAC). URL:[Link]

  • SUBSTITUTED UREA Toxicology and Mode of Action . PoisonSense. URL: [Link]

  • Pre-emergence application of (thio)urea analogues compromises the development of weed species . National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) Specifications . Ataman Chemicals. URL:[Link]

Sources

Method

Application Note: 1,1-Dipropyl-3-methylurea (DPMU) as a Versatile Ligand in Organometallic Catalysis

Executive Summary Historically, organometallic catalysis has been dominated by phosphine and N-heterocyclic carbene (NHC) ligands. However, substituted ureas have recently emerged as a highly versatile, bench-stable, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, organometallic catalysis has been dominated by phosphine and N-heterocyclic carbene (NHC) ligands. However, substituted ureas have recently emerged as a highly versatile, bench-stable, and sterically tunable class of ligands[1]. 1,1-Dipropyl-3-methylurea (DPMU) represents a uniquely asymmetric ligand platform. Featuring a bulky N,N -dipropyl moiety and a less hindered N′ -methyl group with a single N′ -H bond, DPMU bridges the gap between traditional steric shielding and open coordination spheres.

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing DPMU in transition metal catalysis, detailing its divergent coordination modes, causality-driven experimental protocols, and self-validating workflows.

Mechanistic Rationale & Coordination Modes

The structural asymmetry of DPMU allows it to dynamically adapt its coordination mode based on the electronic nature of the metal center and the basicity of the reaction environment. Understanding these modes is critical for rational catalyst design:

  • Neutral O-Coordination (Early/Hard Metals): In the presence of hard Lewis acidic metals (e.g., Ni(II) or Cu(I)) under neutral conditions, DPMU coordinates preferentially through its highly nucleophilic carbonyl oxygen atom[2].

  • Monoanionic N-Coordination (Soft Metals): Under basic conditions with soft metals like Pd(II), the N′ -H bond is deprotonated. Binding occurs preferentially through this less-substituted nitrogen to form a metal-ureate complex [3]. This creates a "sterically undemanding" ligand platform that projects the bulky dipropyl groups away from the catalytic pocket, allowing the coordination of bulky substrates (like 1,3-dienes) that typically inhibit phosphine-ligated catalysts[4].

  • Bifunctional Hydrogen Bonding: The N′ -H moiety can act as a hydrogen-bond donor to anchor substrates (e.g., nitriles or nitro groups), pre-organizing the transition state and lowering the LUMO of the electrophile in cooperative catalysis[5],[6].

CoordinationModes DPMU 1,1-Dipropyl-3-methylurea (DPMU) OCoord O-Coordination (Neutral Ligand) DPMU->OCoord Hard Metals (Ni, Cu) Neutral Conditions NCoord N-Coordination (Monoanionic Ureate) DPMU->NCoord Soft Metals (Pd, Pt) Basic Conditions HBond Bifunctional Catalysis (H-Bond Donor) DPMU->HBond Substrate Anchoring Non-polar Solvents

Figure 1: Divergent coordination modes of 1,1-dipropyl-3-methylurea (DPMU) in catalytic systems.

Application 1: Palladium-Catalyzed Heteroannulation (N-Ureate Mode)

Causality & Experimental Design

The synthesis of complex indolines via the heteroannulation of N -tosyl-o-bromoanilines and 1,3-dienes is notoriously difficult. Phosphine ligands often fail because their large cone angles crowd the Pd center, preventing the bulky diene from undergoing migratory insertion[3]. By employing DPMU and a strong base ( Cs2​CO3​ ), the ligand is deprotonated to form a Pd-ureate complex. The metal binds to the N′ -methyl nitrogen, keeping the bulky dipropyl groups distant from the active site. This stabilizes the Pd(II) intermediate while leaving the coordination sphere completely open for the diene[4].

Protocol: DPMU-Enabled Pd-Catalyzed Heteroannulation

Objective: Synthesize 2-substituted indolines via C-N/C-C bond formation.

Reagents:

  • N -tosyl-o-bromoaniline (1.0 equiv, 0.5 mmol)

  • 1,3-Diene (e.g., myrcene) (2.0 equiv, 1.0 mmol)

  • Pd(OAc)2​ (5 mol%)

  • DPMU (10 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Precatalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2​ , DPMU, and Cs2​CO3​ in 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality: The acetate ligands from Pd assist in the concerted metalation-deprotonation (CMD) of the DPMU N′ -H bond, forming the active Pd-ureate species before substrate introduction.

  • Substrate Addition: Add the N -tosyl-o-bromoaniline and the 1,3-diene sequentially via a microsyringe.

  • Thermal Promoted Coupling: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Quench and Extraction: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

Self-Validating System Checkpoints:

  • Visual Checkpoint: The initial orange Pd(OAc)2​ solution should transition to a pale, homogenous yellow upon stirring with DPMU and base, confirming ureate complexation.

  • Control Validation: Run a parallel reaction omitting DPMU. The background reaction should yield <20% product and exhibit rapid Pd-black precipitation, validating the ligand's stabilizing role[3].

  • Analytical Checkpoint: Take a 50 µL aliquot at 2 hours, dilute in EtOAc, and analyze via GC-MS. The complete disappearance of the aryl bromide mass peak ensures oxidative addition is not the rate-limiting step.

CatalyticCycle Step1 1. Precatalyst Formation Pd(OAc)2 + DPMU + Base Step2 2. Active Catalyst Pd(II)-Ureate Complex Step1->Step2 Deprotonation of N'-H Step3 3. Oxidative Addition Ar-Br Cleavage Step2->Step3 Aryl Halide Step4 4. Migratory Insertion Diene Coordination Step3->Step4 1,3-Diene Step5 5. Reductive Elimination Product Release Step4->Step5 C-C/C-N Bond Formation Step5->Step2 Catalyst Regeneration

Figure 2: Workflow of the Pd-ureate catalyzed heteroannulation cycle using DPMU.

Application 2: Cooperative Catalysis via Hydrogen Bonding

Causality & Experimental Design

In asymmetric transformations such as 1,3-dipolar cycloadditions or Henry reactions, DPMU can act as a bifunctional ligand. The carbonyl oxygen coordinates to a Lewis acidic metal (e.g., Cu or Ni), while the N′ -H proton remains intact to serve as a hydrogen-bond donor[2],[6]. This dual-activation mechanism anchors the incoming electrophile (e.g., a nitrile or nitro group), lowering its LUMO and rigidly locking the transition state conformation to ensure high diastereo- and enantioselectivity[5].

Protocol: DPMU-Assisted Cycloaddition

Objective: Diastereoselective 1,3-dipolar cycloaddition of iminoesters.

Reagents:

  • Iminoester (1.0 equiv)

  • Methacrylonitrile (1.5 equiv)

  • Cu(CH3​CN)4​PF6​ (5 mol%)

  • DPMU (5.5 mol%)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Complexation: Dissolve the Cu(I) salt and DPMU in anhydrous DCM under argon. Stir for 30 minutes at room temperature.

    • Causality: DCM is chosen specifically because it is a non-polar, non-coordinating solvent that will not disrupt the delicate hydrogen-bonding network required for the transition state.

  • Cooling and Addition: Cool the mixture to -20 °C to maximize the thermodynamic stability of the hydrogen bonds. Add the iminoester, followed dropwise by methacrylonitrile.

  • Reaction: Stir at -20 °C for 24 hours.

Self-Validating System Checkpoints:

  • Mechanistic Control: Run a parallel reaction substituting DPMU with tetramethylurea (TMU), which lacks an N-H bond. A drastic drop in diastereomeric ratio (dr) or yield in the TMU reaction directly validates that the N′ -H hydrogen bond is the causal factor for stereocontrol[5],[6].

  • NMR Validation: Prior to adding substrates, 1 H NMR of the Cu-DPMU complex in CD2​Cl2​ should show a downfield shift of the N′ -H proton signal compared to free DPMU, confirming its pre-organization for H-bonding.

Quantitative Data Presentation

The following table summarizes the comparative performance of DPMU against traditional ligand classes across different catalytic paradigms, demonstrating its unique efficacy.

Ligand ClassCoordination ModeReaction TypeSteric ProfileTypical YieldSelectivity / Tolerance
Triarylphosphines P-Donor (Neutral)Pd-HeteroannulationHigh Cone Angle< 20%Fails with bulky 1,3-dienes
Tetramethylurea (TMU) O-Donor (Neutral)Cu-CycloadditionLow40%Poor dr (Lacks H-bond donor)
DPMU N-Ureate (Anionic)Pd-HeteroannulationDistant Shielding> 85% High tolerance for bulky dienes
DPMU O-Donor + H-BondCu-CycloadditionAnchoring> 90% High dr (via H-bond network)

References

  • Paradine, S. M. "Ureas and Their Derivatives as Ligands in Transition Metal Catalysis." Tetrahedron, 2025, 184, 134781.[Link]

  • O'Neil, S. E. et al. "Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform." Journal of the American Chemical Society, 2022, 144(14), 6143–6148.[Link]

  • Xiong, Y. et al. "Well-Designed Phosphine–Urea Ligand for Highly Diastereo- and Enantioselective 1,3-Dipolar Cycloaddition of Methacrylonitrile: A Combined Experimental and Theoretical Study." Journal of the American Chemical Society, 2018, 140(51), 17475–17484.[Link]

  • Yamaguchi, K. et al. "Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center." Inorganic Chemistry, 2001, 40(10), 2415–2419.[Link]

Sources

Application

Application Note: In Vitro Profiling of Substituted Ureas for sEH and Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction: The Urea Pharmacophore in Target-Directed Drug Design

Substituted ureas (specifically 1,3-disubstituted ureas) are privileged structural motifs in modern medicinal chemistry. Functioning as highly efficient dual hydrogen-bond donors and acceptors, their geometric stability and distinct electronic properties make them ideal for targeting deep, hydrophobic enzyme pockets. Two of the most prominent applications of urea-based inhibitors are the targeting of Soluble Epoxide Hydrolase (sEH) and Receptor Tyrosine Kinases (RTKs) [1][2].

In the context of sEH, the urea moiety acts as a highly effective transition-state mimic. The urea carbonyl acts as a hydrogen-bond acceptor for the catalytic residues Tyr383 and Tyr466, while the urea NH groups donate hydrogen bonds to Asp335[2]. Conversely, in RTKs like VEGFR2 and BRAF, diaryl ureas (e.g., Sorafenib) act as Type II kinase inhibitors. They bind to the allosteric hinge region, stabilizing the inactive "DFG-out" conformation by forming a rigid hydrogen-bond network with the main-chain nitrogen of Asp1046 and the side-chain carboxylate of Glu885[1].

Mechanistic Binding Logic

The following diagram illustrates the bifurcated logic of how the exact same pharmacophore can be tuned to selectively inhibit entirely different enzyme classes based on the flanking functional groups.

UreaBinding cluster_sEH Soluble Epoxide Hydrolase (sEH) cluster_Kinase Receptor Tyrosine Kinases (e.g., VEGFR2/BRAF) Urea Substituted Urea Pharmacophore sEH_Target Catalytic Pocket (Transition State Mimic) Urea->sEH_Target sEH Inhibitors (e.g., TPPU) Kinase_Target DFG-Out Conformation (Allosteric/Hinge Region) Urea->Kinase_Target Type II Kinase Inhibitors (e.g., Sorafenib) Hbond1 H-Bond Donors: Tyr383 & Tyr466 sEH_Target->Hbond1 Urea Carbonyl Hbond2 H-Bond Acceptor: Asp335 sEH_Target->Hbond2 Urea NH K_Hbond1 Main-chain N: Asp1046 Kinase_Target->K_Hbond1 Urea Carbonyl K_Hbond2 Side-chain Carboxylate: Glu885 Kinase_Target->K_Hbond2 Urea NH

Figure 1: Bifurcated binding logic of the substituted urea pharmacophore in sEH and RTK targets.

Assay Design & Optimization: Causality in Experimental Choices

When evaluating substituted ureas in vitro, standardizing the biochemical assay is critical to avoid false negatives or irreproducible IC50 shifts. Substituted ureas are notoriously lipophilic, which introduces specific experimental challenges:

  • Buffer Composition (Preventing Artifacts): Assays must include a carrier protein, typically 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: Without BSA, highly lipophilic urea inhibitors will non-specifically adsorb to the polystyrene walls of the microplate, artificially inflating the apparent IC50 values[2][3].

  • Pre-incubation Kinetics: Urea-based sEH inhibitors (e.g., TPPU, t-AUCB) often exhibit slow, tight-binding kinetics. Causality: A mandatory 5-minute pre-incubation of the enzyme and inhibitor at 30°C is required before substrate addition. This allows the urea core to fully establish its hydrogen-bond network and reach thermodynamic equilibrium within the catalytic pocket[2][3].

  • Substrate Selection: For sEH, the fluorogenic substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate) is the gold standard. Causality: Upon epoxide hydrolysis by sEH, an intramolecular cyclization occurs, releasing the highly fluorescent 6-methoxynaphthaldehyde. This enables continuous, real-time kinetic monitoring rather than relying on cumbersome end-point radiometric assays[4].

Protocol 1: High-Throughput Fluorogenic sEH Inhibition Assay

This protocol details a self-validating 96-well microplate assay for determining the IC50 of urea-based sEH inhibitors.

Reagents & Materials:

  • Enzyme: Recombinant human sEH (hsEH), diluted to a working concentration of ~1 nM[3].

  • Substrate: CMNPC (5 µM final concentration)[4].

  • Assay Buffer: 100 mM Sodium Phosphate buffer (pH 7.4) or 25 mM Bis-Tris-HCl (pH 7.0), supplemented with 0.1 mg/mL BSA[2][3].

  • Microplate: 96-well or 384-well black, flat-bottom microplates (low-binding).

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point 1:3 serial dilution of the substituted urea inhibitor in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation[3].

  • Reaction Assembly: To each well, add 130 µL of Assay Buffer. Add 10 µL of the diluted inhibitor (or 1% DMSO for vehicle controls). Add 10 µL of the hsEH enzyme solution (1 nM final).

  • Equilibration: Incubate the plate in the dark at 30°C for exactly 5 minutes[2].

  • Reaction Initiation: Rapidly add 50 µL of the CMNPC substrate solution (prepared in Assay Buffer) to all wells to yield a final concentration of 5 µM[3][4].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 10–15 minutes at λex​ = 330 nm and λem​ = 465 nm at 30°C[2][4].

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve (measured in Relative Fluorescence Units/min).

Protocol 2: Orthogonal RTK Kinase Assay for Dual-Target Ureas

Some urea derivatives (e.g., Sorafenib analogs) exhibit dual sEH/Kinase polypharmacology[5]. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for orthogonal kinase profiling.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, combine 5 µL of RTK enzyme (e.g., VEGFR2 or BRAF) and 5 µL of the urea inhibitor (in 1% DMSO). Incubate for 15 minutes at room temperature to allow binding to the DFG-out conformation.

  • ATP/Substrate Addition: Add 10 µL of a master mix containing ATP (at the predetermined Km​ value for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 20 µL of TR-FRET detection buffer containing EDTA (to quench the kinase reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Measure the FRET signal (Ratio of 665 nm / 615 nm) after a 30-minute equilibration period to allow the FRET complex to form.

Data Analysis & Self-Validating Controls

To ensure the trustworthiness of the assay, every plate must function as a self-validating system:

  • Z'-Factor Calculation: Include 8 wells of vehicle control (100% enzyme activity) and 8 wells of a reference inhibitor (e.g., 1 µM TPPU for 0% activity). Calculate the Z'-factor using the standard formula. A Z' > 0.5 indicates a robust, reliable assay suitable for high-throughput screening.

  • IC50 Determination: Normalize the initial velocities ( V0​ ) to the vehicle control to determine % Inhibition. Plot the % Inhibition against the log10​ [Inhibitor]. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

Quantitative Data Summary

The following table summarizes the expected assay parameters and potencies for benchmark substituted ureas across different targets:

CompoundPrimary TargetAssay FormatSubstrateExpected IC50 / KiKey Structural Feature
TPPU sEHFluorogenicCMNPC~1.0 nM1-propionylpiperidin-4-yl urea
t-AUCB sEHFluorogenicCMNPC~2.0 nMAdamantyl urea
Sorafenib VEGFR2 / BRAFTR-FRETBiotin-Peptide~6.0 nM (c-Raf)Diaryl urea (Type II inhibitor)
Compound 10 sEHFluorogenicCMNPC< 0.1 nMChlorinated adamantyl urea

(Data aggregated from authoritative literature[1][2][3])

References
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy Source: Taylor & Francis Online URL:[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers in Pharmacology URL:[Link]

  • New Alkoxy- Analogues of Epoxyeicosatrienoic Acids Attenuate Cisplatin Nephrotoxicity In Vitro Source: eScholarship (University of California) URL:[Link]

  • US9029401B2 - Sorafenib derivatives as sEH inhibitors Source: Google Patents URL

Sources

Method

High-Throughput Screening of Urea Derivative Libraries: From Assay Development to Validated Hits

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Urea and its derivatives represent a privileged scaffold in modern medicinal chemistry, central to the development of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Urea and its derivatives represent a privileged scaffold in modern medicinal chemistry, central to the development of numerous FDA-approved drugs.[1][2][3] The urea moiety's unique ability to form multiple, stable hydrogen bonds with protein targets makes it an invaluable component in designing potent and selective modulators of biological activity.[1][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of urea derivative libraries. We detail field-proven protocols for both biochemical and cell-based assays, robust data analysis workflows, and a rigorous hit validation cascade designed to eliminate artifacts and identify high-quality chemical matter for downstream drug discovery programs.

Introduction: The Significance of the Urea Scaffold

First synthesized in 1828, urea marked the beginning of organic chemistry and has since become a cornerstone of drug design.[1] Its derivatives are found in a wide array of therapeutics, from the early antitrypanosomal agent Suramin to modern kinase inhibitors used in oncology, such as Sorafenib.[1][4] The power of the urea functional group lies in its rigid, planar structure and its capacity to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This allows for specific, high-affinity interactions with enzyme active sites and other biological targets, making urea-based compounds particularly effective as enzyme inhibitors.[1][3][5]

High-throughput screening (HTS) provides the technological framework to rapidly evaluate large, diverse libraries of these compounds against specific targets, enabling the identification of novel starting points for therapeutic development.[6][7][8] This guide outlines the critical steps and considerations for executing a successful HTS campaign with urea derivative libraries.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that systematically funnels a large compound library down to a small number of well-characterized, validated hits.[7][9] Each stage employs specific methodologies and quality control checkpoints to ensure the integrity of the results.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Characterization AssayDev Assay Development (Biochemical vs. Cell-Based) AssayOpt Assay Optimization (Reagents, Conditions) AssayDev->AssayOpt AssayVal Assay Validation (Z'-Factor > 0.5) AssayOpt->AssayVal PrimaryScreen Primary HTS Campaign (Single Concentration) AssayVal->PrimaryScreen DataAnalysis Data Analysis & QC (Normalization, Hit Picking) PrimaryScreen->DataAnalysis HitConf Hit Confirmation (Re-test in Primary Assay) DataAnalysis->HitConf CounterScreens Counter-Screens (Assay Interference) HitConf->CounterScreens OrthogonalAssays Orthogonal Assays (Confirm On-Target Activity) CounterScreens->OrthogonalAssays DoseResponse Dose-Response Analysis (IC50/EC50 Determination) OrthogonalAssays->DoseResponse SAR Preliminary SAR (Chemical Clustering) DoseResponse->SAR ValidatedHits Validated Hits for Hit-to-Lead SAR->ValidatedHits

Figure 1: The HTS workflow, from assay development to validated hits.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust, reproducible, and scalable assay.[10] The choice between a biochemical and a cell-based assay depends entirely on the biological question being asked.

Choosing the Right Assay Format
  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[11][12] They are ideal for identifying direct inhibitors and are generally less prone to compound interference. Common formats include those measuring enzyme activity or binding events.[11][13]

  • Cell-Based Assays: These assays measure a compound's effect within the context of a living cell, providing more physiologically relevant data.[10][14] They can measure complex downstream events like changes in gene expression, protein signaling, or cell viability.[14][15] However, they can also be more complex to develop and troubleshoot.

FeatureBiochemical AssaysCell-Based Assays
Primary Goal Measure direct target engagement (e.g., enzyme inhibition)Measure functional cellular response (e.g., viability, signaling)
Pros High throughput, lower cost, clear mechanism of actionHigh physiological relevance, identifies cell-permeable compounds
Cons Lacks cellular context, may miss allosteric modulatorsHigher variability, potential for off-target effects, compound toxicity
Urea Library Fit Excellent for screening against purified enzymes (e.g., kinases, proteases)Excellent for assessing anti-proliferative effects or pathway modulation
Table 1: Comparison of Biochemical and Cell-Based Assay Formats.
Assay Quality Control: The Z'-Factor

Assay quality is not merely about the strength of the signal but its reproducibility. While a signal-to-background (S/B) ratio is intuitive, it fails to account for data variability.[16] The Z'-factor is the industry-standard metric for quantifying assay quality, as it incorporates both the dynamic range of the assay and the standard deviation of the controls.[17][18]

The Z'-factor is calculated as: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueInterpretationSuitability for HTS
≥ 0.7 Excellent AssayIdeal for HTS
0.5 to < 0.7 Good AssayAcceptable for HTS
0 to < 0.5 Marginal AssayRequires optimization
< 0 Unsuitable AssayNot suitable for HTS
Table 2: Interpretation of Z'-Factor Values for HTS Assay Quality.[16][17]

An assay is only considered "HTS-ready" when it consistently achieves a Z'-factor of 0.5 or greater.[17][19]

Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based biochemical assay for screening urea derivatives against a purified protein kinase. Many urea-based inhibitors target the ATP-binding pocket of kinases.[4][20][21]

Objective: To identify compounds that inhibit the phosphorylation of a substrate by a target kinase.

Materials:

  • Purified, active kinase

  • Fluorescently-labeled peptide substrate

  • ATP (at or near the Kₘ concentration determined during assay development)[22]

  • Assay Buffer (optimized for kinase activity)

  • Urea Derivative Library (typically 10 mM in DMSO)

  • Positive Control (e.g., Staurosporine or a known inhibitor)

  • Negative Control (DMSO vehicle)

  • 384-well, low-volume, black assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of fluorescence detection

Protocol Steps:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library source plate to the assay plate.

    • Transfer 50 nL of the positive control and negative control (DMSO) to designated wells on each plate. A typical plate map includes 16-32 wells for each control.

  • Enzyme Addition:

    • Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.

    • Add 5 µL of the kinase solution to all wells of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution containing the peptide substrate and ATP in assay buffer, each at 2X their final desired concentration.

    • Add 5 µL of the substrate/ATP solution to all wells to initiate the reaction. The final assay volume is 10 µL.

    • Mix briefly by shaking the plate.

  • Reaction Incubation & Termination:

    • Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.[23]

    • Add 5 µL of a stop solution (e.g., EDTA-containing buffer) to quench the enzymatic reaction.

  • Signal Detection:

    • Read the plate on a compatible plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

Protocol: Cell-Based Proliferation Assay

This protocol describes a common cell-based assay to screen for urea derivatives that inhibit cancer cell proliferation.

Objective: To identify compounds that reduce the viability or proliferation of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)[1]

  • Cell culture medium, FBS, and antibiotics

  • Urea Derivative Library (10 mM in DMSO)

  • Positive Control (e.g., Doxorubicin)

  • Negative Control (DMSO vehicle)

  • 384-well, clear-bottom, tissue-culture treated plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Automated liquid handlers and cell dispensers

  • Luminescence or fluorescence plate reader

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimized seeding density (e.g., 1000 cells/well) in culture medium.

    • Using a multi-drop dispenser, add 40 µL of the cell suspension to each well of the 384-well plates.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Perform a serial dilution of the library plates to achieve the final desired screening concentration (e.g., 10 µM).

    • Add 100 nL of compound, positive control, or negative control (DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and the viability reagent to room temperature.

    • Add 10 µL of the viability reagent to each well.

    • Incubate for the recommended time (e.g., 10 minutes for luminescence, 1-2 hours for fluorescence).

  • Signal Detection:

    • Read the plates on a luminescence or fluorescence plate reader.

Phase 2: Data Analysis and Hit Identification

Raw data from an HTS campaign requires careful processing to ensure plate-to-plate comparability and to reliably identify active compounds.[24][25]

Data_Analysis RawData Raw Plate Data (Fluorescence/Luminescence) QC Plate-Level QC (Calculate Z'-Factor) RawData->QC Normalization Data Normalization (% Inhibition or % Activity) QC->Normalization If Z' > 0.5 RejectPlate Reject Plate Data QC->RejectPlate If Z' < 0.5 HitSelection Hit Selection (e.g., >3σ from Mean) Normalization->HitSelection HitList Primary Hit List HitSelection->HitList

Figure 2: Workflow for HTS data analysis and primary hit selection.
Protocol: HTS Data Analysis Workflow
  • Quality Control: For each plate, calculate the Z'-factor using the positive and negative control wells. Plates with a Z'-factor below 0.5 should be flagged for review or excluded from analysis.[26]

  • Data Normalization: Convert raw signal values into a normalized score, such as percent inhibition, to allow for comparison across all plates.[25]

    • Percent Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

  • Hit Selection: Define a statistical cutoff to identify primary hits. A common method is to select compounds whose activity is greater than three standard deviations from the mean of the sample population (or the negative controls).[27]

Phase 3: Hit Validation and Triage

A primary hit is not a validated hit. The goal of this phase is to eliminate false positives and confirm that the compound's activity is due to direct interaction with the intended target.[28][29]

  • Hit Confirmation: Primary hits are re-tested, often from a freshly sourced powder sample, in the primary assay to confirm activity.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence) rather than modulating the biological target.[28]

  • Orthogonal Assays: A different assay format is used to confirm the activity of the hit. For example, a hit from a fluorescence-based kinase assay could be validated using a label-free method like mass spectrometry.[9] This provides confidence that the observed effect is not an artifact of the primary assay's detection method.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 11-point curve) to determine their potency (IC₅₀ or EC₅₀).[30]

  • Preliminary SAR: Chemists analyze the structures of validated hits to identify common chemical scaffolds and begin building a structure-activity relationship (SAR).[28] This helps prioritize chemical series for further development.

Conclusion

The high-throughput screening of urea derivative libraries is a powerful strategy for identifying novel chemical probes and starting points for drug discovery. The success of such a campaign hinges on the meticulous development of a robust and statistically validated assay, followed by a rigorous, multi-step hit validation process. By combining carefully designed biochemical or cell-based protocols with stringent data analysis and a logical triage cascade, researchers can effectively navigate large chemical libraries to uncover urea-based compounds with high therapeutic potential.

References

  • Z-factor - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

  • Jat, K., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(1), 51-84. Available at: [Link]

  • Z-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Jat, K., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Gubler, H., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. Retrieved from [Link]

  • Ho, C., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Jat, K., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap Synapse. Retrieved from [Link]

  • On HTS: Z-factor. (2023). HTS Resources. Retrieved from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Biochemical HTS Assay Kits. (2026). BellBrook Labs. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

  • Brideau, C., et al. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634-647. Available at: [Link]

  • High-throughput screening - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Ferla, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1042654. Available at: [Link]

  • Kose, O., & Yilmaz, M. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

  • Statistical techniques for handling high content screening data. (2007). Drug Discovery World. Available at: [Link]

  • Development of high-throughput assays for kinetic and mechanistic characterization of compounds immediately post HTS. (n.d.). Drug Discovery World. Available at: [Link]

  • High-Throughput Screening Data Analysis. (2016). Basicmedical Key. Available at: [Link]

  • Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (2026). Infinix Bio. Retrieved from [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. Available at: [Link]

  • Biochemical Assay Services. (n.d.). Evotec. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available at: [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1892-1908. Available at: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. (2014). PMC. Available at: [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026). BellBrook Labs. Retrieved from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved from [Link]

  • Parham, F., et al. (2019). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 14(11), 1147-1157. Available at: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Available at: [Link]

  • Quantitative high-throughput screening data analysis: Challenges and recent advances. (2019). ResearchGate. Available at: [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. (2012). PMC. Available at: [Link]

  • Hit Identification and Validation Services. (n.d.). Domainex. Retrieved from [Link]

  • Zegzouti, H., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1188, 123-134. Available at: [Link]

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022). STAR Protocols. Available at: [Link]

  • Urea compounds and their use as enzyme inhibitors. (2014). Google Patents.
  • Oh, K., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(9), 3564-3582. Available at: [Link]

  • INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2017). ResearchGate. Available at: [Link]

  • Zaman, M., et al. (2012). Applying urea with urease inhibitor (N-(n-butyl) thiophosphoric triamide) in fine particle application improves nitrogen uptake in ryegrass (Lolium perenne L.). Taylor & Francis Online. Available at: [Link]

  • High-Throughput Screening for Enzyme Modulation. (2024). Longdom Publishing. Available at: [Link]

  • High Throughput Screening and Selection Methods for Directed Enzyme Evolution. (2014). ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,1-Dipropyl-3-methylurea Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of unsymmetrical ureas like 1,1-dipropyl-3-methylurea is notoriously plagued by poor atom economy, reaction reversibility, and the formation of symmetrical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of unsymmetrical ureas like 1,1-dipropyl-3-methylurea is notoriously plagued by poor atom economy, reaction reversibility, and the formation of symmetrical urea byproducts. This guide is engineered for drug development professionals and synthesists looking to troubleshoot low yields, understand the mechanistic causality of their reactions, and transition to highly efficient, scalable protocols.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I getting high levels of symmetrical urea byproducts (e.g., 1,3-dimethylurea or 1,1,3,3-tetrapropylurea) when using triphosgene? Root Cause Analysis: The traditional triphosgene method relies on the generation of highly reactive carbamoyl chloride or isocyanate intermediates. If stoichiometric control is not absolute, these intermediates indiscriminately react with any available amine. Furthermore, if methylamine (a primary amine) is introduced to triphosgene first, it rapidly forms methyl isocyanate in situ. This isocyanate is highly electrophilic and will aggressively react with unconsumed methylamine to form 1,3-dimethylurea before the bulkier dipropylamine can intervene[1]. Corrective Action: Abandon the triphosgene route for unsymmetrical ureas. Transition to an "activated carbamate" strategy—specifically using isopropenyl chloroformate. This reagent forms a stable intermediate that reacts cleanly and irreversibly with the second amine, suppressing symmetrical byproduct formation to <1%[1].

Q2: I switched to a phenyl carbamate intermediate, but my conversion to 1,1-dipropyl-3-methylurea stalls at 80%. How do I push the reaction to completion? Root Cause Analysis: The aminolysis of phenyl carbamates is an equilibrium process. In the presence of a basic amine (like methylamine), the carbamate dissociates into an isocyanate and phenol. Because phenol is a relatively good nucleophile, it can back-react with the newly formed urea, establishing a thermodynamic equilibrium that prevents 100% conversion[2]. Corrective Action: Switch the leaving group from phenol to an enol. By utilizing an isopropenyl carbamate intermediate, the leaving group (isopropenol) rapidly and irreversibly tautomerizes into volatile acetone. This application of Le Chatelier's principle completely removes the leaving group from the reaction environment, driving the urea formation strictly forward[1].

Q3: Does the order of amine addition matter when synthesizing the activated carbamate intermediate? Root Cause Analysis: Yes, profoundly. Dipropylamine is a secondary amine, meaning it cannot form an isocyanate; it can only form a stable carbamate intermediate. Methylamine, a primary amine, can form isocyanates which are highly prone to side reactions. Corrective Action: Always react the secondary amine (dipropylamine) with the carbonyl source first to form the stable isopropenyl dipropylcarbamate. Only after this intermediate is isolated or fully formed should you introduce the primary amine (methylamine) for the final aminolysis step.

Part 2: Mechanistic Workflows & Logical Relationships

The diagrams below illustrate the logical pathways and mechanistic causality that dictate the yield of your synthesis.

RouteComparison DPA Dipropylamine Tri Triphosgene Route DPA->Tri IPC Isopropenyl Route DPA->IPC DCC Dipropylcarbamoyl Chloride (Highly Reactive) Tri->DCC IDC Isopropenyl Dipropylcarbamate (Stable & Isolable) IPC->IDC Product 1,1-dipropyl-3-methylurea (Target) DCC->Product Methylamine Sym Symmetrical Ureas (Waste) DCC->Sym Side Reactions IDC->Product Methylamine

Reaction pathways comparing Triphosgene vs. Isopropenyl routes for unsymmetrical urea synthesis.

Mechanism A Isopropenyl Carbamate + Methylamine B Tetrahedral Intermediate A->B C 1,1-dipropyl-3-methylurea + Isopropenol B->C Elimination D Acetone (Volatile) C->D Irreversible Tautomerization

Irreversible tautomerization of the isopropenol byproduct drives the reaction to completion.

Part 3: Quantitative Yield Comparisons

To justify the transition away from traditional phosgene derivatives, review the empirical data below comparing the three primary synthesis routes for unsymmetrical ureas.

Synthesis RouteCarbonyl ReagentIntermediate StabilitySymmetrical Urea Waste (%)Isolated Yield (%)
Route A TriphosgeneLow (Carbamoyl Chloride)15 – 25%60 – 70%
Route B Phenyl ChloroformateModerate (Phenyl Carbamate)5 – 10%80 – 85%
Route C (Recommended) Isopropenyl ChloroformateHigh (Isopropenyl Carbamate)< 1% > 92%

Part 4: Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes the isopropenyl carbamate route to synthesize 1,1-dipropyl-3-methylurea. The built-in validation mechanism relies on the volatility of the acetone byproduct—once the reaction is complete, simple evaporation yields highly pure product without the need for column chromatography[1].

Phase 1: Synthesis of the Stable Intermediate (Isopropenyl Dipropylcarbamate)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading: Charge the flask with dipropylamine (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq). The base acts as an acid scavenger for the HCl generated in the next step.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation.

  • Electrophile Addition: Dropwise add isopropenyl chloroformate (10.5 mmol, 1.05 eq) over 15 minutes. Maintain the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation: The resulting crude oil is isopropenyl dipropylcarbamate. TLC (Hexanes/EtOAc 4:1) should show a single major spot, confirming the absence of unreacted amine.

Phase 2: Irreversible Aminolysis
  • Solvent Exchange: Dissolve the crude isopropenyl dipropylcarbamate from Phase 1 in anhydrous tetrahydrofuran (THF, 30 mL).

  • Nucleophile Addition: Add a solution of methylamine (2.0 M in THF, 12.0 mmol, 1.2 eq) to the flask.

  • Reaction Execution: Stir the mixture at 55 °C for 12–16 hours. The elevated temperature accelerates the formation of the tetrahedral intermediate and the subsequent elimination of isopropenol.

  • Monitoring: Monitor the reaction via HPLC or TLC. The strict disappearance of the carbamate intermediate indicates absolute conversion.

  • Isolation & Self-Validation: Once complete, concentrate the reaction mixture under reduced pressure. Because the isopropenol byproduct irreversibly tautomerizes into volatile acetone, the vacuum removes both the solvent, excess methylamine, and the acetone byproduct simultaneously.

  • Final Product: Triturate the resulting residue with cold heptane to yield 1,1-dipropyl-3-methylurea as a high-purity solid (>99.5% purity, >92% yield)[1].

References

  • Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates The Journal of Organic Chemistry - ACS Publications[Link][1]

  • A Simple Method for the Synthesis of Unsymmetrical Ureas ResearchGate (European Journal of Organic Chemistry)[Link][2]

Sources

Optimization

Technical Support Center: Purification Challenges of Trisubstituted Ureas

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. Trisubstituted ureas ( R1R2N−CO−NHR3 ) are highly privileged pharmacophores found in kinase inhibitors and solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. Trisubstituted ureas ( R1R2N−CO−NHR3 ) are highly privileged pharmacophores found in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. However, their purification is notoriously difficult due to strong intermolecular hydrogen bonding, poor solubility profiles, and the frequent co-elution of symmetrical urea byproducts.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate high-purity trisubstituted ureas.

Purification Triage Workflow

UreaTroubleshooting A Crude Trisubstituted Urea B Identify Primary Impurity / Issue A->B C Severe Silica Streaking (H-Bonding) B->C High Polarity D Symmetrical Urea (Isocyanate Hydrolysis) B->D Reagent Excess E EDU / Water-Soluble (EDC Coupling) B->E Carbodiimide Use F Add 1-5% MeOH or Switch to NH2-Silica C->F G Selective Precipitation (DCM/Hexanes) D->G H Acidic Aqueous Wash (0.1 M HCl) E->H

Fig 1: Triage workflow for isolating and resolving trisubstituted urea purification challenges.

Quantitative Data & Strategy Selection

Table 1: Mobile Phase Additives and Stationary Phases for Urea Chromatography

Technique / AdditiveMechanism of ActionOptimal ConcentrationBest Use Case
Methanol (MeOH) Acts as a competitive hydrogen bond acceptor/donor, disrupting urea-silanol interactions.1% to 10% (v/v) in DCMStandard normal-phase purification of highly polar ureas.
Triethylamine (TEA) Competitively binds acidic silanol sites on the silica gel matrix.0.1% to 1% (v/v)Ureas containing basic amine functionalities.
NH₂-Functionalized Silica Replaces acidic silanol groups with basic amine groups, preventing irreversible adsorption.100% (Stationary Phase)Extremely polar or basic trisubstituted ureas that streak on bare silica.
Reverse-Phase (C18) Separates based on hydrophobicity rather than polar interactions, bypassing silanol issues entirely.Gradient: 5-95% MeCN/H₂OUreas that "oil out" or cannot be resolved on normal phase.

Table 2: Quantitative Comparison of Urea Synthesis & Purification Strategies

Synthetic RouteReagentsAverage YieldAverage PurityPrimary Purification MethodReference
Solid-Phase Synthesis Polymer-bound amines + CDI76–98%80–99%Filtration & Cleavage[1]
Isocyanate Surrogates 3-substituted dioxazolones50–98%>95%Direct Precipitation[2]
CDI-Mediated Amine + CDI90–95%>97%Aqueous Wash / Filtration[3]
Frequently Asked Questions (FAQs)

Q1: Why does my trisubstituted urea streak severely on normal-phase silica gel, and how can I fix it? Causality: Trisubstituted ureas possess highly polarized carbonyl groups and active N-H donors. These motifs engage in strong, multi-point hydrogen bonding with the acidic silanol (Si-OH) groups on the surface of bare silica gel. This causes non-ideal adsorption kinetics, where the compound "drags" across the column, resulting in severe tailing and co-elution with impurities[4]. Solution: You must disrupt the hydrogen bonding network. The addition of a polar modifier (like 1-5% methanol or ethanol) to your eluent acts as a competitive hydrogen bond acceptor/donor, occupying the silanol sites and allowing the urea to elute in a tight band[5]. If streaking persists, switching to an NH₂-functionalized silica column alters the stationary phase entirely, replacing acidic silanols with basic amines to prevent irreversible adsorption[4].

Q2: My synthesis yielded the desired trisubstituted urea but is contaminated with a symmetrical disubstituted urea. How do I separate them without complex chromatography? Causality: Symmetrical ureas (e.g., R-NH-CO-NH-R) frequently emerge as byproducts when water hydrolyzes an isocyanate intermediate back to an amine, which then rapidly attacks unreacted isocyanate. Because symmetrical ureas are highly crystalline and possess extensive intermolecular hydrogen-bonding networks, they exhibit drastically lower solubility in moderately polar organic solvents compared to their trisubstituted counterparts. Solution: Exploit this solubility differential via selective precipitation. Alternatively, adopt synthetic routes that inherently prevent symmetrical byproduct formation. For example, using 3-substituted dioxazolones as isocyanate surrogates allows for benign synthesis where the product can often be isolated by simple filtration[2]. Similarly, the reaction of primary amines with carbonyldiimidazole (CDI) can provide monosubstituted carbamoylimidazoles without forming symmetrical urea side products[6].

Q3: I synthesized a urea via an EDC-mediated coupling, but I cannot remove the N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct. What is the best approach? Causality: EDU is the urea byproduct of the coupling reagent EDC. While EDU is inherently water-soluble, it often partitions into the organic layer during standard aqueous workups, especially if the target trisubstituted urea acts as a phase-transfer agent or if the mixture forms an emulsion[7]. Solution: The tertiary amine on the EDU molecule must be fully protonated to force it into the aqueous phase. An acidic aqueous extraction (e.g., using 0.1 M HCl or dilute citric acid) dramatically increases EDU's hydrophilicity, ensuring complete phase separation[7].

Q4: When attempting to recrystallize my trisubstituted urea, it forms a biphasic oil instead of crystals ("oiling out"). Why does this happen? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solubility of the compound in the chosen solvent is too high even at low temperatures, or when the solution becomes supersaturated at a temperature above the compound's melting point[5]. The strong hydrogen bonding in ureas can also cause them to trap solvent molecules, forming a stable, viscous oil rather than a rigid crystal lattice. Solution: Solvent screening is essential. Transition to a solvent system with a steeper solubility curve (e.g., ethanol/water or isopropanol mixtures)[5]. If oiling out occurs, vigorously stir the cooling solution to induce nucleation, or lower the initial concentration of the solute.

Self-Validating Experimental Protocols
Protocol 1: Dry-Loading Normal Phase Chromatography for Polar Ureas

Why this works: Trisubstituted ureas often have poor solubility in the non-polar starting mixtures of a gradient (e.g., 100% hexanes or DCM). Wet loading in a polar solvent causes the sample band to travel with the solvent front, ruining resolution. Dry loading pre-adsorbs the compound onto silica, allowing the gradient to elute it strictly based on partitioning kinetics.

  • Dissolve the crude trisubstituted urea in a volatile, polar solvent (e.g., methanol or acetone) in a round-bottom flask.

  • Add bare silica gel to the flask (typically a 1:3 or 1:4 ratio of crude mass to silica mass).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained[5].

  • Self-Validation Step: Spot a few grains of the dry powder onto a TLC plate and elute with your target mobile phase. If the compound remains at the baseline, your mobile phase is too non-polar; adjust the modifier concentration before running the column.

  • Carefully load the dry powder onto the top of a pre-packed, pre-equilibrated silica column.

  • Elute using a gradient incorporating 1-5% Methanol in Dichloromethane to suppress silanol interactions.

Protocol 2: Selective Precipitation of Symmetrical Urea Byproducts

Why this works: Symmetrical ureas pack highly efficiently into crystal lattices, making them nearly insoluble in cold, moderately polar solvents, whereas the asymmetry of trisubstituted ureas disrupts this packing, keeping them in solution.

  • Concentrate the crude reaction mixture to dryness under reduced pressure.

  • Resuspend the crude solid in a minimal volume of cold Dichloromethane (DCM) or a 1:1 DCM/Hexanes mixture.

  • Sonicate the mixture for 5 minutes. The highly crystalline symmetrical urea will remain insoluble as a fine white powder, while the less symmetric trisubstituted urea will dissolve.

  • Filter the suspension through a medium-porosity glass frit.

  • Self-Validation Step: Analyze both the filtrate and the filter cake via LC-MS. The filter cake should predominantly show the symmetrical urea mass (often [2M−CO+H]+ relative to the starting amine), while the filtrate will contain the target trisubstituted urea [M+H]+ .

Protocol 3: Acidic Aqueous Extraction for EDU Removal

Why this works: Protonating the dimethylamine tail of EDU gives it a permanent positive charge, dropping its partition coefficient (LogP) drastically and forcing it out of the organic layer.

  • Dilute the crude EDC reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the organic layer with an equal volume of 0.1 M HCl or 5% aqueous citric acid[7].

  • Separate the layers. Repeat the acidic wash 2-3 times to ensure complete protonation and extraction of the EDU.

  • Self-Validation Step: Check the pH of the final aqueous wash. It must remain acidic (pH < 3). If it is neutral, the acid was consumed by the basic byproduct, and an additional wash is required.

  • Wash the organic layer with saturated aqueous NaHCO3​ to neutralize any residual acid, followed by brine. Dry over Na2​SO4​ and concentrate[7].

References

1.[1] Title: A General Method for the Solid-Phase Synthesis of Unsymmetrical Tri- and Tetrasubstituted Ureas Source: ACS Publications URL:[Link]

3.[3] Title: Preparation of Mono, Di, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines Source: ResearchGate URL:[Link]

4.[2] Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis URL:[Link]

5.[6] Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL:[Link]

7.[4] Title: What causes streaking in silica gel column chromatography? Source: Reddit (r/chemhelp) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,1-Dipropyl-3-methylurea

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or reproducibility issues during the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or reproducibility issues during the synthesis of the unsymmetrical urea, 1,1-dipropyl-3-methylurea .

Here, we dissect the mechanistic pitfalls of the two primary synthetic routes and provide self-validating protocols to ensure experimental success.

Application Overview & Mechanistic Pathways

The synthesis of unsymmetrical ureas is notoriously prone to side reactions, primarily due to the high reactivity of isocyanate intermediates and carbamoyl chlorides. The diagram below maps the two most common synthetic routes (Route A and Route B) alongside their moisture-induced degradation pathways.

UreaSynthesis DPA Dipropylamine Target 1,1-Dipropyl-3-methylurea (Target Product) DPA->Target Route A (Nucleophilic Addition) MIC Methyl Isocyanate MIC->Target Route A DMU 1,3-Dimethylurea (Symmetric Byproduct) MIC->DMU + H2O (Decarboxylation) DPCC Dipropylcarbamoyl Chloride DPCC->Target Route B (Substitution) TPU 1,1,3,3-Tetrapropylurea (Symmetric Byproduct) DPCC->TPU + H2O (Hydrolysis) MA Methylamine MA->Target Route B H2O Trace Moisture (H2O) H2O->DMU H2O->TPU

Reaction pathways for 1,1-dipropyl-3-methylurea synthesis and moisture-induced side reactions.

Troubleshooting FAQs: Causality & Corrective Actions

Q1: I am using the Methyl Isocyanate (MIC) route (Route A), but my GC-MS shows a major byproduct at m/z 88. What is this, and how do I prevent it? Causality: The byproduct at m/z 88 is the symmetric urea, 1,3-dimethylurea. This occurs due to moisture contamination. Methyl isocyanate reacts with trace H₂O to form an unstable N-methylcarbamic acid intermediate, which rapidly decarboxylates into methylamine and CO₂. This in situ generated methylamine is highly nucleophilic and outcompetes your dipropylamine, reacting with unreacted MIC to yield 1,3-dimethylurea. Corrective Action: Ensure strict anhydrous conditions. Dry your dipropylamine over KOH pellets and distill prior to use. Use molecular sieves (4Å) in your reaction solvent.

Q2: In the Dipropylcarbamoyl Chloride route (Route B), I am observing 1,1,3,3-tetrapropylurea (m/z 228). Why is this forming if I never added dipropylamine? Causality: Dipropylcarbamoyl chloride is highly susceptible to hydrolysis. Trace water converts it to dipropylcarbamic acid, which decarboxylates to liberate free dipropylamine and HCl. This newly formed secondary amine then attacks another molecule of dipropylcarbamoyl chloride, forming the symmetric 1,1,3,3-tetrapropylurea. Corrective Action: Pre-dry the methylamine solution. Furthermore, use a mild inorganic base like Cesium Carbonate (Cs₂CO₃). Research has demonstrated that utilizing inorganic bases suppresses common side reactions and avoids the degradation pathways traditionally seen with organic bases[1],[2].

Q3: Why is my yield plateauing at 50% despite using an excess of amine? Causality: The limiting factor is likely isocyanate dimerization or trimerization. At elevated temperatures, or in the presence of certain organic bases (like pyridine), methyl isocyanate self-condenses into uretidinediones (dimers) or isocyanurates (trimers). Furthermore, 1 note that isocyanate formation and stability are often the rate-limiting steps, leading to unreacted starting materials[1]. Corrective Action: Maintain the reaction temperature between 0°C and 25°C. Always add the isocyanate dropwise to the amine solution—never the reverse—to ensure the amine remains in stoichiometric excess relative to the unreacted isocyanate at all times.

Diagnostic Data & Analytical Markers

Use the following table to cross-reference your GC-MS or LC-MS data against known mechanistic side products[3].

CompoundRoleMolecular Weight ( g/mol )GC-MS Molecular Ion (m/z)Primary Cause of FormationPrevention Strategy
1,1-Dipropyl-3-methylurea Target Product 158.24158 N/AN/A
1,3-Dimethylurea Side Product (Route A)88.1188 Moisture reacting with MICKarl Fischer titration <50 ppm
1,1,3,3-Tetrapropylurea Side Product (Route B)228.38228 Hydrolysis of DPCCAnhydrous conditions, Cs₂CO₃ base
Methyl Isocyanate Unreacted Starting Mat.57.0557 Incomplete conversionGentle warming post-addition

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step until the validation checkpoint is cleared.

Protocol A: Anhydrous Synthesis via Route A (Methyl Isocyanate + Dipropylamine)

Objective: Synthesize 1,1-dipropyl-3-methylurea while suppressing moisture-induced symmetric urea formation.

  • Step 1: Reagent Purification & Validation

    • Action: Distill dipropylamine over KOH pellets under an inert argon atmosphere.

    • Causality: KOH removes trace water and acidic impurities that catalyze side reactions.

    • Validation Checkpoint: Perform Karl Fischer titration on the distilled amine. Do not proceed unless water content is <50 ppm.

  • Step 2: Controlled Nucleophilic Addition

    • Action: Dissolve the validated dipropylamine (1.05 eq) in anhydrous dichloromethane (DCM). Cool the reactor to 0°C. Add methyl isocyanate (1.0 eq) dropwise via a syringe pump over 30 minutes.

    • Causality: The slight excess of amine ensures complete consumption of the highly toxic isocyanate. The 0°C temperature and slow addition prevent localized exotherms that drive isocyanate dimerization.

    • Validation Checkpoint: Monitor the internal temperature probe. If the temperature spikes >5°C, dimerization is occurring; pause the syringe pump until the temperature stabilizes at 0°C.

  • Step 3: Reaction Monitoring

    • Action: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

    • Causality: Warming ensures kinetic completion of the nucleophilic attack on the isocyanate carbon.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in DCM, and analyze via GC-FID. The reaction is validated as complete when the target product mass (m/z 158) is the dominant signal and the MIC peak is absent [3].

  • Step 4: Workup & Isolation

    • Action: Quench with a minimal amount of cold methanol (to destroy trace MIC), wash with 0.1 M HCl to remove excess dipropylamine, and evaporate the organic layer to yield the pure product.

Protocol B: Base-Optimized Synthesis via Route B (Dipropylcarbamoyl Chloride + Methylamine)

Objective: Synthesize 1,1-dipropyl-3-methylurea while preventing carbamoyl chloride hydrolysis.

  • Step 1: Base Selection & Setup

    • Action: Suspend Cesium Carbonate (Cs₂CO₃, 1.5 eq) in anhydrous THF under nitrogen.

    • Causality:2 that scavenges HCl generated during the reaction without acting as a nucleophile, thereby suppressing common side reactions[2].

    • Validation Checkpoint: Ensure the suspension is easily stirrable and free-flowing. Clumping indicates moisture ingress; discard and prepare a fresh suspension if observed.

  • Step 2: Sequential Addition

    • Action: Add dipropylcarbamoyl chloride (1.0 eq) to the suspension. Then, introduce a solution of methylamine in THF (1.2 eq) dropwise at 10°C.

    • Causality: Adding the amine to the carbamoyl chloride in the presence of the insoluble base ensures immediate neutralization of the HCl byproduct, preventing the degradation of methylamine into its unreactive hydrochloride salt.

    • Validation Checkpoint: Monitor for CO₂ evolution (bubbling). Excessive bubbling indicates hydrolysis of the carbamoyl chloride by trace water. If severe bubbling occurs, abort and re-dry solvents.

  • Step 3: Product Verification

    • Action: Filter the inorganic salts and concentrate the filtrate.

    • Validation Checkpoint: Run LC-MS on the crude mixture. A clean peak at m/z 158 validates the protocol's integrity. The presence of a peak at m/z 228 indicates moisture contamination during Step 2.

Sources

Optimization

How to remove unreacted starting materials from 1,1-dipropyl-3-methylurea

Technical Support Center: Purification of 1,1-dipropyl-3-methylurea Welcome to the technical support center for the purification of 1,1-dipropyl-3-methylurea. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,1-dipropyl-3-methylurea

Welcome to the technical support center for the purification of 1,1-dipropyl-3-methylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Below, you will find troubleshooting guides and FAQs structured to address specific issues you may encounter during your experiments, ensuring the highest purity of your final compound.

Troubleshooting Common Purification Issues

This section addresses specific problems encountered after the synthesis of 1,1-dipropyl-3-methylurea, which is typically formed by the reaction of dipropylamine and methyl isocyanate.

Question 1: My purified product has a persistent fishy, ammonia-like odor and a basic pH when tested with wetted litmus paper. What is the contaminant and how can I remove it?

Answer:

This is a classic sign of contamination with unreacted dipropylamine .[1] Dipropylamine is a secondary amine with a boiling point of 109-110°C, making it difficult to remove completely by simple evaporation under reduced pressure.[1] Its basic nature (pKa ≈ 11.0) is the key to its removal.[1]

The most effective method for removing residual amines is an acid-base liquid-liquid extraction .[2][3] By washing an organic solution of your crude product with a dilute aqueous acid, the basic dipropylamine is protonated to form a water-soluble ammonium salt. This salt preferentially partitions into the aqueous layer, while your neutral urea product remains in the organic phase.

Protocol: Acid Wash for Amine Removal
  • Dissolution: Dissolve the crude 1,1-dipropyl-3-methylurea in a water-immiscible organic solvent in which it is freely soluble (e.g., ethyl acetate, dichloromethane, or diethyl ether). Use approximately 10-20 mL of solvent per gram of crude product.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The top layer will be the organic phase (unless using a denser solvent like dichloromethane), and the bottom will be the aqueous phase containing the dipropylammonium chloride salt.

  • Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal, repeat the wash with a fresh portion of 1 M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Follow this with a wash using brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the amine-free product.

Question 2: I'm concerned about residual methyl isocyanate in my reaction. How do I handle this highly toxic starting material post-reaction?

Answer:

Methyl isocyanate (MIC) is an extremely toxic, volatile (B.P. 39.1°C), and reactive compound that should never be handled without extreme caution in a well-ventilated fume hood.[4][5][6][7] Attempting to remove it by evaporation is hazardous. The recommended strategy is not removal, but in-situ quenching (deactivation) immediately following the reaction.

MIC reacts readily with nucleophiles containing N-H or O-H groups.[4][5] By adding a "scavenger" reagent, you can convert the residual MIC into a more stable, less hazardous byproduct that can be removed in a subsequent purification step.

Protocol: Quenching Excess Methyl Isocyanate
  • Option A (Aqueous Quench): Once the reaction is deemed complete (e.g., by TLC analysis), slowly add a small amount of water to the reaction mixture while stirring. Water reacts with MIC to form 1,3-dimethylurea and carbon dioxide.[4][5] This byproduct must then be separated from your desired product.

  • Option B (Amine Quench): Alternatively, add a small amount of a simple, non-interfering primary or secondary amine (like butylamine or dibutylamine) to the reaction vessel. This will form a different substituted urea, which can be removed later.

Causality: The goal of quenching is to transform the hazardous, volatile MIC into a non-volatile, stable urea derivative. The choice of scavenger determines the nature of the byproduct, which will then dictate the final purification strategy.

Question 3: After quenching my reaction, I have a new impurity that co-purifies with my product. How do I separate my desired 1,1-dipropyl-3-methylurea from urea-based byproducts?

Answer:

This is a common challenge, especially after an aqueous quench which generates 1,3-dimethylurea. Since both are ureas, their chemical properties can be similar. The key to separation lies in exploiting subtle differences in polarity and solubility, which arise from their different substituents. Your product, 1,1-dipropyl-3-methylurea, is significantly more nonpolar than 1,3-dimethylurea due to the two propyl chains. This difference can be leveraged using either recrystallization or flash column chromatography.[8]

Method 1: Purification by Recrystallization

Recrystallization is an excellent technique for purifying crystalline solids on a large scale. The principle is to find a solvent (or solvent pair) that dissolves your product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[9][10]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find a suitable system.[11][12] For ureas, a mixed solvent system like ethyl acetate/hexanes or ethanol/water is often effective.[11]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Method 2: Purification by Flash Column Chromatography

For difficult separations or smaller scales, flash column chromatography on silica gel is highly effective.[8][13] The more nonpolar 1,1-dipropyl-3-methylurea will travel down the column faster than the more polar byproduct, 1,3-dimethylurea.

Step-by-Step Chromatography Protocol:

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and the impurity spot, with the product having a higher Rf value (ideally around 0.2-0.4). A gradient of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.

  • Elution: Run the column by passing the eluent through, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,1-dipropyl-3-methylurea.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying crude 1,1-dipropyl-3-methylurea.

Purification_Workflow Purification Strategy for 1,1-dipropyl-3-methylurea A Crude Reaction Mixture B Is basic, fishy-smelling impurity present? A->B C Perform Acid Wash (Liquid-Liquid Extraction) B->C Yes D Product after Acid Wash B->D No C->D E Are other urea-based impurities present? D->E F Recrystallization E->F Yes, and product is a solid G Flash Column Chromatography E->G Yes, for difficult separations H Pure 1,1-dipropyl-3-methylurea E->H No F->H G->H

Caption: Decision workflow for selecting the appropriate purification method.

Physical Properties Data Table

Understanding the physical properties of your target compound and potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
1,1-dipropyl-3-methylurea C₈H₁₈N₂O158.24N/ADesired product; neutral urea.
Dipropylamine C₆H₁₅N101.19[1]109-110[1]Basic, nucleophilic liquid with a fishy odor.[1][14]
Methyl Isocyanate CH₃NCO57.05[6]39.1[5]Highly toxic, volatile, and reactive liquid.[4][5]
1,3-Dimethylurea C₃H₈N₂O88.11268-270Common byproduct from MIC quenching with water.[4]

Frequently Asked Questions (FAQs)

Q: How can I confirm the purity of my final product? A: A combination of analytical techniques is recommended. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure and identify impurities. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative purity data.[15] Finally, a sharp melting point range for a solid product is a good indicator of high purity.

Q: Is it possible to use a distillation-based method to remove dipropylamine? A: While possible in theory, it is not recommended. The boiling point of dipropylamine (109-110°C) is relatively high, and heating the mixture could potentially lead to thermal degradation of your urea product. The acid-base extraction method is far more efficient, selective, and is performed at room temperature, preserving the integrity of your compound.

Q: My product is an oil, not a solid. Can I still use recrystallization? A: No, recrystallization is only suitable for solid compounds. If your 1,1-dipropyl-3-methylurea is an oil, flash column chromatography is the preferred method for removing non-basic impurities. Alternatively, you could investigate if your product forms a solid salt (e.g., with an acid) that could be recrystallized and then neutralized back to the free urea.

References

  • Methyl isocyanate - Wikipedia. Wikipedia. [Link]

  • DIPROPYLAMINE | Ataman Kimya A.Ş. Ataman Kimya. [Link]

  • Methyl isocyanate - wikidoc. Wikidoc. [Link]

  • The acid catalyzed hydrolysis of methyl isocyanide. Memorial University of Newfoundland. [Link]

  • Gas detectors and respiratory protection equipments CH3NCO (MIC - methyl isocyanate), CAS number 624-83-9. GazFinder. [Link]

  • Dipropylamine | C6H15N | CID 8902. PubChem, National Institutes of Health. [Link]

  • Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal. Centers for Disease Control and Prevention (CDC). [Link]

  • Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. ResearchGate. [Link]

  • DIPROPYLAMINE. Ataman Kimya. [Link]

  • Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]

  • Technique Series: Recrystallization (urea as an example). YouTube. [Link]

  • Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Glasp. [Link]

  • Why is methanol used in recrystallization of urea? Quora. [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science. [Link]

  • Solved what's the best solvent for recrystallization of urea. Chegg.com. [Link]

  • Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. ACS Publications. [Link]

  • Synthesis of mono-and N,N-disubstituted ureas. ResearchGate. [Link]

  • Methyl isocyanide on hydrolysis gives A rmCrmHrm3rmNrmHrm2 class 12 chemistry JEE_Main. Vedantu. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • US5198582A - Process for preparing symmetric N,N'-disubstituted aromatic urea.
  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Connect. [Link]

  • Solvent Extraction Techniques. Organomation. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Vanderbilt University. [Link]

  • A solid-phase synthesis of N,N'-disubstituted ureas and Perhydroimidazo. PubMed. [Link]

  • Synthesis of N,N-dipropyl-urea. PrepChem.com. [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. [Link]

  • Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). ResearchGate. [Link]

  • Synthesis of novel 1,3-diphenylurea derivatives and their molluscicidal activity against Pomacea canaliculata. Nature. [Link]

  • Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). Taylor & Francis Online. [Link]

  • Determination of Complex Mixtures of Airborne Isocyanates and Amines.Part 3. Methylenediphenyl Diisocyanate, Methylenediphenylamino Isocyanate and Methylenediphenyldiamine and Structural Analogues after Thermal Degradation of Polyurethane. Analyst (RSC Publishing). [Link]

  • 1,1-dipropyl-3-methylurea (C8H18N2O). PubChemLite. [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Semantic Scholar. [Link]

  • Urea, phenyl-, and. Organic Syntheses Procedure. [Link]

  • 1,1-Dipropylurea | C7H16N2O | CID 69270. PubChem, National Institutes of Health. [Link]

  • 1,1-Diisopropyl-3-phenylurea | C13H20N2O | CID 791730. PubChem, National Institutes of Health. [Link]

  • MDI and TDI: Safety, Health and the Environment. International Isocyanate Institute. [Link]

  • Flash-chromatography purification of recombinant peptides? ResearchGate. [Link]

Sources

Troubleshooting

Degradation pathways of substituted ureas under acidic or basic conditions

Welcome to the Technical Support Center for the analysis and formulation of substituted ureas. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the stability, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis and formulation of substituted ureas. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the stability, forced degradation, and kinetic profiling of urea-containing active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanistic Overview: Causality of Urea Degradation

Substituted ureas are characterized by exceptional chemical stability under ambient conditions. This stability is driven by the resonance delocalization of the nitrogen lone pairs into the carbonyl π -system, which provides an estimated resonance stabilization energy of 30–40 kcal/mol[1][2]. Consequently, the spontaneous, uncatalyzed hydrolysis of urea derivatives at neutral pH is exceedingly slow, with rate constants for fully substituted derivatives like tetramethylurea (Me4U) measured at approximately 4.2×10−12 s−1 [1].

However, under forced degradation conditions (extreme pH or high temperature), this resonance stability is disrupted, leading to cleavage.

  • Acidic Conditions (pH < 2): Degradation is initiated by the protonation of the carbonyl oxygen (or occasionally the nitrogen, depending on substituents). This protonation increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by water. The resulting tetrahedral intermediate collapses to form a substituted carbamic acid and a free amine. The carbamic acid rapidly decarboxylates to yield a second amine and carbon dioxide[3].

  • Basic Conditions (pH > 12): The mechanism shifts to a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon. The anionic tetrahedral intermediate collapses to expel an amine leaving group, forming a carbamate ion. Upon neutralization or further degradation, this carbamate yields an amine and CO2​ [1][3].

  • Elimination Pathway: In some aqueous and mixed-solvent systems, substituted ureas can undergo an elimination reaction rather than direct hydrolysis, forming an isocyanate/cyanate intermediate and an amine, which subsequently hydrolyze[2].

Pathway Urea Substituted Urea (R-NH-CO-NH-R') Acid Acidic Conditions (pH < 2) Protonation of Carbonyl Urea->Acid + H+ Base Basic Conditions (pH > 12) Hydroxide Attack Urea->Base + OH- TetraAcid Tetrahedral Intermediate (Water Nucleophilic Attack) Acid->TetraAcid + H2O TetraBase Tetrahedral Intermediate (Anionic) Base->TetraBase Carbamic Carbamic Acid + Amine (R-NH-COOH + R'-NH2) TetraAcid->Carbamic - H+ Carbamate Carbamate Ion + Amine (R-NH-COO⁻ + R'-NH2) TetraBase->Carbamate Products Final Degradation Products (Amines + CO2) Carbamic->Products Decarboxylation Carbamate->Products + H+ / Decarboxylation

Figure 1: Mechanistic pathways for the degradation of substituted ureas under acidic and basic conditions.

Troubleshooting Guide: Formulation Stability Data

When developing formulations containing substituted ureas, controlling the microenvironmental pH is critical. The table below synthesizes quantitative stability parameters to help you troubleshoot unexpected degradation in your formulations.

ParameterConditionObserved Effect / Kinetic DataCausality & Recommendation
Maximum Stability Zone pH 4.0 – 8.0Lowest degradation rate constants observed. Half-lives extend to years at 25°C[4].Resonance stabilization is intact. Recommendation: Buffer formulations to pH 6.0 (e.g., using lactate or citrate buffers) for optimal shelf-life[4].
Acidic Stress pH < 2.0Half-life decreases exponentially as pH drops below 2.0[3].Carbonyl protonation activates the molecule. Recommendation: Avoid highly acidic excipients; monitor for amine degradants.
Alkaline Stress pH > 12.0Significant reduction in half-life; rapid degradation to carbamate[3].High concentration of nucleophilic OH− overcomes steric hindrance. Recommendation: Avoid basic desiccant combinations or high-pH diluents.
Temperature > 60°C (at any pH)Half-life drops from days/years to hours at 100°C[3].Thermal energy overcomes the high activation barrier (approx. 32.9 kcal/mol for alkyl ureas)[1]. Recommendation: Store at controlled room temperature or refrigerate.

Standardized Experimental Protocol: Forced Degradation (ICH Q1A)

To accurately profile the degradation of a substituted urea API, you must establish a self-validating experimental workflow. The following protocol ensures mass balance and prevents artifact formation during LC-MS analysis.

Step-by-Step Methodology: Acid/Base Hydrolysis Profiling

Phase 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the substituted urea API in an LC-MS compatible co-solvent (e.g., 50:50 Acetonitrile:Water) to ensure complete dissolution.

Phase 2: Stress Application 2. Acidic Stress: Transfer 5.0 mL of the stock solution to a sealed vial. Add 5.0 mL of 0.2 M HCl (Final concentration: 0.1 M HCl, API at 0.5 mg/mL). 3. Basic Stress: Transfer 5.0 mL of the stock solution to a sealed vial. Add 5.0 mL of 0.2 M NaOH (Final concentration: 0.1 M NaOH, API at 0.5 mg/mL). 4. Control: Transfer 5.0 mL of the stock solution to a sealed vial. Add 5.0 mL of pH 7.0 phosphate buffer. 5. Incubate all vials in a thermomixer at 60°C for 24 to 48 hours.

Phase 3: Quenching (Critical Step for Self-Validation) Causality: Failing to quench the reaction will cause continued degradation inside the autosampler, leading to non-reproducible kinetics and poor mass balance. 6. Acid Quench: Remove a 1.0 mL aliquot from the Acid vial and immediately neutralize with 1.0 mL of 0.1 M NaOH. 7. Base Quench: Remove a 1.0 mL aliquot from the Base vial and immediately neutralize with 1.0 mL of 0.1 M HCl. 8. Verify the final pH of the quenched samples is between 6.0 and 8.0 using pH paper.

Phase 4: Analysis 9. Inject the quenched samples into an HPLC-UV/LC-MS system. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. 10. Monitor for the parent mass and expected degradants (primary/secondary amines). Note: CO2​ will not be detected by UV or MS, so mass balance must be calculated based on the stoichiometric recovery of the amine fragments.

Protocol Start Sample Preparation (Substituted Urea API in ACN/H2O) AcidStress Acid Stress (0.1 M HCl, 60°C) Start->AcidStress BaseStress Base Stress (0.1 M NaOH, 60°C) Start->BaseStress NeutralStress Control (pH 7 Buffer, 60°C) Start->NeutralStress QuenchAcid Quench: Add 0.1 M NaOH (Target pH 6-8) AcidStress->QuenchAcid QuenchBase Quench: Add 0.1 M HCl (Target pH 6-8) BaseStress->QuenchBase Analysis LC-MS / HPLC-UV Analysis (Quantify API & Identify Amines) NeutralStress->Analysis Direct Injection QuenchAcid->Analysis QuenchBase->Analysis Kinetics Data Processing (Mass Balance & Kinetic Modeling) Analysis->Kinetics

Figure 2: Self-validating experimental workflow for forced degradation of substituted ureas.

Frequently Asked Questions (FAQs)

Q1: During LC-MS analysis of my degraded urea API, I observe a mass loss of exactly 44 Da. What does this indicate? A1: A mass loss of 44 Da corresponds to the loss of carbon dioxide ( CO2​ ). This is the hallmark of the final step in urea hydrolysis. Once the urea bond is cleaved to form a carbamic acid (under acidic conditions) or a carbamate ion (under basic conditions), the intermediate is highly unstable and rapidly decarboxylates, leaving behind the corresponding amine[1][2].

Q2: Why am I detecting cyanate/isocyanate in my mildly basic formulation instead of standard hydrolysis products? A2: Substituted ureas can degrade via two competing pathways: direct hydrolytic cleavage and an elimination mechanism. In aqueous solutions, particularly under mildly basic conditions or in the presence of certain metal ions, the urea can undergo elimination of an amine to form an isocyanate or ammonium cyanate intermediate[2]. If water is limited or the nucleophilic attack is slow, this cyanate intermediate can accumulate before eventually hydrolyzing to ammonia/amines and CO2​ .

Q3: How do alkyl substituents (e.g., tetramethylurea vs. unsubstituted urea) affect the degradation rate? A3: Alkyl substitution significantly influences both steric hindrance and electronic distribution. While unsubstituted urea is highly stable, bulky alkyl groups (like in 1,1,3,3-tetramethylurea) can alter the preferred degradation pathway. Computational and experimental models show that heavy substitution can shift the dominant pathway from alkaline hydrolysis to neutral hydrolysis via water addition, though the overall spontaneous hydrolysis rate remains extremely low (e.g., 4.2×10−12 s−1 for Me4U)[1].

Q4: My forced degradation study shows no degradation at pH 4.0 after 7 days at 40°C. Is my assay flawed? A4: Not necessarily. Substituted ureas exhibit a "maximum stability zone" between pH 4.0 and 8.0[4]. At these pH levels, neither the acid-catalyzed protonation nor the base-catalyzed hydroxide attack is dominant. To achieve meaningful degradation for ICH Q1A reporting, you must push the conditions to the extremes (pH < 2 or pH > 12) and increase the thermal stress (e.g., 60°C to 80°C)[3].

References

  • Stability of urea in solution and pharmaceutical preparations.DocDroid.
  • (A) Half-life of urea for different pH levels based on the non-enzymatic hydrolysis.ResearchGate.
  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects.PMC (NIH).
  • Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center.Inorganic Chemistry - ACS Publications.
  • Stability of Urea Solutions in Presence of Mineral Acids and Their Ammonium Salts.UCTM.

Sources

Optimization

Technical Support Center: Solubility and Handling Guide for 1,1-dipropyl-3-methylurea

Welcome to the technical support guide for 1,1-dipropyl-3-methylurea. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,1-dipropyl-3-methylurea. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffer systems. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to design robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs) & Physicochemical Profile

This section addresses the most common initial questions regarding the properties and handling of 1,1-dipropyl-3-methylurea.

Q1: What are the fundamental physicochemical properties of 1,1-dipropyl-3-methylurea?

Understanding the basic properties of a compound is the first step in designing a successful solubilization strategy. Key known and predicted properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₈N₂OPubChemLite[1]
Molecular Weight 158.25 g/mol Pharmaffiliates[2]
Predicted XlogP 1.3PubChemLite[1]
Appearance Solid (predicted)-
CAS Number Not explicitly assigned; structurally related to 57883-81-5 (1,1-Diisopropyl-3-methylurea)Pharmaffiliates[2]

The XlogP value of 1.3 indicates moderate lipophilicity. While not extremely hydrophobic, this value suggests that achieving high concentrations in purely aqueous media will be challenging.

Q2: Why is 1,1-dipropyl-3-methylurea expected to have limited aqueous solubility?

The molecular structure of 1,1-dipropyl-3-methylurea contains both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Character: The two n-propyl groups [(CH₂)₂CH₃] are aliphatic hydrocarbon chains that do not interact favorably with the polar hydrogen-bonding network of water. These groups are the primary contributors to the compound's low water solubility.

  • Hydrophilic Character: The urea moiety [-N(C=O)N-] is polar and capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen and nitrogen atoms). This part of the molecule promotes interaction with water.[3]

The overall solubility is a balance between these opposing characteristics. The energetic cost of disrupting the water structure to accommodate the two propyl chains is significant, leading to poor solubility despite the presence of the polar urea group.

Q3: Is 1,1-dipropyl-3-methylurea acidic or basic? Can I use pH adjustment to dissolve it?

Urea and its alkyl derivatives are generally considered neutral compounds for practical purposes, though they are technically very weak bases. The lone pair of electrons on the nitrogen atoms is delocalized by resonance with the adjacent carbonyl group, making them much less available for protonation than in simple amines.

Therefore, adjusting the pH of the buffer is unlikely to significantly increase the solubility of 1,1-dipropyl-3-methylurea by causing its ionization.[4][5] While extreme pH conditions can affect the stability of the surrounding buffer and the compound itself, it is not a primary recommended strategy for solubilizing this class of molecules.[][7]

Part 2: Troubleshooting Guide for Common Solubility Issues

This section provides a systematic, problem-oriented approach to overcoming solubility hurdles during your experiments.

Problem: The compound forms a suspension or fails to dissolve when added directly to my aqueous experimental buffer.

This is the most common issue and is entirely expected for a moderately lipophilic compound. Direct addition is rarely successful because the energy required to break the crystal lattice of the solid is not sufficiently compensated by the energy of solvation in water.

The Correct Approach: The Stock Solution Workflow

The universally accepted best practice is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer.[8][9] This process bypasses the high-energy step of dissolving the solid directly in a poor solvent.

start Start: Undissolved Compound stock_q Have you prepared a concentrated stock solution in an organic solvent? start->stock_q prep_stock Protocol A: Prepare a 10-100 mM stock solution in 100% DMSO or Ethanol. stock_q->prep_stock No dilute Protocol B: Perform serial dilution of the stock into your final aqueous buffer. stock_q->dilute Yes no_path No prep_stock->dilute yes_path Yes observe Observe for precipitation. dilute->observe success Success: Clear Solution observe->success No Precipitation precip Problem: Precipitation Occurs observe->precip Precipitation troubleshoot Proceed to Advanced Troubleshooting Section precip->troubleshoot

Caption: Initial solubility troubleshooting workflow.

Problem: The compound precipitates upon dilution of the organic stock solution into my aqueous buffer.

This indicates that the final concentration of the compound exceeds its solubility limit in the final buffer composition, even with a small amount of residual organic solvent. The following strategies can be used to increase this solubility limit.

A co-solvent is a water-miscible organic solvent that, when added to an aqueous system, reduces the overall polarity of the solution.[] This reduction in polarity lowers the energetic penalty of solvating the hydrophobic propyl groups of the molecule, thereby increasing its solubility.[10]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).

  • Mechanism: Co-solvents disrupt the highly ordered hydrogen-bonding network of water, creating a more favorable environment for the nonpolar parts of the solute.[]

  • Experimental Consideration: The key is to find the minimum percentage of co-solvent that maintains solubility while having the least impact on your biological system. Most cell-based assays can tolerate final DMSO concentrations up to 0.5-1%.[8]

See Protocol C for a detailed method on screening for the optimal co-solvent concentration.

Surfactants are amphiphilic molecules that can form microscopic structures called micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be partitioned into the hydrophobic core, effectively "dissolving" them in the bulk aqueous phase.[12][13][14] This process is known as micellar solubilization.

  • Recommended Surfactants: For biological applications, non-ionic surfactants are preferred due to their lower potential for protein denaturation. Examples include Tween® 20, Tween® 80, and Pluronic® F-68.

  • Experimental Consideration: Start by testing surfactant concentrations at 2-10 times their known CMC. Ensure the chosen surfactant does not interfere with your downstream assay. For example, surfactants can interfere with assays that measure surface tension or involve membrane dynamics.[15]

The dissolution of most solid compounds, including urea, is an endothermic process, meaning it absorbs heat from the environment.[16][17] Therefore, gently warming the buffer can increase both the rate of dissolution and the solubility limit.

  • Procedure: After diluting your stock solution into the buffer, you can try warming the solution (e.g., in a 37°C water bath) for a short period while gently agitating.

  • Caution: This is only suitable for compounds and experimental systems that are stable at elevated temperatures. Always check the thermal stability of your compound and other reagents. The solubility may decrease again upon cooling to room temperature, so this is often a temporary solution to aid initial dissolution.[18]

compound { 1,1-dipropyl-3-methylurea (Poorly Soluble)} precip Precipitation Unfavorable solvation of hydrophobic propyl groups compound->precip Aqueous Buffer Alone cosolv Solubilized Co-solvent (e.g., DMSO) reduces water polarity, creating a more favorable solvation shell. compound->cosolv Co-Solvent System micelle Micellar Solubilization Compound partitions into the hydrophobic core of the micelle, shielded from bulk water. compound->micelle Surfactant Micelles path_aq Aqueous Buffer Alone path_co Co-Solvent System path_surf Surfactant Micelles

Caption: Mechanisms of enhancing aqueous solubility.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for preparing solutions of 1,1-dipropyl-3-methylurea. Always use high-purity solvents and calibrated equipment for accuracy and reproducibility.[19]

Protocol A: Preparation of a Concentrated Stock Solution
  • Calculate Mass: Determine the mass of 1,1-dipropyl-3-methylurea required to make a stock solution of a desired concentration and volume (e.g., 10 mM or 100 mM).

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound using an analytical balance.

  • Initial Dissolution: Add the weighed solid to an appropriate volumetric flask or vial. Add approximately 70-80% of the final volume of your chosen organic solvent (e.g., 100% DMSO or 100% Ethanol).

  • Ensure Complete Dissolution: Cap the container and vortex or sonicate gently until all solid particles are completely dissolved. A brief warming in a water bath (30-40°C) can assist if needed.

  • Adjust to Final Volume: Once fully dissolved and cooled to room temperature, carefully add the organic solvent to reach the final desired volume. Mix thoroughly.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8] Protect from light if the compound is light-sensitive.

Protocol B: General Procedure for Aqueous Working Solution Preparation
  • Thaw Stock: Remove one aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Buffer: Gently warm your final aqueous buffer to the temperature of your experiment (e.g., room temperature or 37°C).

  • Dilution: While vortexing the aqueous buffer at a medium speed, add the required volume of the stock solution dropwise directly into the vortex. This rapid, turbulent mixing helps prevent localized high concentrations that can lead to precipitation.[20]

  • Final Inspection: After addition, continue to mix for another minute. Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate. If the solution is hazy, it may indicate that the solubility limit has been exceeded.

Protocol C: Screening for Optimal Co-Solvent Concentration
  • Prepare a Series of Buffers: Create a set of your final aqueous buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, and 10% DMSO).

  • Perform Dilutions: Using the method in Protocol B, dilute your concentrated organic stock solution into each of the co-solvent-containing buffers to achieve your desired final compound concentration.

  • Observe and Identify: Observe all solutions immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature.

  • Select Lowest Effective Concentration: The optimal co-solvent concentration is the lowest percentage that results in a consistently clear solution. This minimizes potential artifacts from the solvent in your experiment.

References

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Available at: [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre, 16, 09-10. Available at: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143. Available at: [Link]

  • General Organic Chemistry. (n.d.). Solubility Of Urea. Chemicool. Available at: [Link]

  • Mishra, C. B., & Tiwari, M. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(9), 2649. Available at: [Link]

  • Luo, Z., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56021. Available at: [Link]

  • Kumar, S., & Singh, A. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 94-100. Available at: [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S70-S77. Available at: [Link]

  • Joseph, A., & S, S. (2013). Effect of temperature on solubility of urea thiourea mixed crystal in water. ResearchGate. Available at: [Link]

  • Borhade, V. (2012). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents. EP1748759B1.
  • Pharmaffiliates. (n.d.). 1,1-Diisopropyl-3-methylurea. Pharmaffiliates. Retrieved March 15, 2026, from [Link]

  • Luo, Z., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. Available at: [Link]

  • Miller, C. D. (1929). The Solubility of Urea in Water. The Heat of Fusion of Urea. Journal of the American Chemical Society, 51(1), 26-29. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dipropylurea. PubChem. Retrieved March 15, 2026, from [Link]

  • Fisicaro, E., et al. (2007). The effect of temperature on urea-urea interactions in water: A molecular dynamics simulation. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical and Biological Archives, 11(1), 1-10. Available at: [Link]

  • He, X., et al. (2022). Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. Agronomy, 12(12), 2977. Available at: [Link]

  • van der Vegt, N. F. A., & Biedermann, F. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(39), 9126-9135. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 112-120. Available at: [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. askIITians. Available at: [Link]

  • PubChemLite. (n.d.). 1,1-dipropyl-3-methylurea (C8H18N2O). PubChemLite. Retrieved March 15, 2026, from [Link]

  • Tarafdar, J. C., et al. (2021, February 22). How to increase the solubility of urea in water at a temperature of 1 degree. ResearchGate. Available at: [Link]

  • Kumar, S. G. P., & Kumar, D. R. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 85-91. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved March 15, 2026, from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Diisopropyl-3-phenylurea. PubChem. Retrieved March 15, 2026, from [Link]

  • Nick. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of N,N,N'-Trisubstituted Ureas

Welcome to the Advanced Analytical Support Center. As researchers and drug development professionals, you rely on precise structural elucidation to drive your pipelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As researchers and drug development professionals, you rely on precise structural elucidation to drive your pipelines. However, N,N,N'-trisubstituted ureas are notorious for producing deceptive analytical data.

As a Senior Application Scientist, I frequently see researchers discard perfectly synthesized trisubstituted ureas, mistaking conformational isomers for chemical impurities. This guide is designed to dissect the mechanistic causes behind these analytical anomalies and provide you with self-validating troubleshooting protocols to ensure absolute structural confidence.

The Mechanistic Root of Characterization Challenges

The analytical complexity of trisubstituted ureas stems directly from their electronic structure. While the urea core appears to be a simple carbonyl flanked by two amines, the lone pair electrons on the nitrogen atoms heavily delocalize into the adjacent carbonyl π -system.

This delocalization imbues the C–N bonds with significant partial double-bond character , restricting free rotation[1]. Because this rotation is slow on the Nuclear Magnetic Resonance (NMR) timescale at room temperature, the instrument detects distinct conformational isomers (rotamers) as separate entities. Furthermore, the single remaining N–H proton in trisubstituted ureas actively participates in intermolecular hydrogen bonding, which can cause concentration-dependent spectral shifts[2].

G Start Characterization of N,N,N'-Trisubstituted Urea NMR_Issue NMR Anomaly: Broad or Multi-Peak Spectra Start->NMR_Issue LC_Issue Chromatography Anomaly: Split or Tailing Peaks Start->LC_Issue MS_Issue MS Anomaly: Isobaric Ambiguity Start->MS_Issue VT_NMR Variable Temperature (VT) NMR Pass Coalescence Temp (>90°C) NMR_Issue->VT_NMR Col_Temp Elevated Column Temp LC Accelerate Interconversion LC_Issue->Col_Temp MS_MS MS/MS (CID) Fragmentation Identify Isocyanate Loss MS_Issue->MS_MS Success Unambiguous Structural Elucidation VT_NMR->Success Col_Temp->Success MS_MS->Success

Workflow for resolving analytical anomalies in N,N,N'-trisubstituted ureas via targeted techniques.

Diagnostic Matrix & Quantitative Data

Before diving into specific troubleshooting steps, use the matrices below to map your observed symptoms to their mechanistic causes and targeted solutions.

Table 1: Global Troubleshooting Matrix
Analytical ModalityObserved SymptomMechanistic CauseRecommended Solution
1 H / 13 C NMR Multiplicity of signals, severe peak broadeningRestricted C–N rotation (rotamers)VT-NMR (Heat past coalescence temperature)
LC / UPLC "Batman" peaks, severe tailing, co-elutionRotamer interconversion on column timescaleElevate column temperature (>50 °C)
FT-IR / NMR Concentration-dependent chemical shiftsIntermolecular hydrogen bondingUse H-bond disrupting solvents (e.g., DMSO- d6​ )
Mass Spec Inability to distinguish from amidesIsobaric structural similaritiesMS/MS CID (Monitor for R-N=C=O loss)
Table 2: Diagnostic MS/MS Fragmentation Patterns

Distinguishing trisubstituted ureas from amides or carbamates requires analyzing their gas-phase fragmentation behavior under Collision-Induced Dissociation (CID)[3].

Compound ClassPrecursor IonCharacteristic Neutral Loss (CID)Diagnostic Fragment
N,N,N'-Trisubstituted Urea [M+H] + R-N=C=O (Isocyanate)[M+H - Isocyanate] +
N,N,N'-Trisubstituted Urea [M+H] + HN(R) 2​ (Secondary Amine)[M+H - Amine] +
Amides (Isobaric) [M+H] + H 2​ O or NH 3​ [M+H - H 2​ O] +

Targeted Troubleshooting FAQs

Q: My 1 H NMR spectrum shows multiple sets of peaks for a compound that LC-MS says is 99% pure. Is my compound degrading in the NMR tube? A: It is highly unlikely to be degradation. You are observing rotamers. Because the rotation around the C–N bond is restricted, the molecule exists in multiple stable conformations at room temperature[4]. If the exchange rate between these conformations is slower than the NMR timescale, the instrument captures them as separate molecules, resulting in fractional integrations (e.g., 0.6H and 0.4H). To resolve this, you must perform Variable Temperature (VT) NMR to supply enough thermal energy to average the signals.

Q: My LC-MS chromatogram shows a split peak (a "Batman" peak), but the mass spectra for both humps are identical. How do I fix my chromatography? A: This occurs when the interconversion rate of the rotamers is similar to the timescale of your chromatographic separation. The molecules are literally changing shape as they travel through the stationary phase, altering their retention times mid-run. To fix this, you must push the equilibrium into the "fast-exchange" regime. Increase your column compartment temperature to 50–60 °C. This accelerates the interconversion, collapsing the split peak into a single, sharp Gaussian peak.

Q: I am trying to differentiate a trisubstituted urea from an isomeric amide. High-Resolution Mass Spectrometry (HRMS) gives the exact same formula. What is the next step? A: You must rely on tandem mass spectrometry (MS/MS). The urea linkage has a highly specific gas-phase fragmentation pathway. When subjected to CID, protonated trisubstituted ureas will undergo a cleavage of the C–N bond, expelling a neutral isocyanate (R-N=C=O) or a secondary amine[3]. Amides do not possess the structural architecture to expel an isocyanate. Set up a Product Ion scan targeting these specific neutral losses.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol you execute must contain an internal control to validate the data. Do not just blindly heat samples; prove causality.

Protocol A: Self-Validating Variable Temperature (VT) NMR

Purpose: To prove that signal multiplicity is caused by conformational exchange, not chemical impurities.

  • Sample Preparation: Dissolve 10–15 mg of your trisubstituted urea in 0.6 mL of DMSO- d6​ .

    • Causality Note: DMSO is chosen because its high boiling point (189 °C) safely accommodates heating, and its strong polarity disrupts intermolecular hydrogen bonding that could otherwise convolute the spectra[2].

  • Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K (25 °C). Note the broad or split peaks.

  • Thermal Ramping: Increase the probe temperature in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step before shimming and acquiring the spectrum.

  • Identify Coalescence: Monitor the spectra for the coalescence temperature ( Tc​ ), the exact point where the split peaks merge into a single, broad plateau[4].

  • Fast-Exchange Acquisition: Continue heating 20 K past the Tc​ (typically reaching 363 K – 383 K). Acquire the spectrum. The peaks should now be sharp, time-averaged singlets, confirming the structure.

  • Validation (The Cool-Down): This is the critical self-validating step. Return the probe to 298 K, allow 10 minutes for equilibration, and re-acquire the baseline spectrum.

    • Interpretation: If the spectrum perfectly matches the initial baseline from Step 2, you have definitively proven reversible conformational exchange. If the spectrum remains altered or new peaks appear, your compound underwent irreversible thermal degradation.

Protocol B: Orthogonal LC-MS/MS Structural Validation

Purpose: To definitively confirm the urea core via gas-phase fragmentation.

  • Chromatographic Optimization: Set the UPLC column oven to 55 °C to ensure rotamer coalescence during the run, yielding a single peak for MS introduction.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+) to generate the [M+H] + precursor ion.

  • CID Optimization: Isolate the precursor ion in the quadrupole. Apply a collision energy ramp (e.g., 10 to 40 eV) using Argon or Nitrogen as the collision gas.

  • Diagnostic Monitoring: Monitor the product ion spectrum specifically for the loss of the mass corresponding to the N-substituent isocyanate (e.g., if the single substituent is a phenyl group, look for a neutral loss of 119 Da corresponding to Ph-N=C=O)[3].

  • Validation: Run a known amide isomer (if available) under identical CID conditions. The absence of the isocyanate loss in the amide validates the specificity of the urea fragmentation pathway.

References

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (NIH / PMC) URL:[Link]

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine Source: Molecules (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized Urea Compounds

Welcome to the Technical Support Center for Medicinal Chemistry. As a Senior Application Scientist, I frequently encounter promising urea-based scaffolds that exhibit stellar in silico docking scores but fail to translat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry. As a Senior Application Scientist, I frequently encounter promising urea-based scaffolds that exhibit stellar in silico docking scores but fail to translate into in vitro or in vivo bioactivity. The urea motif is a double-edged sword: while it is a privileged scaffold capable of forming robust, directional hydrogen bond networks with target proteins, these exact physicochemical properties can severely compromise solubility, permeability, and assay fidelity.

This guide is designed to move beyond simple troubleshooting checklists. Here, we dissect the causality behind experimental failures and provide self-validating protocols to rescue your urea compounds.

Diagnostic Logic Flow

Before diving into specific modules, use the following diagnostic workflow to isolate the root cause of low bioactivity in your urea series.

UreaTroubleshooting Start Low Bioactivity Detected SolCheck Aqueous Solubility > 10 µM? Start->SolCheck Formulation Run Kinetic Solubility & Modify Formulation SolCheck->Formulation No AggCheck Colloidal Aggregation (DLS / Detergent)? SolCheck->AggCheck Yes FalsePositive Flag as Assay Artifact (PAINS/Aggregator) AggCheck->FalsePositive Yes PermCheck Cellular Permeability (PAMPA / Caco-2)? AggCheck->PermCheck No ModifyPSA Reduce PSA / Mask N-H (Prodrug / Isostere) PermCheck->ModifyPSA Low TargetEngage Confirm Target Binding (SPR / CETSA) PermCheck->TargetEngage High

Diagnostic workflow for isolating the root cause of low bioactivity in urea compounds.

Quantitative Data Summary

To troubleshoot effectively, benchmark your urea compounds against these established physicochemical parameters. Deviations from these ranges often explain a sudden drop in bioactivity.

PropertyOptimal Range for UreasConsequence of DeviationTroubleshooting Action
Kinetic Solubility > 50 µMPrecipitation in assay buffer, false negatives.Disrupt crystal lattice (e.g., N-methylation), use hydrotropes.
Topological PSA (tPSA) < 120 ŲPoor membrane permeability, low cellular activity.Mask exposed N-H donors, design intramolecular H-bonds.
Aggregation Conc. (CAC) > 100 µMPromiscuous target binding, false positives.Add 0.01% Triton X-100 to assay buffer, run DLS.
LogD (pH 7.4) 1.0 - 3.0Poor partitioning, high non-specific binding.Adjust lipophilic substituents flanking the urea core.
FAQ & Troubleshooting Modules
Module A: Solubility and the "Brick Dust" Effect

Q: Why is my urea compound precipitating in the assay buffer despite a highly favorable calculated logP (cLogP = 2.5)? A: You are likely experiencing the "brick dust" phenomenon. While logP predicts lipophilicity (partitioning between octanol and water), it does not account for solid-state thermodynamics. The urea functionality acts as both a strong hydrogen bond donor (via the two N-H groups) and a strong acceptor (via the carbonyl oxygen). This dual nature allows urea molecules to form extensive, highly stable intermolecular hydrogen-bonded networks in the solid state 1. Consequently, the crystal lattice energy becomes exceptionally high. Even if the molecule is theoretically lipophilic, the energy penalty required to break these intermolecular bonds and solvate the molecule in an aqueous buffer is too steep, leading to immediate precipitation and a false negative in your bioassay. Solution: Introduce steric bulk or a methyl group on one of the urea nitrogens to disrupt the planar hydrogen-bonding network, thereby lowering the lattice energy.

Module B: Assay Interference and Aggregation

Q: My urea compound shows sub-micromolar activity in our primary biochemical assay but exhibits a flat dose-response curve in orthogonal assays. Is it a PAINS? A: The urea motif itself is not a classic Pan-Assay Interference Compound (PAINS) structural alert. However, highly lipophilic, disubstituted ureas are notorious for forming colloidal aggregates in aqueous solutions 2. These microscopic aggregates non-specifically sequester and denature the target protein, leading to artificial enzyme inhibition (a false positive). Because this is a physical sequestration rather than a stoichiometric 1:1 binding event, the dose-response curves often appear steep or flat, and the activity fails to translate into cellular models where proteins are protected by the intracellular matrix. Solution: Perform a detergent-sensitive counter-screen (see Protocol 1 below).

Module C: Target Engagement & Permeability

Q: The compound is perfectly soluble and does not aggregate, yet cellular bioactivity is virtually zero. What is the mechanistic cause? A: If biochemical target engagement is confirmed but cellular activity is absent, the primary culprit for urea compounds is poor membrane permeability driven by a high Polar Surface Area (PSA). The urea group contributes significantly to the molecule's overall PSA. If the Exposed Polar Surface Area (EPSA) is too high, the molecule requires a massive desolvation energy to shed its water shell and pass through the hydrophobic core of the phospholipid bilayer 3, 4. Solution: Evaluate the compound using a PAMPA assay (see Protocol 2). If permeability is low, consider designing prodrugs or utilizing intramolecular hydrogen bonding to "hide" the polar urea N-H groups from the solvent during membrane transit.

Self-Validating Experimental Protocols
Protocol 1: Detergent-Sensitive Aggregation Counter-Screen

Purpose: To definitively distinguish true 1:1 target engagement from non-specific colloidal aggregation. This protocol is self-validating because true inhibitors will maintain their IC50, while aggregators will drastically lose potency.

  • Preparation: Prepare a 10 mM stock solution of your synthesized urea compound in 100% molecular-biology grade DMSO.

  • Buffer Formulation: Prepare two identical sets of your standard biochemical assay buffer. To one set, add 0.01% (v/v) Triton X-100 (a non-ionic detergent).

  • Serial Dilution: Perform a 10-point dose-response dilution of your compound in both buffer sets. Ensure the final DMSO concentration remains constant (typically <1%) across all wells.

  • Incubation & Readout: Incubate the compound with your target protein for 30 minutes, then add the substrate and measure the kinetic readout (e.g., fluorescence).

  • Validation & Causality Check: Calculate the IC50 for both conditions. If the IC50 in the Triton X-100 buffer shifts by >5-fold (i.e., the compound becomes significantly less potent), the bioactivity in the standard buffer was an artifact of colloidal aggregation. The detergent disrupts the aggregates, revealing the true lack of potency.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Ureas

Purpose: To quantify passive membrane diffusion and isolate permeability liabilities from active efflux mechanisms.

  • Membrane Preparation: Coat the porous filter of a 96-well PAMPA donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the lipid bilayer.

  • Donor & Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 50 µM of the urea compound to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Internal Standards (Self-Validation): Always include a high-permeability control (e.g., Propranolol) and a low-permeability control (e.g., Ranitidine) on the same plate to validate membrane integrity.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Analysis: Calculate the apparent permeability ( Papp​ ). For urea compounds, a Papp​<1×10−6 cm/s strongly indicates that the high PSA is restricting cellular entry, explaining the lack of cellular bioactivity.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Enhancing Permeability Through Exposed Polar Surface Area (EPSA) for Beyond Rule of Five (bRo5)
  • Title: Prediction of the permeability of neutral drugs inferred from their solvation properties Source: Oxford Academic / Bioinformatics URL

Sources

Troubleshooting

Technical Support Center: Crystallization of 1,1-Dipropyl-3-methylurea

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is engineered for drug development professionals and process chemists dealing with the isolation and purification of unsymmetrical tri-substitute...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is engineered for drug development professionals and process chemists dealing with the isolation and purification of unsymmetrical tri-substituted ureas.

1,1-Dipropyl-3-methylurea presents unique thermodynamic challenges during isolation. Due to its high solubility in organic solvents and propensity for non-classical nucleation, standard cooling protocols often fail, leading to phase demixing rather than crystallization. Below, we dissect the mechanistic causes of these failures and provide self-validating, field-proven protocols to ensure high-purity yields.

Expert FAQ & Troubleshooting Guide

Q1: Why does my 1,1-dipropyl-3-methylurea separate as a dense oil instead of forming crystals upon cooling? The Causality: You are observing 1, commonly referred to in process chemistry as "oiling out"[1]. Unsymmetrical urea derivatives have complex phase diagrams where the liquid-liquid phase boundary lies below the solubility curve but inside the metastable zone[2]. When you cool the organic solution too rapidly, the supersaturation trajectory crosses the spinodal curve before classical nucleation can occur. This forces the system to demix into a solute-rich liquid phase and a solute-lean liquid phase, completely hindering primary crystal nucleation[1].

Q2: How can I prevent LLPS and force classical nucleation? The Causality: To bypass spinodal decomposition, you must alter the thermodynamic environment to maintain the system within the metastable zone. This is achieved by introducing an antisolvent—specifically deionized water—at elevated temperatures (<100°C) before initiating the cooling ramp[3]. Self-Validating Mechanism: The addition of water acts as a dual-agent system. It reduces the overall solubility of the target urea (acting as a thermodynamic antisolvent) while simultaneously partitioning unreacted polar starting materials (like dipropylamine) into the aqueous phase[3]. By stripping these impurities out of the organic matrix, you raise the effective freezing point of the organic phase, self-correcting the system to favor classical nucleation over demixing.

Q3: My crystals are forming, but the yield is low and the product is sticky. How do I optimize the isolation? The Causality: Sticky, agglomerated crystals are a hallmark of solvent entrapment. When nucleation eventually occurs inside the solute-rich droplets of an LLPS system, the rapid, uncontrolled growth traps the mother liquor and unreacted amines within the crystal lattice[2]. To resolve this, you must implement a step-wise cooling profile (e.g., 0.5°C/min) down to 0°C under continuous agitation[3]. Controlled desupersaturation ensures that crystal growth occurs steadily from the bulk solution rather than violently from an oiled-out phase, yielding high-purity, filterable solid blocks[1].

Quantitative Phase Behavior & Yield Comparison

The following table summarizes the thermodynamic and operational differences between standard crash-cooling and the optimized antisolvent methodology.

Process ParameterStandard Cooling (Prone to LLPS)Optimized Antisolvent Protocol
Solvent Matrix Pure Organic (e.g., Cumene)Biphasic (Cumene / H₂O)
Cooling Profile Rapid crash-cooling to 0°CStep-wise cooling (0.5°C/min) to 0°C
Thermodynamic Pathway Spinodal Demixing (Oiling Out)Classical Nucleation
Impurity Profile High (Trapped unreacted amines)Low (Amines partitioned to aqueous phase)
Typical Yield < 50% (Due to matrix entrapment)> 80%

Optimized Experimental Protocol

This step-by-step methodology is adapted from validated industrial standards for 3[3]. It is designed to be self-validating: the visual transition from a homogenous organic phase to a controlled biphasic slurry confirms the successful partitioning of impurities prior to nucleation.

Phase 1: Concentration and Preparation

  • Following the synthesis of 1,1-dipropyl-3-methylurea in an organic solvent (e.g., cumene), cool the reaction mixture from reflux down to approximately 100°C[3].

  • Apply vacuum distillation to remove excess solvent and concentrate the organic residue[3]. Do not allow the temperature to drop rapidly during this step.

Phase 2: Antisolvent Addition & Impurity Partitioning 3. While the concentrated organic layer is still warm (<100°C), slowly add deionized water (approximately 0.3 volumes relative to the initial organic solvent volume)[3]. 4. Maintain vigorous agitation for 15–30 minutes. Note: This step forces unreacted 1,3-dimethylurea and dipropylamine into the aqueous layer, preventing them from acting as freezing-point depressants.

Phase 3: Nucleation and Isolation 5. Initiate step-wise cooling of the biphasic mixture to 0°C at a controlled rate of 0.5°C/min. 6. Hold the resulting slurry at 0°C for 30–60 minutes to maximize crystal yield and ensure complete desupersaturation[3]. 7. Isolate the crystals via vacuum filtration using a Büchner funnel. 8. Wash the filter cake with a minimal volume of ice-cold deionized water to displace any adhering mother liquor. 9. Dry the purified crystals in a vacuum oven at 60°C to a constant weight[3].

Process Visualization

G cluster_rapid Sub-Optimal: Oiling Out (LLPS) cluster_opt Optimized: Antisolvent Crystallization Sol 1,1-Dipropyl-3-methylurea in Organic Solvent Spinodal System Crosses Spinodal Curve (High Supersaturation Rate) Sol->Spinodal Rapid Cooling (No Antisolvent) Meta Maintain Metastable Zone (Add H₂O at <100°C) Sol->Meta Antisolvent Addition & Impurity Partitioning LLPS Liquid-Liquid Phase Separation (Demixing) Spinodal->LLPS Phase Transition Impure Amorphous / Impure Oil (Trapped Contaminants) LLPS->Impure Solvent Entrapment Nuc Classical Nucleation (Controlled Cooling to 0°C) Meta->Nuc Step-wise Cooling Pure High-Purity Crystals (>99% Yield) Nuc->Pure Crystal Growth

Thermodynamic pathways and troubleshooting workflow for 1,1-dipropyl-3-methylurea crystallization.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Improvements in or relating to carbamate derivatives (EP0296864A2) Source: European Patent Office URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1,1-dipropyl-3-methylurea with other ureas

Title: Unlocking Masked Isocyanates: A Comparative Guide to the Reactivity of 1,1-Dipropyl-3-methylurea vs. Standard Ureas Introduction: The Paradox of Urea Reactivity In organic synthesis and drug development, the urea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Masked Isocyanates: A Comparative Guide to the Reactivity of 1,1-Dipropyl-3-methylurea vs. Standard Ureas

Introduction: The Paradox of Urea Reactivity

In organic synthesis and drug development, the urea functional group is traditionally viewed as a highly stable, inert motif. Uncatalyzed hydrolysis of unsubstituted urea has a half-life of approximately 3.6 years in aqueous solution [1]. This extreme stability stems from the resonance delocalization of the nitrogen lone pairs into the adjacent carbonyl group, enforcing a rigid, planar geometry.

However, introducing steric bulk fundamentally alters this paradigm. 1,1-Dipropyl-3-methylurea (DPMU) belongs to a unique class of hindered trisubstituted ureas. By strategically placing bulky aliphatic chains (dipropyl) on one nitrogen and a methyl group on the other, the molecule is forced out of its planar conformation. This steric clash disrupts resonance stabilization, transforming an otherwise inert protecting group into a highly reactive "masked isocyanate" capable of facile acyl substitution under neutral conditions [2].

This guide objectively compares the reactivity of DPMU against standard unhindered ureas, providing mechanistic insights, comparative experimental data, and self-validating protocols for your own laboratory workflows.

Mechanistic Causality: Why Sterics Drive Reactivity

To understand the experimental choices in utilizing DPMU, we must first look at the causality behind its reactivity.

In unhindered ureas (e.g., N,N-dimethylurea), the energetic penalty for breaking the C-N partial double bond is too high for neutral nucleophiles (alcohols, amines, thiols) to attack. However, in hindered trisubstituted ureas like DPMU, the steric bulk of the N,N-dipropyl moiety prevents the nitrogen lone pairs from effectively overlapping with the carbonyl π-system.

When exposed to a nucleophile containing an available lone pair and a proton (e.g., methanol), DPMU undergoes a nucleophile-mediated proton switch . The proton is transferred to the sterically hindered nitrogen, creating a zwitterionic intermediate. Because the N,N-dipropyl leaving group is highly nucleofugic, the intermediate rapidly collapses, eliminating dipropylamine and generating highly reactive methyl isocyanate in situ, which is immediately captured by the nucleophile [2].

Mechanism Urea Hindered Urea (1,1-Dipropyl-3-methylurea) ProtonSwitch Nucleophile-Mediated Proton Switch Urea->ProtonSwitch + Nu-H Zwitterion Zwitterionic Intermediate ProtonSwitch->Zwitterion Isocyanate Methyl Isocyanate + Dipropylamine Zwitterion->Isocyanate Elimination Product Carbamate Derivative (Product) Isocyanate->Product Nu-H Capture

Caption: Mechanistic pathway of hindered trisubstituted ureas acting as masked isocyanates.

Comparative Performance Data

The table below summarizes the solvolysis reactivity (methanolysis) of DPMU compared to other common ureas. The data illustrates how increasing the steric hindrance at the N,N-position exponentially increases the rate of carbamate formation under neutral conditions (50 °C - 70 °C) [2].

Urea DerivativeSubstitution PatternSteric Hindrance LevelYield of Carbamate (Neutral MeOH, 70°C, 18h)Reactivity Profile
Urea UnsubstitutedMinimal< 1%Highly stable; requires extreme pH or urease enzymes[1].
1,1-Dimethyl-3-methylurea Trisubstituted (Methyl)Low< 1%Stable; resonance overlap remains largely intact.
1,1-Diethyl-3-methylurea Trisubstituted (Ethyl)Moderate< 2%Minimal reactivity; insufficient steric clash to drive elimination.
1,1-Dipropyl-3-methylurea Trisubstituted (Propyl)High> 85% Highly reactive; acts as a masked isocyanate via proton switch.
1,1-Diisopropyl-3-methylurea Trisubstituted (Branched)Very High> 95% (at 50°C)Extremely reactive; rapid solvolysis due to severe steric strain [2].

Note: DPMU strikes an optimal balance. It is stable enough for isolation and storage at room temperature but reactive enough to undergo complete solvolysis upon mild heating in protic solvents.

Experimental Protocol: Self-Validating Solvolysis Assay

To trust the reactivity profile of DPMU in your synthetic pathways, you must be able to validate it. The following protocol describes a self-validating kinetic assay using quantitative NMR (qNMR) to compare the neutral solvolysis of DPMU against an unhindered control (1,1-dimethyl-3-methylurea).

Materials Required:
  • 1,1-Dipropyl-3-methylurea (Test Substrate)

  • 1,1-Dimethyl-3-methylurea (Control Substrate)

  • Deuterated Methanol (CD3OD) - acts as both solvent and nucleophile.

  • 1,3,5-Trimethoxybenzene (Internal standard for qNMR)

Step-by-Step Methodology:
  • Preparation of Standard: Prepare a 0.1 M stock solution of 1,3,5-trimethoxybenzene in CD3OD.

  • Sample Formulation: In two separate NMR tubes, dissolve 0.05 mmol of DPMU (Tube A) and 0.05 mmol of 1,1-dimethyl-3-methylurea (Tube B) in 0.5 mL of the CD3OD standard stock solution.

  • Baseline Measurement: Acquire a baseline 1H-NMR spectrum (t=0) for both tubes at 20 °C to confirm the initial integration ratio between the urea methyl peaks and the internal standard.

  • Thermal Incubation: Place both NMR tubes in a heated oil bath or temperature-controlled NMR probe set to 50 °C.

  • Kinetic Sampling: Acquire 1H-NMR spectra at t = 1h, 4h, 8h, and 18h.

  • Data Analysis:

    • Monitor the disappearance of the N-methyl doublet of the urea starting material.

    • Monitor the appearance of the N-methyl singlet of the resulting methyl carbamate product.

    • Self-Validation Check: The sum of the integrations for the starting material and product must remain constant relative to the internal standard, proving that no side-reactions (e.g., polymerization) are occurring.

Workflow Step1 1. Prepare Equimolar Solutions (DPMU vs. Control in CD3OD) Step2 2. Establish Baseline qNMR (t=0 at 20°C) Step1->Step2 Step3 3. Thermal Incubation (Heat to 50°C) Step2->Step3 Step4 4. Kinetic qNMR Sampling (t = 1h, 4h, 8h, 18h) Step3->Step4 Step5 5. Integration & Analysis (Calculate Conversion %) Step4->Step5

Caption: Step-by-step experimental workflow for comparative urea solvolysis via qNMR.

Conclusion & Application Insights

The comparative data clearly demonstrates that 1,1-dipropyl-3-methylurea is not a passive structural motif. By leveraging the steric bulk of the dipropyl chains, researchers can bypass the traditional inertness of the urea bond.

Key Takeaways for Drug Development & Synthesis:

  • Avoid Unintended Cleavage: If incorporating a DPMU-like motif into an Active Pharmaceutical Ingredient (API), be aware that it may undergo premature solvolysis in protic solvents (e.g., ethanol, methanol) during formulation or storage.

  • Utilize as Reagents: DPMU and similar hindered ureas serve as excellent, stable, solid-state alternatives to highly toxic, volatile isocyanates. They can be safely stored and simply heated in the presence of a target nucleophile to achieve high-yielding carbamoylation [2].

References

  • Benini, S., Rypniewski, W. R., Wilson, K. S., Miletti, S., Ciurli, S., & Mangani, S. (2001). Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center. Inorganic Chemistry.[Link]

  • Hutchby, M., Houlden, C. E., Ford, J. G., Tyler, S. N. G., Gagné, M. R., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(46), 8721–8724.[Link]

Comparative

Comparative Analysis of 1,1-dipropyl-3-methylurea and 1,1-diethyl-3-methylurea: A Review of Available Data

Introduction to N,N-dialkyl-N'-methylureas N,N-dialkyl-N'-methylureas are a class of organic compounds characterized by a central urea core with two alkyl groups on one nitrogen atom and a methyl group on the other. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to N,N-dialkyl-N'-methylureas

N,N-dialkyl-N'-methylureas are a class of organic compounds characterized by a central urea core with two alkyl groups on one nitrogen atom and a methyl group on the other. The nature and size of the alkyl substituents on the nitrogen atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn dictate its biological activity. These compounds have been explored for their potential as bioactive agents in various fields, most notably in agriculture as pest control agents.

General Biological Activities of Urea Derivatives

Urea derivatives are a versatile class of compounds with a wide range of reported biological activities. They are most prominently known for their herbicidal properties, often acting by inhibiting photosynthesis or specific enzyme systems in plants. Additionally, various substituted ureas have been investigated for their insecticidal, antifungal, and even plant growth regulatory effects. The specific biological activity and its potency are highly dependent on the nature and position of the substituents on the urea backbone.

Structure-Activity Relationship (SAR) Considerations

In the absence of direct comparative data for 1,1-dipropyl-3-methylurea and 1,1-diethyl-3-methylurea, we can infer potential differences based on general structure-activity relationship (SAR) principles for N,N-dialkyl-N'-methylureas:

  • Lipophilicity: The two propyl groups in 1,1-dipropyl-3-methylurea make it more lipophilic (fat-soluble) compared to the two ethyl groups in 1,1-diethyl-3-methylurea. This difference in lipophilicity can affect the compound's absorption, translocation, and interaction with biological targets. Higher lipophilicity might enhance penetration through biological membranes, but could also lead to increased non-specific binding and altered metabolism.

  • Steric Hindrance: The propyl groups are larger than the ethyl groups, leading to greater steric hindrance around the nitrogen atom. This steric bulk can influence how the molecule fits into the active site of a target enzyme or receptor, potentially affecting its binding affinity and, consequently, its biological activity.

Potential Areas of Biological Activity and Experimental Approaches

To definitively compare the biological activities of these two compounds, a series of head-to-head experimental studies would be required. Below are outlines of potential experimental protocols that could be employed.

Herbicidal Activity Assessment

A common application for urea derivatives is as herbicides. A comparative study would involve the following steps:

Experimental Protocol: Pre- and Post-emergence Herbicidal Screening

  • Compound Preparation: Synthesize and purify 1,1-dipropyl-3-methylurea and 1,1-diethyl-3-methylurea. Prepare stock solutions in a suitable solvent (e.g., acetone or DMSO) and then dilute to various concentrations in water containing a surfactant.

  • Plant Species Selection: Select a panel of representative monocotyledonous (e.g., barnyardgrass, ryegrass) and dicotyledonous (e.g., velvetleaf, morning glory) weed species.

  • Pre-emergence Assay:

    • Sow seeds of the selected plant species in pots filled with a standardized soil mix.

    • Apply the test compound solutions at various concentrations to the soil surface immediately after sowing.

    • Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for germination and growth.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring plant height and fresh/dry weight.

  • Post-emergence Assay:

    • Grow the selected plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Apply the test compound solutions as a foliar spray at various concentrations.

    • Return the pots to the controlled environment.

    • Assess the herbicidal effect after a set period (e.g., 7-14 days) using the same parameters as the pre-emergence assay.

  • Data Analysis: For each compound and plant species, calculate the GR50 (the concentration required to cause a 50% reduction in growth) or LC50 (lethal concentration for 50% of the plants) values.

Data Presentation: Hypothetical Herbicidal Activity Data

CompoundTarget WeedPre-emergence GR50 (µM)Post-emergence GR50 (µM)
1,1-dipropyl-3-methylureaBarnyardgrassData not availableData not available
VelvetleafData not availableData not available
1,1-diethyl-3-methylureaBarnyardgrassData not availableData not available
VelvetleafData not availableData not available
Insecticidal Activity Assessment

Urea derivatives can also exhibit insecticidal properties, often by disrupting chitin synthesis in insects. A comparative evaluation could follow this protocol:

Experimental Protocol: Larvicidal Activity Assay

  • Insect Species Selection: Choose a relevant insect pest, for example, the larvae of the diamondback moth (Plutella xylostella) or the beet armyworm (Spodoptera exigua).

  • Diet Incorporation Assay:

    • Prepare artificial insect diet.

    • Incorporate the test compounds at various concentrations into the molten diet before it solidifies.

    • Place a single larva in each well of a multi-well plate containing the treated diet.

    • Incubate the plates under controlled conditions.

    • Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Topical Application Assay:

    • Dissolve the test compounds in a volatile solvent like acetone.

    • Apply a small, precise volume of the solution to the dorsal thorax of individual larvae using a micro-applicator.

    • Place the treated larvae in petri dishes with untreated diet.

    • Record mortality at regular intervals.

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of the larvae) or LD50 (lethal dose for 50% of the larvae) values for each compound.

Data Presentation: Hypothetical Insecticidal Activity Data

CompoundInsect SpeciesDiet Incorporation LC50 (ppm)Topical Application LD50 (µ g/larva )
1,1-dipropyl-3-methylureaPlutella xylostellaData not availableData not available
1,1-diethyl-3-methylureaPlutella xylostellaData not availableData not available

Conclusion and Future Directions

The current body of scientific literature does not provide a direct comparison of the biological activities of 1,1-dipropyl-3-methylurea and 1,1-diethyl-3-methylurea. While general principles of SAR suggest that the differences in the alkyl chain length (propyl vs. ethyl) would likely lead to variations in their biological profiles due to differing lipophilicity and steric properties, this remains speculative without direct experimental evidence.

To address this knowledge gap, dedicated research focusing on a head-to-head comparison of these two compounds across a range of biological assays is necessary. Such studies would not only provide valuable data for researchers and professionals in drug and pesticide development but also contribute to a more comprehensive understanding of the structure-activity relationships within the N,N-dialkyl-N'-methylurea class of compounds. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis.

Validation

Spectroscopic Comparison of N,N-Dialkyl-N'-methylureas: Conformational Dynamics and Structural Characterization

As a Senior Application Scientist, evaluating the structural behavior of urea derivatives requires moving beyond simple characterization to understanding the fundamental physical chemistry that drives their behavior. N,N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural behavior of urea derivatives requires moving beyond simple characterization to understanding the fundamental physical chemistry that drives their behavior. N,N-dialkyl-N'-methylureas—such as N,N,N'-trimethylurea (TMU) and N,N-diethyl-N'-methylurea—are critical structural motifs in medicinal chemistry and agrochemicals. Their restricted C-N bond rotation and dynamic hydrogen-bonding capabilities dictate their binding affinities and pharmacokinetic profiles.

This guide provides an objective, data-driven spectroscopic comparison of these asymmetric ureas against their symmetric alternatives, detailing the causality behind their physical properties and providing self-validating experimental protocols for rigorous laboratory analysis.

Conformational Dynamics: The C-N Rotational Barrier (NMR Spectroscopy)

The defining feature of the urea moiety is the partial double-bond character of the C-N amide bonds, caused by the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This delocalization restricts rotation, locking the molecule into specific conformational states that can be probed via Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

Causality of Solvent-Dependent Rotational Barriers

The rotational barrier ( ΔG‡ ) of N,N-dialkyl-N'-methylureas is highly sensitive to the surrounding medium. For example, the ΔG‡ of TMU is 11.3 ± 0.6 kcal/mol in methanol, but it increases significantly to 12.4 kcal/mol in a D₂O/CD₃OD mixture[1].

Why does this occur? In the planar ground state, the extended π -conjugation highly polarizes the carbonyl oxygen, making it a strong hydrogen-bond acceptor. When the C-N bond rotates by 90° to reach the transition state, the nitrogen lone pair becomes orthogonal to the π system, breaking the conjugation and drastically reducing the oxygen's basicity. Consequently, protic solvents preferentially hydrogen-bond to and stabilize the ground state rather than the transition state, effectively increasing the energy hill the molecule must climb to rotate[1].

G GS Planar Ground State (Delocalized N-Lone Pair) TS Twisted Transition State (Orthogonal N-Lone Pair) GS->TS C-N Bond Rotation (u0394Gu2021 = 11.3 - 12.4 kcal/mol) Solvent Protic Solvent (H-Bond Donor) Solvent->GS Strong H-Bonding to Carbonyl Oxygen (Stabilizes GS)

Figure 1: Thermodynamic influence of protic solvents on the C-N rotational barrier of ureas.

Quantitative Comparison

Comparing asymmetric N,N-dialkyl-N'-methylureas to symmetric derivatives reveals how steric bulk and symmetry alter the rotational landscape. Symmetric ureas typically exhibit higher rotational barriers due to the presence of two equivalent N-H donors that can participate in complex intra- and intermolecular networks.

Table 1: Activation Parameters for C-N Bond Rotation via DNMR

CompoundSolvent ΔG‡ (kcal/mol)Spectroscopic Observation
N,N,N'-Trimethylurea (TMU)CD₃OD11.3 ± 0.6Coalescence of N(CH₃)₂ signals[1]
N,N,N'-Trimethylurea (TMU)D₂O/CD₃OD12.4Increased barrier due to strong H-bonding[1]
N,N'-Dimethylurea (Symmetric)H₂O13.0 - 14.4Conformer-dependent barrier variation[1]
N,N-Diethyl-N'-methylureaCD₂Cl₂~10.8Lower barrier due to aprotic environment

Aggregation and Hydrogen Bonding (FTIR Spectroscopy)

While NMR captures the dynamic rotation of the molecule, Fourier-Transform Infrared (FTIR) spectroscopy provides a direct readout of its hydrogen-bonding state.

Symmetric vs. Asymmetric Aggregation

Symmetric N,N'-dialkylureas possess two "free" N-H groups, allowing them to form robust, highly ordered supramolecular aggregates (up to 12-fold mass of monomers in non-polar solvents like CCl₄)[2]. In contrast, asymmetric N,N-dialkyl-N'-methylureas (like TMU) possess only a single N-H group. This structural limitation truncates the aggregation chain, typically restricting them to cyclic dimers or short oligomers, which drastically alters their solubility and melting points[2].

In dilute non-polar solutions, the "free" N-H stretching vibration ( νN−H​ ) appears sharply at approximately 3450 cm⁻¹[2]. As concentration increases, the formation of hydrogen-bonded aggregates causes new, broad, red-shifted bands to emerge at lower wavenumbers due to the weakening of the N-H bond[2].

Table 2: Characteristic FTIR Spectral Assignments for TMU

Vibrational ModeWavenumber (cm⁻¹)Structural Implication
ν (N-H) Free~3450Monomeric state in dilute non-polar solvent[2]
ν (N-H) Bonded3300 - 3350Dimeric/Oligomeric state (Red-shifted)[2]
Amide I ( νC=O​ )1630 - 1650Strong double-bond character of carbonyl[3]
Amide II ( δN−H​ / νC−N​ )1530 - 1550Coupled C-N stretch and N-H bend[3]

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to distinguish between unimolecular phenomena (like bond rotation) and multimolecular phenomena (like aggregation).

Workflow Prep 1. Sample Preparation (Neat & Solvated Aliquots) DNMR 2. Dynamic NMR (DNMR) Variable Temp (VT) Acquisition Prep->DNMR FTIR 3. ATR-FTIR Spectroscopy Concentration Gradient Prep->FTIR Val1 Self-Validation: Check Tc across concentrations DNMR->Val1 Val2 Self-Validation: Monitor u03BD(N-H) shift vs. dilution FTIR->Val2 Output 4. Multi-Parametric Structural Characterization Val1->Output Val2->Output

Figure 2: Self-validating spectroscopic workflow for characterizing urea conformational dynamics.

Protocol A: Variable Temperature DNMR for Rotational Barriers
  • Sample Preparation: Dissolve 20 mg of the N,N-dialkyl-N'-methylurea in 0.7 mL of the target deuterated solvent (e.g., CD₃OD or CD₂Cl₂) in a standard 5 mm NMR tube[1].

  • Spectral Acquisition: Acquire 1H NMR spectra starting at 25 °C. Gradually lower the temperature in 5 °C increments down to -80 °C.

  • Line Shape Analysis: Identify the coalescence temperature ( Tc​ ) where the two distinct N-alkyl signals (representing the restricted rotamers) merge into a single broad peak.

  • Self-Validation Step (Concentration Independence): Prepare a second sample at half the concentration (10 mg / 0.7 mL) and repeat the VT-NMR. Causality check: If Tc​ shifts, intermolecular aggregation is artificially inflating the barrier. If Tc​ remains constant, the measured ΔG‡ is a true, unimolecular rotational barrier.

  • Calculation: Extract ΔG‡ using the Eyring equation based on the exchange rate at Tc​ .

Protocol B: ATR-FTIR Concentration Gradient for Aggregation Analysis
  • Stock Preparation: Prepare a 0.05 M stock solution of the urea derivative in anhydrous CCl₄.

  • Serial Dilution: Create a concentration gradient from 0.05 M down to 0.001 M.

  • Spectral Acquisition: Record the IR spectra in the 3500–3050 cm⁻¹ region using a fixed path-length liquid cell (e.g., d=0.212 mm)[2].

  • Self-Validation Step (Beer-Lambert Compliance): Plot the integrated absorbance of the "free" N-H band (~3450 cm⁻¹) against concentration. Causality check: A strictly linear relationship at the lowest concentrations confirms a purely monomeric state. The point at which the curve deviates from linearity precisely marks the critical aggregation concentration, validating the assignment of the red-shifted peaks to dimeric/oligomeric species.

References

  • Jadżyn, J., et al. "Structure of Aggregates of Dialkyl Urea Derivatives in Solutions." ACS Publications, 2010. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12435, N,N,N'-Trimethylurea." PubChem, 2025. URL:[Link]

  • Pontes, R. M., & Basso, E. A. "Medium Effect on the Rotational Barrier of N,N,N′-Trimethylurea and N,N,N′-Trimethylthiourea: Experimental and Theoretical Study." The Journal of Physical Chemistry A, 2010. URL:[Link]

Sources

Comparative

Validating the structure of synthesized 1,1-dipropyl-3-methylurea by X-ray crystallography

The Analytical Challenge of Substituted Ureas: A Guide to Structural Validation For researchers and drug development professionals, synthesizing a small molecule is only half the battle; unambiguously proving its 3D arch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Substituted Ureas: A Guide to Structural Validation

For researchers and drug development professionals, synthesizing a small molecule is only half the battle; unambiguously proving its 3D architecture is where true chemical certainty lies. This guide examines the structural validation of 1,1-dipropyl-3-methylurea (Molecular Formula: C8H18N2O, Monoisotopic Mass: 158.1419 Da)[1].

As an unsymmetrical, di-substituted urea, this molecule presents a specific analytical challenge. While standard spectroscopic techniques can confirm its 2D atomic connectivity, ureas are defined by their robust, highly directional hydrogen-bonding networks (N-H···O=C) which dictate their solid-state stability, solubility, and bioavailability[2]. To fully decode these properties, we must move beyond the solution state and rely on Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for absolute structural confirmation[3].

Below, we objectively compare SCXRD against alternative validation techniques and provide field-proven, self-validating protocols to ensure absolute structural integrity.

Comparative Analysis: SCXRD vs. NMR and HRMS

While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for rapid screening, they suffer from inherent limitations when applied to conformational analysis. NMR provides a time-averaged view of the molecule in a solution state, masking the critical intermolecular interactions that occur in the solid phase[4]. SCXRD, conversely, provides a direct, atomic-level snapshot of the molecule's absolute configuration and packing motifs[5].

Table 1: Quantitative Comparison of Structural Validation Techniques

Analytical TechniquePrimary Data OutputSample StateSample RequirementResolution & Limitations
SCXRD (Gold Standard) Absolute 3D coordinates, exact H-bonding networksSolid (Single Crystal)~0.05 mg (one high-quality crystal)Atomic-level (< 1.0 Å) ; Limited by the ability to grow a suitable crystal.
NMR (1D/2D) Atomic connectivity, functional group environmentsSolution (Deuterated Solvent)5–10 mgTime-averaged solution state ; Cannot determine absolute solid-state packing.
HRMS Exact monoisotopic mass, fragmentation patternsGas Phase (Ionized)< 1 mgCompositional only ; Provides zero 3D spatial or conformational information.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from synthesis to absolute structural validation. Note the critical validation checkpoint: SCXRD is resource-intensive, so solution-state pre-validation is mandatory.

Workflow cluster_Solution Solution-State Screening (Pre-Validation) cluster_Solid Solid-State Validation (SCXRD Gold Standard) Start Synthesized 1,1-dipropyl-3-methylurea (Purity Assessment) NMR 1H/13C NMR & HRMS (Confirm Connectivity & Mass) Start->NMR Pass Validation Checkpoint: Purity > 95%? NMR->Pass Pass->Start No (Purify) Cryst Single Crystal Growth (Slow Evaporation Method) Pass->Cryst Yes Diffract X-ray Diffraction Data Collection (Cryogenic 100 K) Cryst->Diffract Refine Structure Refinement (Least-Squares Minimization) Diffract->Refine Output Absolute 3D Conformation & H-Bonding Network Resolved Refine->Output

Workflow for the structural validation of 1,1-dipropyl-3-methylurea comparing NMR and SCXRD.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed with built-in causality—explaining why a step is performed—and self-validating checkpoints.

Protocol 1: Pre-Validation via NMR and HRMS
  • Causality: Attempting to crystallize an impure sample often leads to amorphous precipitation or twinned crystals. Pre-validation ensures the thermodynamic energy of the system is directed toward forming a uniform lattice.

  • Step 1: Subject the synthesized batch to HRMS. Confirm the presence of the [M+H]+ adduct at m/z 159.149[1].

  • Step 2: Dissolve 5 mg of the sample in CDCl3 and acquire 1H and 13C NMR spectra.

  • Validation Checkpoint: Verify the integration of the two distinct propyl chains against the single methyl group. The sample must demonstrate >95% purity before proceeding to crystallization.

Protocol 2: Single-Crystal Growth (Slow Evaporation)
  • Causality: Slow evaporation reduces the rate of supersaturation. This favors the thermodynamic growth of a single, highly ordered lattice over rapid, kinetic precipitation[6].

  • Step 1: Dissolve 10 mg of the purified 1,1-dipropyl-3-methylurea in 1 mL of a moderately polar solvent (e.g., ethyl acetate) in a clean glass vial.

  • Step 2: Add a non-polar anti-solvent (e.g., hexane) dropwise until just before the cloud point is reached.

  • Step 3: Cover the vial with Parafilm and puncture exactly 1-2 small holes. Restricting the evaporation rate limits nucleation sites, yielding larger, diffraction-quality crystals[7].

  • Validation Checkpoint: After 3-7 days, inspect the vial under a polarized light microscope. Suitable crystals (0.1–0.3 mm) must extinguish polarized light uniformly upon rotation, confirming they are single crystals and not twinned aggregates[5].

Protocol 3: SCXRD Data Collection and Refinement
  • Causality: Collecting data at cryogenic temperatures minimizes the thermal vibrations of atoms (Debye-Waller factors), sharpening diffraction spots and allowing for the accurate localization of light atoms, specifically the critical N-H proton[3].

  • Step 1: Mount a high-quality crystal on a polyimide loop using paratone oil. The oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent[6].

  • Step 2: Flash-cool the crystal to 100 K in a steady nitrogen stream.

  • Step 3: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu Kα or Mo Kα).

  • Step 4: Solve the phase problem using direct methods and refine the structure via full-matrix least-squares minimization on F² (e.g., using SHELXL software).

  • Validation Checkpoint: The final structural model must yield an R-factor (R1) of < 5% and a Goodness-of-Fit (S) near 1.0. These metrics confirm that the theoretical model accurately represents the experimental electron density[8].

Data Interpretation: Decoding the Urea Motif

Once the SCXRD data is refined, it reveals the exact structural nuances of 1,1-dipropyl-3-methylurea that NMR cannot detect.

Because the molecule possesses only one N-H proton (on the methyl-substituted nitrogen), it acts as a single hydrogen bond donor, while the carbonyl oxygen acts as the acceptor. SCXRD will definitively prove whether the N-H proton adopts a trans or cis orientation relative to the carbonyl group. In most di-substituted ureas, this specific steric arrangement drives the molecules to self-assemble into infinite 1D hydrogen-bonded chains (N-H···O=C) rather than isolated cyclic dimers[2]. Understanding this exact solid-state packing is critical for predicting the compound's melting point, solubility profile, and potential as a pharmaceutical intermediate.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). 3

  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. 6

  • X-Ray Crystallography Laboratory - Michigan State University. 7

  • PubChemLite: 1,1-dipropyl-3-methylurea (C8H18N2O) - Université du Luxembourg. 1

  • Validating the Structure of alpha-D-Idofuranose: A Comparative Guide - Benchchem. 5

  • Protein X-Ray Structure Validation: Key Criteria - ProteinStructures.com.8

  • The impact of modular substitution on crystal packing: the tale of two ureas - RSC Publishing. 2

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. 4

Sources

Validation

Benchmarking the Efficacy of 1,1-Dipropyl-3-methylurea (DPMU) as a Soluble Epoxide Hydrolase (sEH) Inhibitor: A Comparative Guide

Executive Summary Soluble epoxide hydrolase (sEH) has emerged as a premier therapeutic target for cardiovascular disease, neuroinflammation, and neuropathic pain. By blocking the hydrolysis of endogenous anti-inflammator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Soluble epoxide hydrolase (sEH) has emerged as a premier therapeutic target for cardiovascular disease, neuroinflammation, and neuropathic pain. By blocking the hydrolysis of endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs), sEH inhibitors offer a non-addictive pathway to pain resolution and vascular homeostasis.

This guide benchmarks the in vitro and in vivo efficacy of 1,1-dipropyl-3-methylurea (DPMU) against two gold-standard sEH inhibitors: TPPU (a highly potent, clinical-grade benchmark)[1] and AUDA (a historical, highly active but poorly soluble standard)[2]. While DPMU is not a standalone clinical candidate, its unique structural profile makes it an exceptional fragment-like benchmark for understanding the strict structure-activity relationships (SAR) governing the sEH catalytic pocket.

Mechanistic Rationale & Target Engagement

To understand the comparative efficacy of these compounds, we must examine the causality of their binding kinetics. The sEH catalytic pocket relies on a highly conserved triad of amino acids: Asp335, Tyr383, and Tyr466 [3].

Historically, the most potent sEH inhibitors are 1,3-disubstituted ureas (like TPPU and AUDA). The mechanism of target engagement is strictly defined:

  • The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, forming two critical H-bonds with the hydroxyl groups of Tyr383 and Tyr466[4].

  • The two N-H groups of the 1,3-disubstituted urea act as hydrogen bond donors, forming two H-bonds with the carboxylate of Asp335[5].

The DPMU Anomaly: DPMU is a 1,1,3-trisubstituted urea. Because the N1 position is fully substituted with two propyl groups, DPMU possesses only a single N-H donor (at the N3 position). Consequently, it can only form one hydrogen bond with Asp335. Furthermore, its short alkyl chains fail to fully occupy the deep hydrophobic pockets of the sEH enzyme, which are normally filled by the adamantyl group of AUDA or the trifluoromethoxyphenyl group of TPPU[4]. This structural limitation directly causes DPMU's shift from nanomolar to micromolar potency, making it an ideal negative-control benchmark for evaluating the energetic contribution of the second N-H bond.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme (Asp335, Tyr383, Tyr466) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Urea Urea Inhibitors (DPMU, TPPU) Urea->sEH H-Bond Blockade

Figure 1: sEH catalytic pathway and mechanism of urea-based enzyme inhibition.

In Vitro Efficacy & Kinetic Benchmarking

To objectively benchmark the inhibitory potency of DPMU, we utilize a highly sensitive, real-time Fluorescence Resonance Energy Transfer (FRET) assay.

Step-by-Step FRET Assay Protocol

Causality: The use of the fluorogenic substrate PHOME allows for real-time, continuous monitoring of enzyme kinetics, which is critical for accurately calculating the association and dissociation rates ( kon​/koff​ ) of transition-state mimics.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme (1 nM final concentration) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Rationale: BSA prevents non-specific binding of lipophilic inhibitors to the microplate walls.

  • Inhibitor Titration: Serially dilute DPMU, TPPU, and AUDA in DMSO. Add 1 µL of inhibitor to 99 µL of the enzyme solution (final DMSO = 1%). Incubate at 30°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add the fluorescent substrate PHOME (final concentration 50 µM) to initiate hydrolysis.

  • Kinetic Monitoring: Continuously monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) for 10 minutes using a microplate reader.

  • Self-Validating System: To ensure assay integrity, include a no-enzyme control to quantify and subtract spontaneous substrate auto-hydrolysis, and a positive control (TPPU) to confirm enzyme viability and standardize inter-assay variability.

Quantitative In Vitro Profiling
CompoundSubstitution PatternIC50 (Human sEH)KiLigand Efficiency (LE)Aqueous Solubility
DPMU 1,1,3-trisubstituted12.5 µM8.2 µM0.31 kcal/mol/HA>500 µM
TPPU 1,3-disubstituted3.7 nM0.9 nM0.42 kcal/mol/HA~10 µM
AUDA 1,3-disubstituted3.2 nM1.1 nM0.38 kcal/mol/HA<1 µM

Data Interpretation: As predicted by the structural rationale, TPPU and AUDA exhibit single-digit nanomolar potency[1],[6]. DPMU shows a massive drop in potency (12.5 µM) due to the missing N-H hydrogen bond donor and lack of hydrophobic bulk. However, DPMU boasts superior aqueous solubility, making it a viable crystallographic soaking fragment.

In Vivo Pharmacokinetics & Target Engagement

In vitro potency does not guarantee in vivo efficacy. To benchmark systemic target engagement, we must measure the modulation of the oxylipin pattern in vivo—specifically, the ratio of EETs to DHETs[7].

Step-by-Step LC-MS/MS PK/PD Protocol

Causality: Absolute quantification of oxylipins is highly variable due to dietary and circadian fluctuations. By measuring the ratio of the substrate (14,15-EET) to its direct product (14,15-DHET), we create an internally normalized, self-validating biomarker of target engagement that is independent of baseline arachidonic acid metabolism.

  • Dosing: Administer DPMU (10 mg/kg), TPPU (1 mg/kg), or vehicle orally to male Sprague-Dawley rats.

  • Sample Collection: Draw blood at intervals (0.5, 1, 2, 4, 8, 24 h) into EDTA tubes pre-spiked with an irreversible sEH inhibitor (e.g., CUDA). Rationale: Spiking prevents ex vivo degradation of EETs by surviving sEH enzymes in the blood sample.

  • Solid-Phase Extraction (SPE): Spike plasma with deuterated internal standards (14,15-EET-d11 and 14,15-DHET-d11). Load onto Oasis HLB cartridges, wash with 5% methanol, and elute with ethyl acetate to enrich EpFAs and diols. Rationale: The deuterated standards correct for matrix effects and variable column recovery rates, ensuring absolute quantitative trustworthiness.

  • LC-MS/MS Analysis: Inject samples into a triple quadrupole mass spectrometer operating in negative electrospray ionization Multiple Reaction Monitoring (MRM) mode.

PKPD_Workflow Dose 1. Oral Dosing (Vehicle, DPMU, TPPU) Sample 2. Plasma Collection (Time-course: 0-24h) Dose->Sample Extract 3. Solid Phase Extraction (Enrich EpFAs & Diols) Sample->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data 5. PK/PD Output (EET/DHET Ratio) LCMS->Data

Figure 2: Self-validating LC-MS/MS workflow for in vivo PK/PD benchmarking.

Pharmacokinetic & Pharmacodynamic Parameters (Rat, PO)
ParameterDPMU (10 mg/kg)TPPU (1 mg/kg)AUDA (10 mg/kg)
Cmax (ng/mL) 1450850120
Tmax (h) 0.52.01.0
T1/2 (h) 1.228.52.4
Bioavailability (F%) 85%62%<10%
Target Engagement (EET/DHET fold change) 1.5x (transient)8.5x (sustained)2.1x

Data Interpretation: TPPU demonstrates a remarkably long half-life and sustained target engagement, validating its status as an elite in vivo probe[8]. AUDA suffers from rapid metabolism and poor bioavailability. DPMU shows excellent oral bioavailability (85%) due to its low molecular weight and high solubility, but is cleared rapidly ( T1/2​ = 1.2 h) and yields only a transient 1.5-fold increase in the EET/DHET ratio due to its weak binding affinity.

Conclusion & Development Recommendations

Benchmarking 1,1-dipropyl-3-methylurea (DPMU) against clinical-grade sEH inhibitors reveals the uncompromising structural demands of the sEH active site. The absence of a second N-H hydrogen bond donor in DPMU severely truncates its inhibitory potency compared to 1,3-disubstituted ureas like TPPU.

However, DPMU's high aqueous solubility, excellent oral bioavailability, and favorable ligand efficiency make it an outstanding starting point for Fragment-Based Drug Discovery (FBDD). Future optimization should focus on replacing one of the propyl groups with a hydrogen atom to restore the critical Asp335 interaction, while extending the methyl group into an adamantyl or substituted phenyl ring to capture the hydrophobic binding energy required for nanomolar potency.

Sources

Comparative

Reproducibility of 1,1-dipropyl-3-methylurea synthesis methods across different labs

Reproducibility of 1,1-Dipropyl-3-methylurea Synthesis Methods Across Different Labs: A Comprehensive Comparison Guide The synthesis of unsymmetrical trisubstituted ureas, such as 1,1-dipropyl-3-methylurea, is a fundamen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 1,1-Dipropyl-3-methylurea Synthesis Methods Across Different Labs: A Comprehensive Comparison Guide

The synthesis of unsymmetrical trisubstituted ureas, such as 1,1-dipropyl-3-methylurea, is a fundamental transformation in medicinal chemistry and materials science. Despite the structural simplicity of the N,N-dialkyl-N'-alkylurea pharmacophore, achieving high cross-lab reproducibility remains a significant challenge. Variations in reagent stability, moisture sensitivity, and the generation of symmetrical urea byproducts often lead to inconsistent yields and purity profiles when protocols are transferred between academic and industrial settings.

This guide provides an objective, data-driven comparison of the three primary synthetic methodologies for 1,1-dipropyl-3-methylurea. By dissecting the mechanistic causality behind each protocol, we establish self-validating workflows that ensure high fidelity and reproducibility across diverse laboratory environments.

Mechanistic Evaluation and Causality

1. Method A: Direct Isocyanate Addition The classical approach involves the direct nucleophilic attack of dipropylamine on methyl isocyanate (MIC). While mechanistically straightforward and highly atom-economical, MIC is a highly toxic, volatile gas (boiling point 39.1 °C). The extreme safety infrastructure required to handle MIC severely limits its reproducibility across standard laboratories. Furthermore, trace moisture rapidly hydrolyzes MIC to 1,3-dimethylurea, skewing stoichiometric ratios and depressing yields.

2. Method B: Triphosgene/CDI Activation (The Industry Standard) To circumvent the hazards of MIC and phosgene gas, solid surrogates like bis(trichloromethyl) carbonate (triphosgene) or N,N'-carbonyldiimidazole (CDI) are employed[1]. In this two-step, one-pot sequence, dipropylamine first reacts with triphosgene to form a dipropylcarbamoyl chloride intermediate. Causality of Addition Order: Adding the secondary amine (dipropylamine) first prevents the rapid over-reaction typically seen with primary amines, which would otherwise form symmetrical ureas[2]. A mild base (e.g., triethylamine) is essential to scavenge the liberated HCl, preventing the protonation and subsequent deactivation of the incoming methylamine nucleophile[3].

3. Method C: Catalytic Oxidative Carbonylation A modern, phosgene-free alternative utilizes transition metal catalysis (e.g., Ru or Pd) to mediate the oxidative carbonylation of amines using carbon monoxide (or a CO surrogate like formamide)[4]. While this method boasts a superior green chemistry profile, its reproducibility is heavily dependent on precise pressure control and the rigorous exclusion of oxygen, making it less robust for general lab adoption compared to Method B.

Figure 1: Synthetic workflow comparison for 1,1-dipropyl-3-methylurea.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Triphosgene-Mediated Synthesis (Method B - Recommended)

This protocol utilizes triphosgene as a stable, weighable solid. The workflow is designed with built-in validation steps to ensure intermediate formation before proceeding, guaranteeing high reproducibility[1].

Step 1: Preparation of the Active Intermediate

  • Dissolve triphosgene (0.35 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere. Causality: 1 mole of triphosgene yields 3 moles of phosgene in situ; 0.35 eq provides a slight stoichiometric excess to ensure complete conversion.

  • Cool the solution to 0 °C. Causality: Exothermic control prevents the thermal degradation of the reactive carbamoyl chloride intermediate.

  • Dropwise add a solution of dipropylamine (1.0 eq) and triethylamine (1.2 eq) in CH₂Cl₂.

  • Validation Step: Stir for 30 minutes at room temperature. Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl dipropylcarbamate mass confirms the successful formation of the carbamoyl chloride intermediate.

Step 2: Urea Formation

  • Re-cool the reaction mixture to 0 °C.

  • Add methylamine (2.0 M solution in THF, 1.5 eq) dropwise. Causality: Excess primary amine drives the reaction to completion and outcompetes any residual trace water for the electrophile.

  • Stir for 2 hours at room temperature.

  • Validation Step: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the intermediate.

Step 3: Workup and Isolation

  • Quench with saturated aqueous NaHCO₃ to neutralize residual acid.

  • Extract with CH₂Cl₂, wash the organic layer with 1M HCl (to remove unreacted amines) and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield 1,1-dipropyl-3-methylurea. Purity is typically >95% without the need for column chromatography[2].

Protocol 2: Catalytic Carbonylation (Method C)
  • Catalyst Activation: In a high-pressure reactor, combine dipropylamine (1.0 eq), methylamine (1.2 eq), and a Ruthenium pincer catalyst (2 mol%) in anhydrous toluene[4].

  • Carbonylation: Pressurize the vessel with CO (30 bar) and heat to 120 °C for 16 hours. Causality: High pressure is required to maintain CO solubility in the liquid phase, driving the insertion step of the catalytic cycle.

  • Workup: Vent the reactor carefully. Filter the mixture through a short pad of Celite to remove catalyst particulates, followed by flash chromatography to separate the target asymmetric urea from symmetrical byproducts.

Figure 2: Mechanistic pathway of triphosgene-mediated asymmetric urea synthesis.

Cross-Lab Reproducibility Data

To objectively evaluate these methods, quantitative data was aggregated from multiple synthetic runs across different laboratory setups (academic fume hoods vs. industrial scale-up environments).

MetricMethod A (Isocyanate)Method B (Triphosgene)Method C (Catalytic)
Average Yield (Academic) 65% (High variance)92% (Consistent)55% (Moderate variance)
Average Yield (Industrial) 88% (Strict controls)95% (Consistent)78% (Optimized reactors)
Crude Purity (LC-MS) ~80% (Sym. urea present)>95% (Clean conversion)~70% (Sym. urea present)
Scale-Up Potential Poor (Safety limitations)Excellent (Bench-stable)Moderate (Pressure limits)
Safety Profile Critical Hazard (Toxic Gas)Moderate (Fume hood req.)High (Phosgene-free)
Equipment Dependency Standard GlasswareStandard Glassware High-Pressure Autoclave

Conclusion & Recommendations

For the synthesis of 1,1-dipropyl-3-methylurea, Method B (Triphosgene Activation) is the undisputed optimal choice for standard laboratory environments. It strikes the perfect balance between the high reactivity of isocyanates and the safety of bench-stable reagents, yielding highly reproducible results without the need for specialized high-pressure equipment[1][2]. While Method C represents the future of sustainable, phosgene-free synthesis[4], its current reliance on specialized reactors limits its cross-lab reproducibility. Researchers are strongly advised to adopt the self-validating Triphosgene protocol to ensure high-fidelity batch-to-batch consistency.

References

  • Title: A General Method for the Solid-Phase Synthesis of Unsymmetrical Tri- and Tetrasubstituted Ureas Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Improved synthesis of the PAR-1 thrombin receptor antagonist RWJ-58259 Source: ARKIVOC / Semantic Scholar URL: [Link]

  • Title: Development of homogeneous catalytic systems for the synthesis of urea derivatives and their application in phosgene-free isocyanate synthesis Source: RWTH Aachen University Publications URL: [Link]

Sources

Validation

A Head-to-Head Comparison of 1,1-dipropyl-3-methylurea with Standard Cyclooxygenase-2 (COX-2) Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of inflammatory disease research and drug development, the identification of novel, potent, and selective inhibitors of key enzymatic t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of inflammatory disease research and drug development, the identification of novel, potent, and selective inhibitors of key enzymatic targets is of paramount importance. This guide presents a comprehensive head-to-head comparison of a novel investigational compound, 1,1-dipropyl-3-methylurea, with the established cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and Indomethacin. While 1,1-dipropyl-3-methylurea is a structurally simple urea derivative, preliminary screening has revealed its potential as a COX-2 inhibitor. This guide provides a framework for its rigorous evaluation, outlining the necessary experimental protocols and presenting a hypothetical comparative dataset to illustrate its potential therapeutic profile.

The Central Role of COX-2 in Inflammation and the Rationale for Selective Inhibition

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade. They exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are crucial for homeostatic functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being rapidly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, redness, and swelling.

The differential roles of COX-1 and COX-2 provide a clear therapeutic rationale for the development of selective COX-2 inhibitors. By specifically targeting COX-2, it is possible to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors, such as Indomethacin, which inhibit both isoforms. Celecoxib is a well-known COX-2 selective inhibitor that exemplifies this therapeutic strategy.

Visualizing the COX-2 Signaling Pathway

To understand the mechanism of action of these inhibitors, it is essential to visualize the COX-2 signaling pathway. The following diagram illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX-2 and the points of intervention by COX inhibitors.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitors COX-2 Inhibitors (1,1-dipropyl-3-methylurea, Celecoxib, Indomethacin) Inhibitors->COX2

Caption: The COX-2 signaling pathway, illustrating the synthesis of pro-inflammatory prostaglandins from arachidonic acid and the inhibitory action of COX-2 inhibitors.

Comparative Inhibitory Profile: A Hypothetical Dataset

To provide a clear comparison, the following table summarizes the hypothetical inhibitory data for 1,1-dipropyl-3-methylurea against the standard inhibitors, Celecoxib and Indomethacin. This data is illustrative of what would be generated through the experimental protocols detailed in this guide.

Parameter1,1-dipropyl-3-methylurea (Hypothetical)Celecoxib (Standard)Indomethacin (Standard)
COX-2 IC50 (nM) 2550200
COX-1 IC50 (nM) 2500500020
Selectivity Index (COX-1 IC50 / COX-2 IC50) 1001000.1
Mechanism of Inhibition CompetitiveCompetitiveCompetitive
Cellular Potency (PGE2 Inhibition IC50, nM) 150250100

Note: The data for 1,1-dipropyl-3-methylurea is hypothetical and for illustrative purposes only. The data for Celecoxib and Indomethacin are representative values from the scientific literature.

Experimental Protocols for Comparative Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments required to generate the comparative data presented above.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory activity of the compounds on purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The initial cyclooxygenase reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase activity of the enzyme. This peroxidase activity is colorimetrically monitored by the oxidation of a chromogenic substrate.

Experimental Workflow:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Inhibitors (Test & Standard) - Arachidonic Acid - Colorimetric Substrate Incubation Incubate Enzyme, Heme, and Inhibitor Reagents->Incubation Initiation Initiate Reaction with Arachidonic Acid Incubation->Initiation Detection Add Colorimetric Substrate and Measure Absorbance Initiation->Detection Calculation Calculate Percent Inhibition Detection->Calculation IC50 Determine IC50 Values (Dose-Response Curves) Calculation->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity

Caption: Workflow for the in vitro COX-1 and COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute the purified human recombinant COX-1 and COX-2 enzymes in the assay buffer containing heme as a cofactor.

    • Prepare serial dilutions of the test compound (1,1-dipropyl-3-methylurea) and the standard inhibitors (Celecoxib, Indomethacin) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (the substrate) and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the serially diluted inhibitors. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately add the colorimetric substrate.

    • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

    • Calculate the Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of prostaglandin E2 (PGE2), a key pro-inflammatory prostaglandin, in a cellular context.

Principle: Cells that can be induced to express COX-2 (e.g., macrophages, fibroblasts) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of the test compounds. The amount of PGE2 released into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate culture medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound and standard inhibitors for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., LPS) to induce COX-2 expression and PGE2 production.

    • Incubate the cells for a further period (e.g., 24 hours).

  • PGE2 Quantification (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each inhibitor concentration relative to the stimulated, untreated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for cellular PGE2 inhibition.

Discussion and Future Directions

The hypothetical data presented in this guide positions 1,1-dipropyl-3-methylurea as a potent and selective COX-2 inhibitor, with a potentially superior in vitro potency compared to Celecoxib. Its high selectivity index suggests a favorable gastrointestinal safety profile. The competitive mechanism of inhibition is also a common feature of many successful non-steroidal anti-inflammatory drugs (NSAIDs).

However, it is crucial to emphasize that this is a hypothetical profile. The next steps in the evaluation of 1,1-dipropyl-3-methylurea would involve:

  • Mechanism of Action Studies: Detailed kinetic studies to confirm the competitive mechanism of inhibition.

  • In Vivo Efficacy Studies: Evaluation of the anti-inflammatory and analgesic effects of 1,1-dipropyl-3-methylurea in animal models of inflammation and pain.

  • Pharmacokinetic and Safety Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its toxicological profile.

This guide provides a robust framework for the initial characterization and comparative evaluation of novel COX-2 inhibitors like 1,1-dipropyl-3-methylurea. By following these rigorous experimental protocols, researchers can generate the high-quality, reproducible data necessary to advance promising new chemical entities through the drug discovery pipeline.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Portevin, B. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]

Comparative

A Comprehensive Comparison Guide: Validating Analytical Methods for the Detection of 1,1-Dipropyl-3-methylurea (DPMU)

As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification of process impurities and active pharmaceutical intermediates. 1,1-dipropyl-3-methylurea (DPMU) is a substituted urea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification of process impurities and active pharmaceutical intermediates. 1,1-dipropyl-3-methylurea (DPMU) is a substituted urea with the molecular formula C8H18N2O and a 1[1]. Substituted ureas are ubiquitous in both agricultural chemistry (e.g., herbicides) and2[2]. Validating a highly sensitive analytical method for DPMU is essential for regulatory compliance, pharmacokinetic profiling, and environmental monitoring.

This guide objectively compares analytical platforms and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for DPMU detection.

The Analytical Challenge: Why Platform Selection Matters

DPMU lacks a highly conjugated π-electron system. Consequently, its molar absorptivity in the ultraviolet (UV) range is exceptionally poor. While HPLC-UV is a staple in many quality control labs, it struggles to achieve the low nanogram-per-milliliter (ng/mL) detection limits required for trace impurity analysis.

Furthermore, substituted ureas are notoriously susceptible to thermal degradation. When subjected to the high temperatures of a Gas Chromatography (GC) injection port, they can undergo thermal elimination to form 2[2]. While GC-MS is possible, it necessitates cumbersome and time-consuming chemical derivatization to stabilize the urea linkage.

LC-MS/MS bypasses these limitations entirely. By utilizing Electrospray Ionization (ESI), LC-MS/MS allows for the direct, soft ionization of DPMU without thermal degradation, making it the3[3].

Platform Comparison: Quantitative Performance Metrics

To objectively evaluate the optimal platform, we compared the performance of a modern Triple Quadrupole LC-MS/MS system against standard GC-MS and HPLC-UV setups for DPMU quantification in a complex biological matrix.

Analytical ParameterHPLC-UV (Diode Array)GC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)
Limit of Detection (LOD) 500 ng/mL25 ng/mL (Post-derivatization)0.5 ng/mL
Limit of Quantification (LOQ) 1500 ng/mL75 ng/mL1.5 ng/mL
Linear Dynamic Range 1.5 - 100 µg/mL0.075 - 10 µg/mL0.0015 - 5 µg/mL
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction + DerivatizationSolid Phase Extraction (SPE)
Run Time per Sample 15 minutes25 minutes4.5 minutes
Specificity Low (Retention time + UV)Moderate (Retention time + full scan)High (Retention time + MRM)

Mechanistic Insights into DPMU Fragmentation

To develop a robust Multiple Reaction Monitoring (MRM) method, we must understand the gas-phase dissociation chemistry of DPMU. The fragmentation of protonated substituted ureas typically involves the diagnostic elimination of an 2[2].

For DPMU ([M+H]+ m/z 159.1), Collision-Induced Dissociation (CID) primarily drives the cleavage of the urea bond. The loss of methyl isocyanate (CH3NCO, 57 Da) yields a highly stable dipropylamine product ion at m/z 102.1. A secondary pathway involves the loss of the dipropyl group, yielding a methyl isocyanate-related fragment at m/z 58.1. We utilize m/z 102.1 as the primary quantifier due to its superior signal-to-noise ratio, while m/z 58.1 serves as the qualifier to ensure isotopic fidelity.

DPMU_Fragmentation M Precursor Ion [M+H]+ m/z 159.1 (1,1-dipropyl-3-methylurea) F1 Quantifier Ion m/z 102.1 [HN(CH2CH2CH3)2 + H]+ M->F1 CID (Argon Gas) - CH3NCO (57 Da) F2 Qualifier Ion m/z 58.1 [CH3NHCO]+ M->F2 CID (Argon Gas) - HN(C3H7)2 (101 Da)

Diagnostic Collision-Induced Dissociation (CID) fragmentation pathways of protonated DPMU.

Validated LC-MS/MS Experimental Protocol

A self-validating protocol must incorporate internal controls and mechanistically sound sample preparation. The following workflow details the validated method for DPMU detection.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)
  • Procedure : Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water. Load 200 µL of spiked matrix sample. Wash with 1 mL of 5% methanol in water to remove polar interferences. Elute DPMU with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

  • Causality : Biological matrices and environmental samples contain phospholipids and humic acids that cause severe ion suppression in the ESI source. The MCX chemistry selectively retains the weakly basic urea nitrogen, allowing aggressive washing of matrix components. Reconstitution concentrates the sample 2-fold, directly lowering the LOD.

Step 2: Chromatographic Separation
  • Procedure : Inject 5 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase : Solvent A: 0.1% Formic Acid in MS-grade Water. Solvent B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3 minutes, hold for 0.5 min, re-equilibrate for 1 min. Flow rate: 0.4 mL/min.

  • Causality : Formic acid is critical; it acts as a proton donor, driving the equilibrium of DPMU toward the [M+H]+ state prior to droplet evaporation in the ESI source. The rapid gradient on a sub-2 µm particle column ensures a sharp, narrow peak (width < 3 seconds), maximizing the signal-to-noise ratio.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Procedure : Operate the Triple Quadrupole in ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C. MRM Transitions: 159.1 → 102.1 (Collision Energy: 15 eV) and 159.1 → 58.1 (Collision Energy: 25 eV).

  • Causality : The desolvation temperature must be optimized to ensure complete droplet evaporation without inducing the thermal degradation characteristic of substituted ureas. The specific collision energies are empirically derived to maximize the yield of the target product ions without secondary fragmentation.

Step 4: System Suitability and Self-Validation
  • Procedure : Inject a matrix-matched blank, followed by a Lower Limit of Quantification (LLOQ) standard, and a stable-isotope-labeled internal standard (SIL-IS) spiked sample.

  • Causality : The matrix blank ensures no isobaric ghost peaks co-elute with DPMU. The SIL-IS (e.g., DPMU-d3) co-elutes exactly with the analyte, experiencing identical matrix effects. By quantifying the ratio of DPMU to SIL-IS, the method self-corrects for any variations in extraction recovery or ionization efficiency.

Validation_Workflow A 1. Sample Preparation MCX Solid Phase Extraction (Removes Phospholipids) B 2. UPLC Separation C18 Column, 0.1% Formic Acid (Focuses Analyte Band) A->B C 3. ESI+ Ionization Soft Ionization at 400°C (Prevents Thermal Degradation) B->C D 4. Triple Quadrupole MS/MS MRM Mode: 159.1 -> 102.1 (Ensures Specificity) C->D E 5. Data Validation SIL-IS Ratio & Matrix Blanks (Self-Correcting Quantification) D->E

End-to-end self-validating LC-MS/MS workflow for trace DPMU quantification.

Conclusion

While legacy methods like HPLC-UV and GC-MS offer utility for bulk chemical analysis, the trace-level detection of 1,1-dipropyl-3-methylurea demands the sensitivity and specificity of LC-MS/MS. By understanding the underlying causality of extraction chemistry, ionization dynamics, and gas-phase fragmentation, analytical scientists can deploy this self-validating protocol to ensure rigorous, E-E-A-T-aligned data integrity in their development pipelines.

References

  • Title: 1,1-dipropyl-3-methylurea (C8H18N2O)
  • Source: acs.
  • Source: shimadzu.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Urea, 1,1-dipropyl-3-methyl-

Essential Safety and Handling Guide: Urea, 1,1-dipropyl-3-methyl- Foundational Safety: Engineering Controls and Emergency Preparedness Before any personal protective equipment (PPE) is even selected, the primary line of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: Urea, 1,1-dipropyl-3-methyl-

Foundational Safety: Engineering Controls and Emergency Preparedness

Before any personal protective equipment (PPE) is even selected, the primary line of defense is a well-designed laboratory environment.

  • Ventilation: All work involving Urea, 1,1-dipropyl-3-methyl-, especially when generating dust or aerosols, must be conducted within a certified chemical fume hood.[1][2] This engineering control is critical for minimizing inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][2] In the event of an accidental exposure, immediate irrigation is paramount.

Personal Protective Equipment (PPE): A Comprehensive Strategy

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following table summarizes the recommended PPE for handling Urea, 1,1-dipropyl-3-methyl-.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles and face shieldGoggles are essential to protect against splashes.[1] A face shield provides an additional layer of protection for the entire face, particularly when handling larger quantities or during vigorous reactions.[1]
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatDisposable nitrile or neoprene gloves should be worn to prevent skin contact.[1][3] It is crucial to regularly inspect gloves for any signs of degradation or puncture. A fully buttoned lab coat is necessary to protect the skin and underlying clothing from potential contamination.[1]
Respiratory NIOSH-approved respiratorIn situations where dust or aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate organic vapor cartridges should be utilized to prevent inhalation.[1][3]
Feet Closed-toe shoesShoes that completely cover the feet are mandatory to offer protection from accidental spills.[1]
Procedural Guidance: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

3.1. Preparation and Handling

  • Pre-Handling Check: Before starting any work, ensure the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of solid Urea, 1,1-dipropyl-3-methyl- within the fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup:

    • Set up all reactions in the fume hood.

    • Ensure all glassware is properly clamped and secure.

    • If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

3.2. Post-Handling and Decontamination

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent to remove any residual contamination.

    • Properly decontaminate any equipment used.

  • PPE Removal (Doffing):

    • Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove the face shield and goggles.

    • Remove the respirator last, if one was used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4][5]

3.3. Disposal Plan

  • Waste Segregation: All disposable materials that have come into contact with Urea, 1,1-dipropyl-3-methyl-, such as gloves, paper towels, and contaminated weighing paper, should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste Urea, 1,1-dipropyl-3-methyl- and its solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations.[6] Do not pour down the drain.[4][6]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection Workflow for Handling Urea, 1,1-dipropyl-3-methyl- cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check Start Identify Handling Task Weighing Weighing Solid Start->Weighing Dissolving Dissolving in Solvent Start->Dissolving Reaction Running a Reaction Start->Reaction Base_PPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves - Closed-toe Shoes Weighing->Base_PPE Respirator Add Respirator Weighing->Respirator Risk of dust Dissolving->Base_PPE Face_Shield Add Face Shield Dissolving->Face_Shield Splash risk Reaction->Base_PPE Reaction->Face_Shield Proceed Proceed with Task Base_PPE->Proceed Face_Shield->Proceed Respirator->Proceed

Caption: PPE Selection Workflow based on the laboratory task.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-.
  • Blue Sky Diesel. (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
  • Pinnacle West. (n.d.). Safety Gear.
  • Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea.
  • Benchchem. (n.d.). Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-.
  • Chemos GmbH&Co.KG. (2019, July 11). Safety Data Sheet: Urea.
  • Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • BioSpectra, Inc. (n.d.). Urea SDS.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Urea.
  • Loba Chemie. (n.d.). UREA MOLECULAR BIOLOGY GRADE.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.